Isovanillin-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4-(trideuteriomethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-5,10H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTZFYYHCGSXJV-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514618 | |
| Record name | 3-Hydroxy-4-[(~2~H_3_)methyloxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74495-73-1 | |
| Record name | 3-Hydroxy-4-(methoxy-d3)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74495-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-4-[(~2~H_3_)methyloxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isovanillin-d3: A Technical Guide to its Chemical Properties and Applications
Introduction: Isovanillin-d3, the deuterated form of isovanillin (3-hydroxy-4-methoxybenzaldehyde), is a phenolic aldehyde of significant interest to the scientific community, particularly in the fields of pharmacology, analytical chemistry, and drug development. As a stable isotope-labeled compound, it serves as an invaluable tool for researchers, primarily as an internal standard for quantitative mass spectrometry-based analyses and in studies investigating the pharmacokinetics and metabolism of isovanillin and related compounds.[1] This guide provides a comprehensive overview of the core chemical properties, experimental methodologies, and biological significance of this compound.
Core Chemical and Physical Properties
The introduction of three deuterium atoms in the methoxy group of isovanillin results in a predictable mass shift, which is fundamental to its application in isotope dilution mass spectrometry. The physical properties are largely comparable to its non-deuterated analogue.
| Property | Value (this compound) | Value (Isovanillin) |
| Molecular Formula | C₈H₅D₃O₃ | C₈H₈O₃[2][3] |
| Molecular Weight | 155.17 g/mol [1][4] | 152.15 g/mol [3][5] |
| CAS Number | 74495-73-1[1] | 621-59-0[2][3] |
| Melting Point | Not specified; expected to be similar to Isovanillin. | 112-116 °C[5][6][7] |
| Boiling Point | Not specified; expected to be similar to Isovanillin. | 179 °C @ 15 mmHg[5] / 308-309 °C @ 760 mmHg (est.)[8] |
| Appearance | Translucent crystals (expected) | Translucent crystals[5] |
| Solubility | Soluble in DMSO[9] | Soluble in DMSO[9] |
Spectroscopic and Chemical Identifiers
These identifiers are crucial for substance registration, database searching, and computational modeling.
| Identifier Type | Value (this compound) |
| SMILES | [2H]C([2H])([2H])Oc1cc(C=O)ccc1O |
| InChI | 1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i1D3 |
| InChIKey | MWOOGOJBHIARFG-FIBGUPNXSA-N[4] |
| Synonyms | 3-Hydroxy-4-(methoxy-d3)benzaldehyde |
Experimental Protocols and Synthesis
General Synthesis of Methoxy-Deuterated Isovanillin
The synthesis of this compound typically involves the selective methylation of a dihydroxy precursor using a deuterated methyl source. A common strategy is adapted from the synthesis of the related compound, Vanillin-d3.[10]
Protocol:
-
Precursor Selection: The synthesis starts with a suitable precursor, 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde).
-
Selective Methylation: The more acidic hydroxyl group at the 4-position is selectively protected, or reaction conditions are optimized to favor methylation at the 4-position.
-
Deuteromethylation: The compound is then reacted with a deuterated methylating agent, such as iodomethane-d3 (CD₃I), in a strongly basic medium.[10] The base (e.g., sodium hydroxide) deprotonates the remaining hydroxyl group, which then acts as a nucleophile, attacking the iodomethane-d3 to form the deuterated methoxy ether.
-
Work-up and Purification: Following the reaction, the mixture is neutralized. The product, this compound, is extracted using an organic solvent. Purification is achieved through techniques such as recrystallization or column chromatography to yield the final high-purity product.
Caption: General workflow for the synthesis of this compound.
Biological Activity and Metabolic Pathway
Isovanillin is recognized for its distinct biological activities, which are presumed to be retained by its deuterated analogue. The primary mechanism of action is the inhibition of aldehyde oxidase.[5][6][9]
-
Aldehyde Oxidase (AO) Inhibition: Isovanillin is a potent and selective competitive inhibitor of aldehyde oxidase (EC 1.2.3.1).[2][5][9] Unlike many substrates, it is not metabolized by this enzyme. This property makes it a valuable tool for studying the metabolic pathways of other drugs and xenobiotics that are substrates for AO.
-
Metabolism by Aldehyde Dehydrogenase (ALDH): Since it is not a substrate for aldehyde oxidase, isovanillin is primarily metabolized in vivo by aldehyde dehydrogenase (ALDH).[5][11] This enzyme oxidizes the aldehyde group to a carboxylic acid, forming isovanillic acid. The deuterated methoxy group in this compound is expected to remain intact during this metabolic conversion.
-
Other Reported Activities: The non-deuterated form, isovanillin, has demonstrated antispasmodic and antidiarrheal activities in animal studies. It also exhibits antifungal and antibacterial properties.[2][6]
Caption: Metabolic fate of this compound in biological systems.
Applications in Research and Development
The primary utility of this compound for scientists and drug development professionals lies in its isotopic labeling.
-
Internal Standard: In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), this compound is an ideal internal standard for the accurate quantification of isovanillin in complex biological matrices like plasma or urine. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for clear differentiation by the mass spectrometer.
-
Metabolic and Pharmacokinetic Studies: Deuteration can sometimes alter the metabolic rate of a drug (the "kinetic isotope effect").[1] Using this compound allows researchers to trace the metabolic fate of the molecule in vivo and in vitro, providing crucial data for ADME (absorption, distribution, metabolism, and excretion) studies without the need for radioactive labeling.[1]
-
Enzyme Inhibition Studies: As a known inhibitor of aldehyde oxidase, this compound can be used as a reference compound in screening assays to identify new inhibitors or to probe the function of this important drug-metabolizing enzyme.[5][6][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isovanillin | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Vanillin-(methoxy-d3) D 99atom , 99 CP 74495-74-2 [sigmaaldrich.com]
- 5. Isovanillin - Wikipedia [en.wikipedia.org]
- 6. Buy Isovanillin | 621-59-0 [smolecule.com]
- 7. Isovanillin = 95.0 621-59-0 [sigmaaldrich.com]
- 8. isovanillin, 621-59-0 [thegoodscentscompany.com]
- 9. selleckchem.com [selleckchem.com]
- 10. One step synthesis of vanillin d3 (4-hydroxy-3-(methoxy d3)-benzaldehyde) | Semantic Scholar [semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
Isovanillin-d3 structure and formula
An In-depth Technical Guide to Isovanillin-d3
Introduction
This compound is the deuterium-labeled form of isovanillin, a naturally occurring phenolic aldehyde.[1] As a stable isotope-labeled compound, it serves as an invaluable tool for researchers, particularly in mass spectrometry-based applications for metabolite identification and quantification. The incorporation of deuterium atoms into the methoxy group provides a distinct mass shift, allowing it to be used as an internal standard in analytical studies. Furthermore, the deuteration can influence the metabolic profile of the molecule, making it a subject of interest in pharmacokinetic and drug development research.[1] The parent compound, isovanillin, is a known inhibitor of aldehyde oxidase, an enzyme involved in the metabolism of various xenobiotics.[1][2][3]
Chemical Structure and Formula
This compound is structurally identical to isovanillin, with the exception of three deuterium atoms replacing the three hydrogen atoms on the methoxy (-OCH₃) group.
Caption: Chemical structure of this compound (3-Hydroxy-4-methoxy-d3-benzaldehyde).
Physicochemical and Quantitative Data
The key properties of this compound and its non-deuterated analog, Isovanillin, are summarized below for comparison.
| Property | This compound | Isovanillin (Unlabeled) |
| Molecular Formula | C₈H₅D₃O₃[1] | C₈H₈O₃[2][3][4][5][6] |
| Molecular Weight | 155.17 g/mol [1] | 152.15 g/mol [3][4][6] |
| CAS Number | 74495-73-1[1] | 621-59-0[1][3][4][5][6] |
| Synonyms | 3-Hydroxy-4-methoxybenzaldehyde-d3[1] | 3-Hydroxy-4-methoxybenzaldehyde |
| SMILES | O=CC1=CC(O)=C(C=C1)OC([2H])([2H])[2H][1] | COc1ccc(C=O)cc1O[4] |
| Melting Point | Data not available | 112-116 °C[4] |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a logical synthetic route can be derived from established methods for analogous deuterated compounds, such as Vanillin-d3.[7] The most plausible method involves the selective methylation of a catechol precursor using a deuterated methylating agent.
Proposed Synthesis Workflow
The synthesis would likely start from 3,4-dihydroxybenzaldehyde and use a deuterated methyl source, such as iodomethane-d3, to introduce the trideuteromethoxy group.
Caption: Proposed workflow for the synthesis of this compound via selective methylation.
Experimental Protocol: Synthesis and Purification
-
Reaction Setup: Dissolve 3,4-dihydroxybenzaldehyde in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃), to the solution to selectively deprotonate one of the hydroxyl groups. The 4-OH is generally more acidic, but selectivity can be challenging.
-
Methylation: Slowly add a stoichiometric equivalent of iodomethane-d₃ (CD₃I) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to separate this compound from the isomeric byproduct Vanillin-d3 and any unreacted starting material.
Experimental Protocol: Analytical Quality Control
-
Mass Spectrometry (MS): Confirm the molecular weight of the final product. The mass spectrum should show a molecular ion peak corresponding to the mass of this compound (155.17 g/mol ). This confirms the successful incorporation of the three deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show the absence of a singlet peak around 3.9 ppm, which corresponds to the methoxy protons (-OCH₃) in unlabeled isovanillin. The presence of all other aromatic and aldehydic proton signals confirms the integrity of the core structure.
-
¹³C NMR: The spectrum should show a triplet for the deuterated methoxy carbon due to C-D coupling, confirming the location of the deuterium labels.
-
Application in Metabolic and Pharmacokinetic Studies
Isovanillin is an inhibitor of aldehyde oxidase (AO) and can be metabolized by aldehyde dehydrogenase (ADH).[1][2] Deuteration of drug candidates or probe molecules is a common strategy in drug development to investigate metabolic pathways and improve pharmacokinetic properties. The replacement of hydrogen with deuterium can slow the rate of metabolic reactions that involve the cleavage of the carbon-deuterium bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[1]
Caption: Impact of deuteration on the metabolic O-demethylation of Isovanillin.
In the case of this compound, the deuteration is at the methoxy group. This site is susceptible to O-demethylation by enzymes such as Cytochrome P450s. The KIE would predict a slower rate of metabolism at this position, potentially leading to higher systemic exposure and a longer half-life of this compound compared to its unlabeled counterpart. This makes it a useful tool for studying the role of O-demethylation in the overall clearance of isovanillin and for probing the active site of the metabolizing enzymes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. isovanillin, 621-59-0 [thegoodscentscompany.com]
- 3. Isovanillin | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 异香兰醛 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Isovanillin synthesis - chemicalbook [chemicalbook.com]
- 7. One step synthesis of vanillin d3 (4-hydroxy-3-(methoxy d3)-benzaldehyde) | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to Isovanillin-d3: Molecular Weight, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Isovanillin-d3, a deuterated analog of isovanillin. It covers its molecular weight, physicochemical properties, and details on its analytical determination. Furthermore, this guide outlines a detailed experimental protocol for its synthesis and explores its metabolic pathway, particularly its role as an inhibitor of aldehyde oxidase.
Core Data Summary
The key quantitative data for this compound and its non-deuterated counterpart, isovanillin, are summarized in the table below for easy comparison.
| Property | This compound | Isovanillin |
| Molecular Formula | C₈H₅D₃O₃ | C₈H₈O₃ |
| Molecular Weight | 155.17 g/mol | 152.15 g/mol [1] |
| CAS Number | Not explicitly available | 621-59-0[1] |
| Appearance | White to tan to pink powder[1] | |
| Melting Point | 113-116 °C | |
| Boiling Point | 179 °C at 15 mmHg | |
| Solubility | Slightly soluble in water |
Experimental Protocols
Determination of Molecular Weight and Isotopic Enrichment
The molecular weight and isotopic enrichment of this compound are critical parameters for its use in research and drug development. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.
1. Mass Spectrometry (MS):
Mass spectrometry is a powerful technique for the precise determination of the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For isotopically labeled compounds like this compound, MS can also be used to confirm the incorporation of deuterium atoms and to quantify the level of isotopic enrichment.
-
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique. Electrospray ionization (ESI) is a common method for molecules like isovanillin.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
-
Data Interpretation: The mass spectrum of this compound will show a molecular ion peak at an m/z value corresponding to its deuterated molecular weight (~155.17). The presence of a peak at m/z ~152.15 would indicate the presence of the non-deuterated isovanillin. The relative intensities of these peaks can be used to calculate the isotopic enrichment.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the structure of a molecule. For deuterated compounds, both ¹H NMR and ²H NMR can be utilized to confirm the position and extent of deuterium incorporation.
-
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Analysis: The absence or significant reduction of the signal corresponding to the methoxy protons in the ¹H NMR spectrum, compared to the spectrum of non-deuterated isovanillin, confirms the incorporation of deuterium at the methoxy group.
-
²H NMR Analysis: A ²H NMR spectrum will show a signal at the chemical shift corresponding to the deuterium atoms in the methoxy group, providing direct evidence of deuteration.
-
-
Data Interpretation: The integration of the remaining proton signals in the ¹H NMR spectrum relative to an internal standard can be used to quantify the degree of deuteration.
Proposed Synthesis of this compound
Materials:
-
3,4-Dihydroxybenzaldehyde (Protocatechualdehyde)
-
Deuterated iodomethane (CD₃I)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF) or Acetone as solvent
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Sodium sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dihydroxybenzaldehyde in a suitable solvent like DMF or acetone.
-
Addition of Base: Add a slight molar excess of a base, such as potassium carbonate or sodium hydroxide, to the solution. The base will deprotonate the more acidic 4-hydroxyl group preferentially.
-
Methylation: Slowly add one equivalent of deuterated iodomethane (CD₃I) to the reaction mixture. The reaction is typically carried out at room temperature or with gentle heating.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then acidified with dilute HCl and extracted with ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to separate this compound from any unreacted starting material and the isomeric vanillin-d3.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Isovanillin
Isovanillin is a known selective inhibitor of aldehyde oxidase (AO).[2] Unlike many other aldehydes, it is not a substrate for this enzyme. Instead, isovanillin is primarily metabolized by aldehyde dehydrogenase (ALDH) to isovanillic acid.[2] This metabolic pathway is crucial for understanding its biological activity and potential therapeutic applications.
Caption: Metabolic pathway of isovanillin.
Experimental Workflow for Synthesis and Analysis of this compound
The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound, as proposed in this guide.
Caption: Workflow for this compound synthesis.
References
An In-depth Technical Guide to Isovanillin-d3 (CAS Number: 74495-73-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Isovanillin-d3 (3-Hydroxy-4-methoxy-d3-benzaldehyde), a deuterated analog of the naturally occurring phenolic aldehyde, isovanillin. This document details its physicochemical properties, biological activities, and relevant experimental protocols, offering valuable insights for its application in research and drug development.
Core Data Presentation
The quantitative data for this compound and its non-deuterated counterpart are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties
| Property | This compound | Isovanillin |
| CAS Number | 74495-73-1[1] | 621-59-0[2] |
| Molecular Formula | C₈H₅D₃O₃[1] | C₈H₈O₃[2] |
| Molecular Weight | 155.17 g/mol [1] | 152.15 g/mol [2] |
| Appearance | Beige Solid[3] | Translucent crystals[2] |
| Melting Point | Not explicitly stated for deuterated form | 113 to 116 °C[2] |
| Boiling Point | Not explicitly stated for deuterated form | 179 °C at 15 mmHg[2] |
| Solubility | DMSO: 30 mg/mL (197.17 mM) (for Isovanillin) | Not explicitly stated |
| LogP | Not explicitly stated for deuterated form | 1.25[2] |
| pKa | Not explicitly stated for deuterated form | 9.248[2] |
Table 2: Biological Activity Data for Isovanillin
| Parameter | Value | Biological Context |
| Aldehyde Oxidase Inhibition (Ki) | 0.664 μM | Competitive inhibitor of 2-hydroxybenzaldehyde oxidation by aldehyde oxidase.[4] |
| IC₅₀ (Ileum Contraction) | 356 ± 50 μM | Relaxation of serotonin (5-HT)-induced contractions in rat ileum.[5] |
| Antioxidant Activity (IC₅₀) | 30.29 ± 1.86 µg/ml | DPPH radical scavenging assay.[6] |
Biological Activities and Mechanism of Action
Isovanillin, the non-deuterated form of the title compound, exhibits a range of biological activities of interest to the scientific community. The deuteration in this compound makes it a valuable tool for metabolic and pharmacokinetic studies, as the deuterium substitution can alter metabolic rates and provide a tracer for analytical methods.[1]
The primary and most studied biological activity of isovanillin is its role as a selective inhibitor of aldehyde oxidase (AO) .[2] Unlike its isomer vanillin, isovanillin is not a substrate for AO. Instead, it is metabolized to isovanillic acid primarily by aldehyde dehydrogenase (ALDH) .[7] This selective inhibition of AO makes isovanillin and its deuterated analog valuable tools for studying the role of this enzyme in xenobiotic metabolism and various physiological processes.
Beyond its interaction with AO, isovanillin has demonstrated a spectrum of other pharmacological effects:
-
Antifungal and Antimicrobial Properties: Isovanillin has shown activity against various pathogens.[8]
-
Anti-inflammatory and Analgesic Effects: Studies have indicated that isovanillin possesses anti-inflammatory and analgesic properties.[6]
-
Antioxidant Potential: Isovanillin exhibits free radical scavenging activity.[6]
-
Neuroprotective Effects: Research suggests that isovanillin may have neuroprotective qualities.[8]
-
Anticancer Properties: Emerging studies indicate that isovanillin may induce cell death in some cancer cell lines.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Synthesis of this compound (Adapted from a related synthesis)
Materials:
-
Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde)
-
Deuterated methyl iodide (CD₃I)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Hydrochloric acid (6 M)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Protection of the 3-hydroxyl group (if necessary): Depending on the selectivity of the methylation, a temporary protection of the 3-hydroxyl group of protocatechuic aldehyde may be required.
-
Selective Methylation: Dissolve the protocatechuic aldehyde derivative in anhydrous DMF. Add 1.1 equivalents of DBU to the solution and stir for 30 minutes at room temperature.
-
Add 1.1 equivalents of deuterated methyl iodide (CD₃I) to the reaction mixture and continue stirring for another 30 minutes, or until TLC analysis indicates the completion of the reaction.
-
Work-up: Acidify the reaction mixture to pH 2 with 6 M HCl and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic extracts with saturated sodium chloride solution (50 mL), dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Aldehyde Dehydrogenase (ALDH) Metabolism Assay
This spectrophotometric assay measures the activity of ALDH by monitoring the production of NADH at 340 nm.[4]
Materials:
-
This compound solution (substrate)
-
Purified ALDH enzyme or liver cytosol fraction
-
NAD⁺ solution
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing phosphate buffer (pH 7.4), NAD⁺, and the ALDH enzyme source.
-
Prepare a substrate blank containing all components except the enzyme.
-
Initiate the reaction by adding the this compound substrate to the reaction mixture.
-
Immediately measure the increase in absorbance at 340 nm over time.
-
The rate of NADH formation is proportional to the ALDH activity. The use of this compound allows for subsequent analysis of the deuterated product (isovanillic acid-d3) by mass spectrometry to confirm the metabolic pathway.
In Vitro Anti-inflammatory Assay: Protein Denaturation Inhibition
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the denaturation of egg albumin.
Materials:
-
This compound solution (test compound)
-
Fresh hen's egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Diclofenac sodium (standard drug)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of this compound.
-
A control group is prepared with double-distilled water instead of the test compound.
-
Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound.
Metabolic Pathway of Isovanillin
Caption: Metabolic conversion of Isovanillin to Isovanillic Acid by ALDH.
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for assessing anti-inflammatory activity.
Proposed Signaling Pathway of Isovanillin's Action
Caption: Isovanillin's inhibitory effect on AOX and its potential downstream consequences.
This guide provides a foundational understanding of this compound for its application in scientific research and drug development. Further investigation into its specific pharmacokinetic and pharmacodynamic properties, particularly in comparison to its non-deuterated form, is warranted to fully elucidate its potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isovanillin - Wikipedia [en.wikipedia.org]
- 3. CAS-621-59-0, 3-Hydroxy-4-Methoxy Benzaldehyde for Synthesis Manufacturers, Suppliers & Exporters in India | 115995 [cdhfinechemical.com]
- 4. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases [en.bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases [bio-protocol.org]
Synthesis of Deuterium-Labeled Isovanillin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterium-labeled isovanillin (isovanillin-d3), a valuable isotopically labeled compound for use as an internal standard in mass spectrometry-based quantitative analyses, in metabolic studies, and for elucidating reaction mechanisms. This document details the synthetic pathway, provides a comprehensive experimental protocol, and presents relevant data in a structured format.
Introduction
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a key aromatic aldehyde used in the flavor, fragrance, and pharmaceutical industries. Its isomer, vanillin, is more commonly known, but isovanillin also possesses significant biological activities and serves as a crucial building block in the synthesis of various pharmaceutical compounds. The deuterium-labeled analogue, specifically this compound where the methoxy group is deuterated, is an indispensable tool for researchers. The introduction of deuterium atoms allows for the differentiation of the labeled molecule from its endogenous or unlabeled counterparts in biological matrices, enabling precise quantification and metabolic tracking.
This guide focuses on a practical and efficient method for the synthesis of this compound via the regioselective deuteromethylation of 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde).
Synthetic Pathway
The synthesis of this compound is achieved through the selective methylation of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde using a deuterated methylating agent, iodomethane-d3 (CD₃I). The regioselectivity of this reaction is crucial to favor the formation of isovanillin over its isomer, vanillin. The para-hydroxyl group (at position 4) is more acidic and sterically more accessible than the meta-hydroxyl group (at position 3), and its phenoxide is stabilized by the electron-withdrawing effect of the aldehyde group, thus promoting its preferential alkylation.
The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion, generated by a base, attacks the electrophilic methyl carbon of iodomethane-d3.
Caption: Synthetic pathway for this compound.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for the regioselective methylation of similar phenolic compounds.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3,4-Dihydroxybenzaldehyde | ≥98% | Commercially Available |
| Iodomethane-d3 (CD₃I) | 99.5 atom % D | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |
| Saturated Sodium Chloride Solution (Brine) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Commercially Available |
Synthesis of this compound
Caption: Experimental workflow for this compound synthesis.
Procedure:
-
To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture vigorously at room temperature for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).
-
Add iodomethane-d3 (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Upon completion, cool the reaction mixture to room temperature and quench by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity, purity, and the extent of deuterium incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show the absence of the methoxy proton signal and the presence of the other aromatic and aldehydic protons. ²H NMR will confirm the presence of the deuterium in the methoxy group. ¹³C NMR will show a characteristic triplet for the deuterated methoxy carbon due to C-D coupling.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will be shifted by +3 m/z units compared to unlabeled isovanillin, confirming the incorporation of three deuterium atoms.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound. The yield is an estimate based on similar reported syntheses of unlabeled isovanillin and deuterated vanillin. The deuterium incorporation is expected to be high due to the nature of the starting material.
| Parameter | Value | Reference/Basis |
| Reactants | ||
| 3,4-Dihydroxybenzaldehyde | 1.0 eq | - |
| Iodomethane-d3 | 1.1 eq | - |
| Potassium Carbonate | 1.5 eq | - |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | - |
| Temperature | 50-60 °C | - |
| Reaction Time | 4-6 hours | - |
| Product | ||
| Expected Yield | 60-75% | Based on analogous reactions |
| Deuterium Incorporation | >98% | Expected from 99.5% enriched CD₃I |
| Molecular Weight (C₈H₅D₃O₃) | 155.17 g/mol | Calculated |
| Appearance | White to off-white solid | - |
Logical Relationships in Regioselective Methylation
The regioselectivity of the methylation is governed by the relative acidity of the two hydroxyl groups and the stability of the resulting phenoxide intermediates. The following diagram illustrates the factors favoring the formation of isovanillin.
Caption: Factors influencing regioselective methylation.
Conclusion
This guide outlines a robust and efficient method for the synthesis of deuterium-labeled isovanillin. The described protocol, based on the regioselective deuteromethylation of 3,4-dihydroxybenzaldehyde, provides a clear pathway for obtaining this valuable analytical standard. The provided data and diagrams are intended to assist researchers in the successful synthesis and application of this compound in their respective fields. Careful execution of the experimental procedure and thorough characterization of the final product are essential for ensuring its quality and suitability for downstream applications.
Isovanillin-d3 physical characteristics
An In-depth Technical Guide to the Physical Characteristics of Isovanillin-d3
Introduction
This compound is the deuterated form of Isovanillin, a phenolic aldehyde and an isomer of the well-known flavoring agent, vanillin.[1] In this compound, the three hydrogen atoms of the methoxy group are replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling makes it an invaluable tool for researchers, particularly in the fields of drug metabolism and pharmacokinetics (DMPK).
The primary application of this compound is as an internal standard in quantitative bioanalytical assays using mass spectrometry (MS). The mass shift of +3 atomic mass units relative to the unlabeled parent compound allows for clear differentiation in MS-based detection, ensuring accurate quantification in complex biological matrices.[2][3] Deuteration can also alter the metabolic profile of a drug by strengthening the carbon-hydrogen bond (the kinetic isotope effect), which can slow down metabolism at the site of deuteration.[4] Isovanillin itself is a known selective inhibitor of aldehyde oxidase, an enzyme involved in the metabolism of various xenobiotics.[1][5]
This guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for its characterization, and graphical representations of its biological role and analytical workflows.
Data Presentation
The quantitative physical and chemical data for this compound are summarized in the tables below. It is important to note that while some data are specific to the deuterated form, other physical properties like melting point, boiling point, and solubility are reported for the unlabeled Isovanillin. These properties are not expected to differ significantly upon deuteration of the methoxy group.
Table 1: Core Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 3-Hydroxy-4-(methoxy-d3)benzaldehyde | N/A |
| Synonyms | 3-Hydroxy-4-methoxybenzaldehyde-d3, 5-Formylguaiacol-d3 | [4][6] |
| CAS Number | 74495-73-1 | [4] |
| Molecular Formula | C₈H₅D₃O₃ | [4] |
| Molecular Weight | 155.17 g/mol | [4] |
| Appearance | Translucent crystals or pale yellow crystalline powder (unlabeled) | [1][7] |
| Melting Point | 113-116 °C (unlabeled) | [1] |
| Boiling Point | 179 °C @ 15 mmHg (unlabeled) | [1] |
| Solubility | Soluble in DMSO, acetone, methanol, hot water, ethanol, ether.[8][9] Sparingly soluble in cold water (unlabeled). |
Table 2: Comparative Spectroscopic Data
| Spectroscopic Technique | Unlabeled Isovanillin (C₈H₈O₃) | This compound (C₈H₅D₃O₃) |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 152.15 | Expected Molecular Ion (M⁺) at m/z = 155.17 |
| ¹H NMR | Methoxy (-OCH₃) signal appears as a singlet (~3.9 ppm).[9] | Absence of the methoxy proton signal. |
| ²H NMR | No significant signals. | A signal corresponding to the deuterated methoxy group is expected.[10] |
| ¹³C NMR | Methoxy carbon signal appears as a quartet (due to ¹H coupling) or singlet (if decoupled). | Methoxy carbon signal is expected to appear as a triplet (due to coupling with deuterium, J(C,D)) with a lower intensity. |
| Infrared (IR) Spectroscopy | C-H stretching vibrations from the methoxy group typically appear around 2850-2960 cm⁻¹. | C-D stretching vibrations are expected at a lower frequency (approx. 2100-2200 cm⁻¹) due to the heavier mass of deuterium. |
Experimental Protocols
The following are detailed methodologies for the analytical characterization of this compound, ensuring its identity, purity, and structural integrity.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the chemical purity of an this compound sample.
-
Objective: To separate this compound from any non-deuterated starting material, synthetic intermediates, or degradation products and to quantify its purity as a percentage of the total detected analytes.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 5-10%) and linearly increase to a high percentage (e.g., 95%) over 10-15 minutes to elute all components.[11][12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[11]
-
Detection: UV detection at 220 nm or 254 nm.[11]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a known concentration (e.g., 1 mg/mL).
-
Procedure: Inject a solvent blank, followed by the sample solution. Integrate all peaks in the chromatogram.
-
Purity Calculation: The purity is typically calculated using the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Identity and Isotopic Enrichment Confirmation by Mass Spectrometry (MS)
This protocol is designed to confirm the molecular weight of this compound and determine the extent of deuterium incorporation.
-
Objective: To verify the presence of the deuterated compound at the expected mass-to-charge ratio (m/z) and to assess the isotopic purity.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) and inlet system (e.g., LC or direct infusion).[13][14]
-
Method:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with the ionization source, such as acetonitrile or methanol. Prepare a similar solution of unlabeled Isovanillin as a reference.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire full-scan mass spectra in positive or negative ion mode. The expected [M+H]⁺ ion for this compound is m/z 156.18, while the [M-H]⁻ ion is m/z 154.16.
-
Analysis:
-
Identity Confirmation: Confirm the presence of the molecular ion peak corresponding to the mass of this compound.
-
Isotopic Enrichment: Compare the ion intensities of the deuterated species (e.g., m/z 156 for [M+H]⁺) with any residual unlabeled species (m/z 153 for [M+H]⁺) and partially labeled species. A general procedure involves comparing the measured isotope distribution with theoretically calculated distributions for different enrichment levels.[15][16]
-
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol confirms the chemical structure and verifies that deuteration has occurred at the specific, intended location (the methoxy group).
-
Objective: To validate the overall structure of the molecule and confirm the absence of protons on the methoxy group.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method:
-
Sample Preparation: Dissolve an adequate amount of this compound (typically 5-10 mg) in a deuterated solvent that does not have signals in the regions of interest (e.g., Chloroform-d, Acetone-d6).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Expected Result: The spectrum should show signals for the aromatic protons and the aldehyde proton. Crucially, the characteristic singlet for the methoxy (-OCH₃) protons, which appears around 3.9 ppm in unlabeled Isovanillin, should be absent or significantly diminished.[9][17]
-
-
²H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Result: The spectrum will show the aromatic and carbonyl carbons. The methoxy carbon signal will be present but may show a lower intensity and a characteristic triplet splitting pattern due to C-D coupling, confirming deuteration at that position.
-
-
Visualizations
The following diagrams illustrate the structural, biological, and analytical aspects of this compound.
Caption: Structural relationship between Isovanillin and its deuterated analog.
Caption: Isovanillin acts as an inhibitor of the Aldehyde Oxidase enzyme.
Caption: Standard quality control workflow for characterizing this compound.
References
- 1. Isovanillin - Wikipedia [en.wikipedia.org]
- 2. Deuteration - ThalesNano [thalesnano.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Isovanillin | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isovanillin(621-59-0) 1H NMR spectrum [chemicalbook.com]
- 10. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 11. Development and Validation of a High-Pressure Liquid Chromatography Method for the Determination of Chemical Purity and Radiochemical Purity of a [68Ga]-Labeled Glu-Urea-Lys(Ahx)-HBED-CC (Positron Emission Tomography) Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. almacgroup.com [almacgroup.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. studymind.co.uk [studymind.co.uk]
- 18. scs.illinois.edu [scs.illinois.edu]
An In-depth Technical Guide on the Biological Activity of Isovanillin and Its Isotopes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovanillin (3-hydroxy-4-methoxybenzaldehyde), a structural isomer of the well-known flavoring agent vanillin, is emerging as a compound of significant interest in pharmaceutical and biomedical research. Possessing a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, isovanillin presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of isovanillin's biological activities, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. Furthermore, this guide explores the nascent field of isovanillin isotopes, particularly deuterated forms, and their potential to modulate pharmacokinetic profiles.
Introduction
Isovanillin is a naturally occurring phenolic aldehyde found in various plants.[1] Its structural similarity to vanillin has prompted investigations into its own biological effects, revealing a unique pharmacological profile. A key differentiator is its metabolic pathway; while vanillin is a substrate for aldehyde oxidase, isovanillin acts as a selective inhibitor of this enzyme and is primarily metabolized by aldehyde dehydrogenase to isovanillic acid.[2][3][4][5] This distinct metabolic fate, coupled with its diverse bioactivities, makes isovanillin a compelling subject for drug discovery and development.
Biological Activities of Isovanillin
Isovanillin exhibits a spectrum of biological effects, which are summarized in the following sections. The quantitative data for these activities are presented in the tables below for ease of comparison.
Antioxidant Activity
Isovanillin has demonstrated notable antioxidant properties by scavenging free radicals. The antioxidant capacity of isovanillin has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, yielding an IC50 value of 30.29 ± 1.86 µg/mL.[6]
Table 1: Quantitative Antioxidant Activity of Isovanillin
| Assay | IC50 Value (µg/mL) | Reference Compound |
| DPPH | 30.29 ± 1.86 | Not Specified |
Anti-inflammatory Activity
Isovanillin has been shown to possess significant anti-inflammatory properties. Studies have indicated that it can reduce the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). In animal models, its anti-inflammatory efficacy has been shown to be comparable to that of established anti-inflammatory drugs like indomethacin and dexamethasone in specific inflammatory models.
Table 2: Qualitative Anti-inflammatory Activity of Isovanillin
| Activity | Model | Key Findings |
| Cytokine Reduction | In vivo | Decreased levels of IL-6 and TNF-α |
| Anti-edema | Carrageenan-induced paw edema | Comparable activity to indomethacin |
| Anti-edema | Xylene-induced ear edema | Comparable activity to dexamethasone |
Antimicrobial Activity
Isovanillin has demonstrated inhibitory activity against a range of pathogenic bacteria. While specific minimum inhibitory concentration (MIC) values are not extensively reported in the literature, it is known to be effective against bacteria including Staphylococcus aureus and Escherichia coli. Vanillin hydroxamic acid derivatives have shown promising antibacterial activity with MIC values as low as 0.32 µg/ml against E. coli and S. aureus.[7]
Table 3: Quantitative Antimicrobial Activity of Isovanillin Derivatives
| Compound | Organism | MIC (µg/mL) |
| Vanillin Hydroxamic Acid Derivative (Compound 8) | Escherichia coli | 0.32 |
| Vanillin Hydroxamic Acid Derivative (Compound 8) | Staphylococcus aureus | 0.32 |
| Vanillin Hydroxamic Acid Derivative (Compound 8) | Aspergillus oryzae | 0.16 |
| Vanillin Hydroxamic Acid Derivative (Compound 8) | Aspergillus foetidus | 0.16 |
Anticancer Activity
Emerging evidence suggests that isovanillin and its derivatives may possess anticancer properties. While comprehensive quantitative data for isovanillin across a wide range of cancer cell lines is still being established, studies on its isomer, vanillin, and its derivatives indicate potential cytotoxic effects against various cancer cells, including breast and lung cancer cell lines.
(Quantitative data for the anticancer activity of isovanillin is not sufficiently available in the reviewed literature to be presented in a tabular format.)
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the general principles of key experimental protocols used to assess the biological activities of isovanillin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining antioxidant activity.
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[8][9][10]
General Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (isovanillin) in a suitable solvent.
-
Mix the test compound solution with the DPPH solution in a 1:1 or other defined ratio.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.
Experimental Workflow for DPPH Assay
References
- 1. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. kem.edu [kem.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. mdpi.com [mdpi.com]
- 10. pubcompare.ai [pubcompare.ai]
Isovanillin-d3: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the safe handling, storage, and disposal of Isovanillin-d3 (3-Hydroxy-4-methoxybenzaldehyde-d3). While specific safety data for the deuterated form is limited, the information presented here is based on the well-documented profile of its non-deuterated counterpart, Isovanillin. The primary difference in the deuterated isotopologue is its use as a stable isotope tracer, which does not significantly alter its fundamental chemical hazards.[1]
Chemical and Physical Properties
This compound is the deuterium-labeled version of Isovanillin, a naturally occurring organic compound and an inhibitor of aldehyde oxidase.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling in a laboratory setting.
| Property | Value | Source |
| Chemical Formula | C₈H₅D₃O₃ | [1] |
| Molecular Weight | 155.17 g/mol | [1] |
| CAS Number | 74495-73-1 | [1] |
| Unlabeled CAS No. | 621-59-0 | [1] |
| Appearance | Light brown powder | [3] |
| Melting Point | 112 - 116 °C | [3][4] |
| Boiling Point | 179 °C at 20 hPa | [3] |
| Flash Point | > 100 °C (> 212 °F) | [4] |
| Solubility | Soluble in acetone and methanol | [3] |
Toxicological Data and Hazard Identification
Isovanillin is classified as an irritant. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are based on reports from multiple suppliers to the European Chemicals Agency (ECHA).[2]
| Hazard Class | GHS Classification | Details |
| Acute Toxicity | LD50 Intraperitoneal (Rat) | 1276 mg/kg |
| Skin Corrosion/Irritation | Warning (H315) | Causes skin irritation.[2][5] |
| Serious Eye Damage/Irritation | Warning (H319) | Causes serious eye irritation.[2][5] |
| Specific Target Organ Toxicity (Single Exposure) | Warning (H335) | May cause respiratory irritation.[2] |
The following diagram outlines the primary hazards associated with this compound and the necessary control measures.
Caption: Hazard Identification and Control Measures Diagram.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures is critical to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Work should be conducted in a well-ventilated area.
-
For procedures that may generate dust or aerosols, a local exhaust ventilation system or a chemical fume hood should be used.[5]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or glasses.[4][5]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber).[4][5]
-
Skin and Body Protection: A lab coat should be worn. Take off any contaminated clothing and wash it before reuse.[5]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or equivalent.[4]
The following workflow illustrates the standard operating procedure for handling this compound in a laboratory setting.
Caption: Standard Laboratory Workflow for this compound.
Storage and Stability
Proper storage is necessary to maintain the integrity of the compound.
-
Storage Conditions: Keep the container tightly closed and store in a cool, dark, and dry place.[5] Shipping is typically done at room temperature, but specific storage recommendations can be found on the product's Certificate of Analysis.[1]
-
Incompatible Materials: Store away from strong oxidizing agents.[5]
-
Storage Class: Classified as a combustible solid (Storage Class 11).[4]
First Aid Measures
In the event of exposure, follow these first aid protocols.
| Exposure Route | First Aid Procedure |
| Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, get medical advice or attention.[3][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[3][5] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration.[3] If respiratory irritation occurs, seek medical advice. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water and get medical advice if you feel unwell.[3][5] |
Experimental Protocols
Detailed experimental protocols for the use of this compound are application-specific and not available in general safety literature. As a deuterated stable isotope, its primary use is as a tracer for quantitation in drug development and metabolism studies.[1] Researchers should develop specific protocols based on their experimental design, incorporating the safety and handling information provided in this guide. The synthesis and purification of the non-deuterated Isovanillin have been described in patent literature, involving steps such as dealkylation, extraction, and crystallization.[6][7] These procedures are for manufacturing and not for typical laboratory use of the final product.
Spill and Disposal Procedures
-
Spill Response: In case of a spill, avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Ensure adequate ventilation.
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.
This guide provides a comprehensive overview of the safety and handling considerations for this compound based on available data. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use and adhere to all institutional safety protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isovanillin | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isovanillin - Safety Data Sheet [chemicalbook.com]
- 4. Isovanillin = 95.0 621-59-0 [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]
- 7. CN103254048A - Method for separating and purifying isovanillin crude product - Google Patents [patents.google.com]
An In-depth Technical Guide to Isovanillin Metabolism and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovanillin (3-hydroxy-4-methoxybenzaldehyde), a structural isomer of vanillin, is a phenolic aldehyde with significant applications in the pharmaceutical, flavor, and fragrance industries. Understanding its metabolic fate is crucial for assessing its safety, efficacy in therapeutic applications, and potential for biotechnological production. This technical guide provides a comprehensive overview of the current knowledge on isovanillin metabolism and degradation pathways across various biological systems, including mammals and microorganisms. It details the key enzymatic reactions, metabolic intermediates, and final products. Furthermore, this guide furnishes detailed experimental protocols for the analysis of isovanillin and its metabolites, along with quantitative data and visual pathway diagrams to facilitate a deeper understanding of its biotransformation.
Mammalian Metabolism of Isovanillin
In mammals, isovanillin undergoes extensive metabolism primarily in the liver, with significant contributions from the intestinal microbiota. The principal metabolic pathways involve oxidation, reduction, demethylation, and conjugation.
Primary Metabolic Pathways
The metabolism of isovanillin in rats has been well-documented, showing that after oral administration, the majority of the compound is metabolized and excreted within 48 hours.[1][2][3] The main transformations include:
-
Oxidation: The aldehyde group of isovanillin is oxidized to a carboxylic acid, forming isovanillic acid. This reaction is predominantly catalyzed by aldehyde dehydrogenase .[4][5][6][7] Unlike its isomer vanillin, isovanillin is a poor substrate for aldehyde oxidase.[8]
-
Reduction: The aldehyde group can also be reduced to an alcohol, yielding isovanillyl alcohol.
-
Demethylation: The methoxy group can be cleaved to form protocatechuic acid.
-
Conjugation: Isovanillin and its primary metabolites undergo phase II conjugation reactions, primarily forming glucuronide and sulfate conjugates, which are then excreted in the urine.[1][2] Glycine conjugation of the acid metabolites also occurs.
Role of Intestinal Microbiota
Studies have shown that the intestinal microbiota plays a crucial role in the metabolism of isovanillin.[1][2] Biliary excretion of isovanillin conjugates into the intestine allows gut bacteria to hydrolyze these conjugates and further metabolize the released aglycones. This includes demethylation and other transformations that contribute to the diversity of urinary metabolites.[1][2]
Quantitative Metabolite Distribution in Rats
Following a 100 mg/kg oral dose of isovanillin in rats, the urinary excretion of metabolites over 48 hours was quantified as follows:
| Metabolite | Percentage of Dose Excreted[1][2][3] |
| Isovanillin | 19% |
| Isovanillyl alcohol | 10% |
| Isovanillic acid | 22% |
| Vanillic acid | 11% |
| Isovanilloylglycine | 19% |
| Catechol | 7% |
| 4-Methylcatechol | 1% |
| Total Accounted For | 89% |
Microbial Degradation and Biotransformation of Isovanillin
Microorganisms, including bacteria and fungi, have evolved diverse pathways to degrade and transform isovanillin. These pathways are of significant interest for bioremediation and the biotechnological production of valuable chemicals.
Bacterial Degradation Pathways
Several bacterial species can utilize isovanillin as a carbon and energy source. A common strategy involves the oxidation of isovanillin to isovanillic acid, which is then funneled into central metabolic pathways.
-
Pseudomonas Species: Strains of Pseudomonas are known to possess vanillin dehydrogenases with broad substrate specificity, enabling them to oxidize isovanillin to isovanillic acid.[1] This is often followed by demethylation to protocatechuic acid, which is then subject to ring cleavage.
-
Bacillus Species: Bacillus pumilus has been shown to degrade isoeugenol to vanillin, which is then further oxidized to vanillic acid and subsequently to protocatechuic acid before the aromatic ring is cleaved.[9] This suggests a similar downstream degradation pathway for isovanillin.
-
Rhodococcus Species: In Rhodococcus rhodochrous, a pathway for the catabolism of the related compound acetovanillone involves phosphorylation and carboxylation before conversion to vanillate, which is then degraded via the β-ketoadipate pathway.[10]
Fungal Biotransformation
Fungi, particularly white-rot fungi, are adept at degrading lignin and related aromatic compounds, including isovanillin.
-
Aspergillus Species: Aspergillus niger has been reported to be involved in the biotransformation of isoeugenol to vanillin, which can be further metabolized to vanillic acid and vanillyl alcohol.[11] Aspergillus luchuensis is proposed to produce vanillin from ferulic acid, which is subsequently dehydrogenated to vanillic acid.[12][13]
-
Trichosporon asahii: This yeast strain can efficiently convert isoeugenol to vanillin and further to vanillic acid, with a total molar yield of vanillin and vanillic acid reaching 88.3%.[14]
-
Pycnoporus cinnabarinus: This white-rot fungus is used in the biotransformation of ferulic acid to vanillin.[15]
Key Enzymes in Isovanillin Metabolism
Several key enzymes are responsible for the biotransformation of isovanillin.
-
Aldehyde Dehydrogenase (ALDH): This is the primary enzyme responsible for the oxidation of isovanillin to isovanillic acid in mammals.[4][5][6][7]
-
Aldehyde Oxidase (AO): Isovanillin is a selective inhibitor of aldehyde oxidase but not a significant substrate for this enzyme.[2][4][8]
-
Vanillin Dehydrogenase: In bacteria, this enzyme often exhibits broad substrate specificity and can catalyze the oxidation of isovanillin.[1]
-
Demethylases: These enzymes are crucial for cleaving the methoxy group of isovanillin and its metabolites, leading to the formation of catecholic structures like protocatechuic acid.
-
Conjugating Enzymes (e.g., UDP-glucuronosyltransferases, Sulfotransferases): In mammals, these enzymes are responsible for the phase II conjugation of isovanillin and its metabolites, facilitating their excretion.
Signaling Pathways and Experimental Workflows
Mammalian Metabolism of Isovanillin
Caption: Proposed metabolic pathway of isovanillin in mammals.
General Bacterial Degradation Pathway
Caption: A common bacterial degradation pathway for isovanillin.
Experimental Workflow for Metabolite Analysis
Caption: General experimental workflow for isovanillin metabolite analysis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of isovanillin metabolism.
Thin-Layer Chromatography (TLC) for Metabolite Separation
-
Principle: TLC is used for the qualitative analysis and separation of isovanillin and its metabolites from biological extracts.
-
Procedure:
-
Plate Preparation: Use pre-coated silica gel 60 F254 aluminum plates.
-
Sample Application: Apply 10 µL of the concentrated extract as a band onto the TLC plate.
-
Mobile Phase: A commonly used mobile phase for the separation of vanillin and related compounds is a mixture of methylene chloride, methanol, and anhydrous acetic acid in a ratio of 98.5:1:0.5 (v/v/v).[16] Another system uses hexane and ethyl acetate (3:4 v/v).[17]
-
Development: Develop the chromatogram in a saturated chamber until the solvent front reaches approximately 80% of the plate height.
-
Visualization:
-
View the dried plate under UV light (254 nm and 366 nm) to visualize UV-active spots.
-
Spray the plate with a visualization reagent such as p-anisaldehyde or vanillin-sulfuric acid spray reagent and heat at 100-120°C for 5-10 minutes to develop colored spots.[18]
-
-
High-Performance Liquid Chromatography (HPLC) for Quantification
-
Principle: HPLC is a robust technique for the separation and quantification of isovanillin and its metabolites.
-
Procedure:
-
Chromatographic System: A standard HPLC system with a UV or Diode Array Detector (DAD) is used.
-
Column: A reversed-phase C18 column is typically employed.
-
Mobile Phase and Gradient: A gradient elution is often necessary to separate compounds with a range of polarities. A typical mobile phase consists of:
-
Solvent A: Water with 0.5% acetic acid.
-
Solvent B: Methanol with 0.5% acetic acid.
-
A common gradient program starts with a low percentage of solvent B, which is gradually increased over the run to elute more hydrophobic compounds.[19] For example, a gradient of 10-30% B over 10 minutes, followed by an increase to 80% B.[19]
-
-
Detection: Monitor the eluent at a wavelength of 280 nm for the detection of isovanillin and its aromatic metabolites.[19]
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the metabolites in the samples.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
-
Principle: GC-MS provides high-resolution separation and mass spectral data for the definitive identification of volatile metabolites. Non-volatile metabolites require derivatization.
-
Procedure:
-
Sample Preparation and Derivatization:
-
Extract the metabolites from the sample matrix.
-
Evaporate the solvent and dry the residue completely.
-
For non-volatile compounds like acids and alcohols, perform a two-step derivatization:
-
Methoximation: React the sample with methoxyamine hydrochloride in pyridine to protect aldehyde and keto groups.[20]
-
Silylation: React the methoximated sample with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert hydroxyl and carboxyl groups into volatile trimethylsilyl (TMS) derivatives.[20]
-
-
-
GC Separation:
-
Use a capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Employ a temperature program that starts at a low temperature and ramps up to a higher temperature to elute the derivatized metabolites.
-
-
MS Detection:
-
Operate the mass spectrometer in electron ionization (EI) mode.
-
Acquire mass spectra over a suitable mass range (e.g., 50-550 amu).
-
Identify metabolites by comparing their retention times and mass spectra with those of authentic standards or by matching them to mass spectral libraries.
-
-
Aldehyde Dehydrogenase (ALDH) Activity Assay
-
Principle: The activity of ALDH is determined by monitoring the reduction of NAD⁺ to NADH, which is coupled to the oxidation of isovanillin to isovanillic acid. The increase in NADH concentration is measured spectrophotometrically at 340 nm.
-
Procedure:
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Potassium chloride (100 mM)
-
2-Mercaptoethanol (10 mM)
-
β-NAD⁺ (0.67 mM)
-
Isovanillin (as substrate)
-
-
Enzyme Solution: Prepare a solution of the enzyme (e.g., from a liver homogenate or a purified source) in a suitable buffer.
-
Assay:
-
Add the enzyme solution to the reaction mixture to initiate the reaction.
-
Immediately monitor the increase in absorbance at 340 nm for several minutes at a constant temperature (e.g., 25°C).
-
Calculate the rate of NADH formation from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[21]
-
-
Controls: Run a blank reaction without the substrate to account for any background NAD⁺ reduction.
-
Conclusion
The metabolism of isovanillin is a complex process involving a variety of enzymes and pathways that differ between mammals and microorganisms. In mammals, isovanillin is primarily metabolized through oxidation by aldehyde dehydrogenase and subsequent conjugation, with a significant contribution from the gut microbiota. In microorganisms, isovanillin is a substrate for various degradation pathways that are of interest for bioremediation and biotechnology. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the metabolic fate of isovanillin and to explore its potential applications. The provided quantitative data and pathway diagrams serve as a valuable resource for scientists and drug development professionals working with this versatile compound.
References
- 1. researchgate.net [researchgate.net]
- 2. camlinfs.com [camlinfs.com]
- 3. The metabolism of vanillin and isovanillin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. 3hbiomedical.com [3hbiomedical.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bacterial catabolism of acetovanillone, a lignin-derived compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onlinesciencepublishing.com [onlinesciencepublishing.com]
- 12. Vanillin production by biotransformation of phenolic compounds in fungus, Aspergillus luchuensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bioconversion of isoeugenol to vanillin and vanillic acid using the resting cells of Trichosporon asahii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Production of biovanillin by one-step biotransformation using fungus Pycnoporous cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. repository.up.ac.za [repository.up.ac.za]
- 19. seer.ufrgs.br [seer.ufrgs.br]
- 20. youtube.com [youtube.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Deuterium Labeling Effects on Isovanillin Pharmacokinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deuterium labeling is a strategic approach in drug development to enhance the pharmacokinetic profiles of molecules susceptible to metabolic degradation. This technical guide explores the theoretical and practical aspects of deuterium labeling on the pharmacokinetics of isovanillin, a phenolic aldehyde with known biological activities. Isovanillin is primarily metabolized by aldehyde dehydrogenase to isovanillic acid. The substitution of hydrogen with deuterium at the aldehydic functional group is hypothesized to exert a significant kinetic isotope effect (KIE), thereby slowing its metabolic conversion and potentially improving its bioavailability and half-life. This document outlines the core principles, detailed experimental protocols for a comparative pharmacokinetic study of isovanillin and its deuterated analog (isovanillin-d1), and presents hypothetical data to illustrate the expected outcomes.
Introduction
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a structural isomer of vanillin and a naturally occurring compound found in various plants. It exhibits a range of biological activities, including acting as a selective inhibitor of aldehyde oxidase.[1][2] The primary metabolic pathway for isovanillin in vivo is the oxidation of its aldehyde group to a carboxylic acid, forming isovanillic acid, a reaction catalyzed predominantly by aldehyde dehydrogenase (ALDH).[3]
The kinetic isotope effect (KIE) is a well-established phenomenon where the substitution of an atom with its heavier isotope leads to a decrease in the rate of a chemical reaction, particularly if the bond to that atom is broken in the rate-determining step.[4] In drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of metabolic attack can significantly slow down the enzymatic reaction, leading to an improved pharmacokinetic profile. This "deuterium advantage" can manifest as:
-
Increased plasma exposure (AUC)
-
Reduced clearance
-
Extended half-life (t½)
-
Lower peak plasma concentration (Cmax) with a delayed time to reach it (Tmax)
-
Potentially reduced metabolic-driven toxicity[4]
This guide provides a comprehensive framework for investigating the impact of deuterium labeling on the pharmacokinetics of isovanillin, targeting the aldehydic C-H bond as the site of deuteration.
Metabolic Pathway of Isovanillin
The principal metabolic transformation of isovanillin is its oxidation to isovanillic acid. This reaction is primarily mediated by the NAD-dependent enzyme aldehyde dehydrogenase (ALDH).
Caption: Metabolic oxidation of isovanillin to isovanillic acid by aldehyde dehydrogenase.
Experimental Design and Protocols
A comparative, parallel-group pharmacokinetic study in a rodent model (e.g., Sprague-Dawley rats) is proposed to evaluate the effects of deuterium labeling on isovanillin.
Synthesis of Deuterated Isovanillin (Isovanillin-d1)
A potential synthetic route for isovanillin-d1 (3-hydroxy-4-methoxybenzaldehyde-1-d) can be adapted from methods used for deuterating similar aromatic aldehydes. One plausible approach involves the reduction of a suitable carboxylic acid derivative (e.g., an ester or acid chloride of isovanillic acid) with a deuterated reducing agent.
Protocol for Synthesis of Isovanillin-d1:
-
Protection of the phenolic hydroxyl group: The hydroxyl group of isovanillic acid is first protected, for example, by benzylation, to prevent its reaction with the reducing agent.
-
Formation of an activated carbonyl species: The protected isovanillic acid is converted to an acid chloride using thionyl chloride or to a Weinreb amide.
-
Reduction with a deuterated reagent: The activated carbonyl compound is then reduced using a deuterium-donating agent such as lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4) to form the deuterated alcohol.
-
Oxidation to the aldehyde: The resulting deuterated alcohol is subsequently oxidized back to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC).
-
Deprotection: The protecting group on the phenolic hydroxyl is removed to yield isovanillin-d1.
-
Purification and Characterization: The final product is purified by column chromatography and its identity and isotopic purity are confirmed by NMR and mass spectrometry.
Animal Study Protocol
-
Animals: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Drug Administration:
-
Group 1: Isovanillin (10 mg/kg) administered orally via gavage.
-
Group 2: Isovanillin-d1 (10 mg/kg, molar equivalent) administered orally via gavage.
-
The vehicle can be a mixture of polyethylene glycol 400 and water.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.
Bioanalytical Method
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous quantification of isovanillin and isovanillic acid in plasma samples.
-
Sample Preparation: Plasma samples (50 µL) are subjected to protein precipitation with acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like vanillin).
-
Chromatographic Separation: Separation is achieved on a C18 reverse-phase column with a gradient elution using a mobile phase of water with 0.1% formic acid and acetonitrile.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with negative electrospray ionization. The MRM transitions would be specific for isovanillin, isovanillin-d1, and isovanillic acid.
Caption: Experimental workflow for the pharmacokinetic study of isovanillin and isovanillin-d1.
Hypothetical Data Presentation
The following tables summarize the expected pharmacokinetic parameters for isovanillin and isovanillin-d1, based on the anticipated kinetic isotope effect.
Table 1: Hypothetical Pharmacokinetic Parameters of Isovanillin and Isovanillin-d1 in Rat Plasma
| Parameter | Isovanillin | Isovanillin-d1 | % Change |
| Cmax (ng/mL) | 1500 ± 350 | 1200 ± 280 | -20% |
| Tmax (h) | 0.5 ± 0.2 | 1.0 ± 0.3 | +100% |
| AUC0-t (ng·h/mL) | 4500 ± 900 | 7200 ± 1200 | +60% |
| AUC0-inf (ng·h/mL) | 4650 ± 950 | 7500 ± 1300 | +61% |
| t½ (h) | 2.5 ± 0.6 | 4.5 ± 0.9 | +80% |
| CL/F (L/h/kg) | 2.15 ± 0.4 | 1.33 ± 0.3 | -38% |
Table 2: Hypothetical Plasma Concentrations of Isovanillin and Isovanillin-d1 Over Time
| Time (h) | Isovanillin (ng/mL) | Isovanillin-d1 (ng/mL) |
| 0.25 | 1200 | 800 |
| 0.5 | 1500 | 1100 |
| 1 | 1100 | 1200 |
| 2 | 600 | 950 |
| 4 | 250 | 600 |
| 6 | 100 | 350 |
| 8 | 40 | 200 |
| 12 | 10 | 80 |
| 24 | < LOQ | 15 |
Discussion and Conclusion
The hypothetical data presented in Tables 1 and 2 illustrate the potential impact of deuterium labeling on the pharmacokinetics of isovanillin. The deuterated compound, isovanillin-d1, is expected to exhibit a lower Cmax, a delayed Tmax, a significantly higher AUC, a longer half-life, and reduced clearance compared to its non-deuterated counterpart. These changes are consistent with a reduction in the rate of metabolic conversion to isovanillic acid due to the kinetic isotope effect.
The successful demonstration of these effects in vivo would position deuterated isovanillin as a potentially more viable therapeutic candidate than the parent compound, offering improved bioavailability and a more favorable dosing regimen. This technical guide provides a robust framework for conducting such a study, from the synthesis of the deuterated compound to the detailed analysis of its pharmacokinetic properties. The methodologies and expected outcomes detailed herein should serve as a valuable resource for researchers in the field of drug metabolism and development.
References
Isovanillin as a Selective Aldehyde Oxidase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of isovanillin (3-hydroxy-4-methoxybenzaldehyde) as a selective inhibitor of aldehyde oxidase (AOX). Aldehyde oxidase is a complex molybdo-flavoenzyme involved in the metabolism of a wide array of xenobiotics, including many drug candidates. Its broad substrate specificity and significant inter-species variability present challenges in drug development. Isovanillin has been identified as a valuable research tool for elucidating the contribution of AOX to the metabolism of novel chemical entities. This document details the mechanism of isovanillin's inhibitory action, summarizes its effects on AOX-mediated metabolism, provides detailed experimental protocols for its use in in vitro inhibition assays, and presents visual diagrams of relevant metabolic pathways and experimental workflows.
Introduction to Aldehyde Oxidase and the Role of Inhibitors
Aldehyde oxidase (EC 1.2.3.1) is a cytosolic enzyme that plays a significant role in the phase I metabolism of a variety of compounds, particularly those containing aldehyde groups and nitrogen-containing heterocyclic rings. The importance of AOX in drug metabolism has been increasingly recognized as drug discovery programs have shifted towards more polar, heterocyclic molecules that are less susceptible to cytochrome P450 (CYP450) metabolism.
However, predicting AOX-mediated clearance of drug candidates is challenging due to:
-
Broad and Overlapping Substrate Specificity: AOX can metabolize a wide range of structurally diverse compounds.
-
Marked Interspecies Variation: The expression levels and substrate specificities of AOX can differ significantly between preclinical species and humans, making extrapolation of animal data to human clinical outcomes unreliable.
-
Polymorphisms: Genetic variations in the AOX1 gene can lead to altered enzyme activity and contribute to inter-individual differences in drug metabolism.
Selective inhibitors are crucial tools for identifying whether a new chemical entity is a substrate of AOX and for distinguishing its metabolic contribution from other enzymes, such as xanthine oxidase and aldehyde dehydrogenase. Isovanillin has emerged as a selective inhibitor of AOX, aiding researchers in the characterization of AOX-mediated drug metabolism pathways.[1][2][3]
Isovanillin: A Selective Aldehyde Oxidase Inhibitor
Isovanillin, an isomer of vanillin, is a phenolic aldehyde that has been demonstrated to be a selective inhibitor of aldehyde oxidase.[1][2][3] A key characteristic of isovanillin is that it is not a substrate for AOX.[4][5] Instead, isovanillin is primarily metabolized to isovanillic acid by aldehyde dehydrogenase.[4][5] This selectivity allows for its use in vitro to specifically block the metabolic activity of AOX without being consumed by the enzyme itself.
Mechanism of Action
The primary mechanism of isovanillin as an AOX inhibitor is through its ability to selectively bind to the enzyme, thereby preventing the substrate from accessing the active site. Studies using guinea pig liver slices have shown that isovanillin completely inhibits the AOX-catalyzed oxidation of substrates like vanillin to vanillic acid and phthalazine to 1-phthalazinone.[1][4] This inhibitory effect is potent enough to effectively shut down the AOX metabolic pathway in in vitro systems, allowing for the clear identification of AOX as the metabolizing enzyme.
Quantitative Inhibition Data
Despite its utility as a selective inhibitor, there is a notable absence of publicly available quantitative data, such as IC50 or Ki values, for the inhibition of aldehyde oxidase by isovanillin. The existing literature focuses on its qualitative use to demonstrate complete inhibition at given concentrations in experimental settings.
Table 1: Qualitative Summary of Isovanillin's Inhibitory Effect on Aldehyde Oxidase
| Substrate | Metabolic Reaction | Effect of Isovanillin | Reference(s) |
| Vanillin | Oxidation to Vanillic Acid | Complete Inhibition | [4][6] |
| Phthalazine | Oxidation to 1-Phthalazinone | Complete Inhibition | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of isovanillin as an aldehyde oxidase inhibitor.
In Vitro Aldehyde Oxidase Inhibition Assay Using Liver Cytosol
This protocol describes a typical in vitro assay to determine if a test compound is metabolized by AOX and to confirm this by using isovanillin as a selective inhibitor.
4.1.1. Materials and Reagents
-
Pooled human liver cytosol (or from other species of interest)
-
Test compound (drug candidate)
-
Probe substrate for AOX (e.g., vanillin, phthalazine)
-
Isovanillin (as the selective AOX inhibitor)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
HPLC or LC-MS/MS system
4.1.2. Experimental Procedure
-
Preparation of Solutions:
-
Prepare stock solutions of the test compound, probe substrate, and isovanillin in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.
-
Prepare the incubation buffer (potassium phosphate buffer).
-
-
Incubation:
-
Thaw the pooled liver cytosol on ice.
-
In separate microcentrifuge tubes, prepare the following incubation mixtures:
-
Control Reaction: Liver cytosol, buffer, and the test compound.
-
Inhibition Reaction: Liver cytosol, buffer, the test compound, and isovanillin.
-
Positive Control (optional): Liver cytosol, buffer, and a known AOX probe substrate.
-
Inhibited Positive Control (optional): Liver cytosol, buffer, a known AOX probe substrate, and isovanillin.
-
-
Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the test compound or probe substrate.
-
-
Time Course Sampling:
-
Collect aliquots from each incubation mixture at several time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Terminate the reaction at each time point by adding the aliquot to a tube containing a quenching solution, typically cold acetonitrile with an internal standard.
-
-
Sample Processing:
-
Vortex the terminated samples to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to new tubes or a 96-well plate for analysis.
-
-
Analytical Quantification:
-
Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the remaining concentration of the test compound and/or the formation of its metabolite.
-
-
Data Analysis:
-
Plot the concentration of the test compound versus time for both the control and the isovanillin-inhibited reactions.
-
Calculate the rate of metabolism (clearance) in both conditions. A significant reduction in the rate of metabolism in the presence of isovanillin indicates that the test compound is a substrate of aldehyde oxidase.
-
Visualizations
The following diagrams illustrate the metabolic context of isovanillin's action and a typical experimental workflow.
Figure 1: Metabolic fate of aromatic aldehydes and the inhibitory action of isovanillin on the aldehyde oxidase pathway.
Figure 2: A generalized experimental workflow for an in vitro aldehyde oxidase inhibition assay using isovanillin.
Conclusion
Isovanillin serves as a valuable and selective inhibitor of aldehyde oxidase for in vitro studies. Its key advantage is its selectivity for AOX over other enzymes like aldehyde dehydrogenase, by which it is metabolized. While quantitative data on its inhibitory potency are lacking in the public domain, its ability to completely inhibit AOX-mediated metabolism in experimental settings makes it a useful tool for drug metabolism scientists. The protocols and diagrams provided in this guide offer a framework for researchers to effectively utilize isovanillin in their studies to characterize the role of aldehyde oxidase in the metabolism of new drug candidates. This can lead to a better understanding of potential metabolic liabilities and aid in the selection and optimization of compounds during the drug discovery and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Figure 7 from Enzymatic Oxidation of Vanillin, Isovanillin and Protocatechuic Aldehyde with Freshly Prepared Guinea Pig Liver Slices | Semantic Scholar [semanticscholar.org]
- 3. camlinfs.com [camlinfs.com]
- 4. Enzymatic oxidation of vanillin, isovanillin and protocatechuic aldehyde with freshly prepared Guinea pig liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Isovanillin Using Isovanillin-d3 as an Internal Standard by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is an isomer of vanillin and a key flavoring agent and chemical intermediate.[1] Accurate quantification of isovanillin in various matrices, such as food products, biological samples, and e-cigarette liquids, is crucial for quality control, safety assessment, and pharmacokinetic studies.[1][2][3] Mass spectrometry (MS), coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), is the preferred method for this analysis due to its high sensitivity and selectivity.
The use of a stable isotope-labeled internal standard is essential for achieving high accuracy and precision in quantitative mass spectrometry.[4][5] An ideal internal standard co-elutes with the analyte and compensates for variations in sample preparation, injection volume, matrix effects, and instrument response.[4] Isovanillin-d3, a deuterated analog of isovanillin, serves as an excellent internal standard for this purpose.[2] It is chemically identical to isovanillin, ensuring similar behavior during extraction and ionization, but its increased mass allows it to be distinguished by the mass spectrometer.[4][6] This application note provides a detailed protocol for the quantification of isovanillin in a given matrix using this compound as an internal standard with LC-MS/MS.
Caption: Logical relationship between an analyte and its deuterated internal standard.
Experimental Protocols
This section details the methodology for the quantitative analysis of isovanillin using this compound.
1. Materials and Reagents
-
Isovanillin (≥99% purity)
-
This compound (≥98% isotopic purity)
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Formic Acid (≥99%)
-
Control matrix (e.g., human plasma, 50:50 propylene glycol/vegetable glycerin solution)[3]
2. Standard and Sample Preparation
2.1. Preparation of Stock Solutions
-
Isovanillin Stock (1 mg/mL): Accurately weigh 10 mg of isovanillin and dissolve it in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
IS Working Solution (1 µg/mL): Dilute the IS stock solution 1:1000 with methanol.
2.2. Preparation of Calibration Standards and Quality Controls (QCs)
-
Perform serial dilutions of the Isovanillin stock solution with the control matrix to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare QC samples in the control matrix at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
2.3. Sample Preparation (Protein Precipitation for Plasma) This protocol is adapted from a method for vanillin extraction from plasma.[7]
-
Pipette 100 µL of each calibration standard, QC, or unknown sample into a microcentrifuge tube.
-
Add 20 µL of the IS Working Solution (1 µg/mL) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Caption: General experimental workflow for sample preparation and analysis.
3. Instrumental Analysis: LC-MS/MS Method
The following tables provide suggested starting parameters for LC-MS/MS analysis. These may require optimization for specific instruments and matrices.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Suggested Condition |
|---|---|
| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to 5% B |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Suggested Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp. | 500°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte | Isovanillin |
| Q1 Mass (m/z) | 153.1 |
| Q3 Mass (m/z) | 138.1 (Qualifier), 95.1 (Quantifier) |
| Internal Standard | This compound |
| Q1 Mass (m/z) | 156.1 |
| Q3 Mass (m/z) | 141.1 (Qualifier), 98.1 (Quantifier) |
4. Data Analysis
-
Integrate the peak areas for the quantifier MRM transitions for both Isovanillin and this compound.
-
Calculate the Peak Area Ratio (PAR) for each standard and sample: PAR = (Peak Area of Isovanillin) / (Peak Area of this compound).
-
Construct a calibration curve by plotting the PAR of the calibration standards against their corresponding concentrations.
-
Apply a linear regression with 1/x² weighting to the calibration curve.
-
Determine the concentration of Isovanillin in QC and unknown samples by interpolating their PAR values from the calibration curve.
Method Validation and Performance
The method should be validated to ensure reliability. The following table summarizes typical performance characteristics based on similar validated methods for vanillins.[1][3][8]
Table 3: Summary of Typical Quantitative Method Performance
| Parameter | Typical Acceptance Criteria | Example Performance Data |
|---|---|---|
| Linearity (R²) | ≥ 0.990[3] | 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ≥ 10 | 0.5 - 1.0 ng/mL |
| Precision (RSD%) | ≤ 15% (≤ 20% at LLOQ)[3] | Intra-day: < 6.5% Inter-day: < 8.0%[8] |
| Accuracy (Recovery %) | 85-115% (80-120% at LLOQ) | 92% - 105%[8] |
This application note provides a comprehensive and robust protocol for the accurate quantification of isovanillin in various matrices using this compound as an internal standard for LC-MS/MS analysis. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and other sources of experimental variability, thereby ensuring the generation of high-quality, reliable data for research, quality control, and regulatory purposes.[4][5] The described sample preparation, instrumental conditions, and data analysis procedures can be adapted by researchers to suit their specific applications.
References
- 1. Analysis of vanillin in food using LC-MS / MS - Eurofins Scientific [eurofins.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. frontiersin.org [frontiersin.org]
- 4. cerilliant.com [cerilliant.com]
- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 6. Facile synthesis of deuterated and [(14) C]labeled analogs of vanillin and curcumin for use as mechanistic and analytical tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Analysis Using Isovanillin-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Isovanillin-d3 as an internal standard for the precise and accurate quantitative analysis of various analytes, particularly phenolic compounds, in complex biological and food matrices. The methodologies detailed below are primarily centered around Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a powerful analytical technique renowned for its sensitivity and selectivity.
Introduction to this compound as an Internal Standard
This compound is the deuterated form of isovanillin (3-hydroxy-4-methoxybenzaldehyde). The incorporation of three deuterium atoms on the methoxy group results in a molecule that is chemically identical to its non-deuterated counterpart but has a distinct mass. This property makes it an ideal internal standard for quantitative mass spectrometry.
When added to a sample at a known concentration, this compound co-elutes with the analyte of interest during chromatography and experiences similar ionization effects in the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, variations in sample preparation, injection volume, and instrument response can be effectively normalized, leading to highly accurate and precise quantification. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis.[1]
Applications
This compound is particularly well-suited for the quantitative analysis of:
-
Phenolic Compounds: Including vanillin, vanillic acid, and other related phenolic aldehydes and acids in food and beverage samples. The use of isotope-labeled internal standards for vanillin and ethyl vanillin is the current standard for achieving precise and accurate results.[2]
-
Therapeutic Drug Monitoring: For drugs that are structurally similar to isovanillin or for which a dedicated deuterated standard is unavailable.
-
Metabolomics: To quantify endogenous metabolites that are structurally related to isovanillin.
-
Food Authenticity and Quality Control: To determine the concentration of key flavor compounds like vanillin in products such as vanilla extracts.
Experimental Protocols
The following protocols are representative examples and may require optimization for specific analytes and matrices.
Quantitative Analysis of Vanillin in Food Matrices by LC-MS/MS
This protocol describes the determination of vanillin in a food matrix (e.g., infant formula, baked goods) using this compound as an internal standard.
3.1.1. Materials and Reagents
-
Vanillin analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Sample matrix (e.g., infant formula)
3.1.2. Sample Preparation
-
Sample Extraction: Accurately weigh 1 gram of the homogenized food sample into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of a 1 µg/mL this compound solution in methanol to each sample, vortex to mix.
-
Protein Precipitation/Extraction: Add 5 mL of acetonitrile, vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
3.1.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Vanillin: Precursor ion (Q1) m/z 153.1 → Product ion (Q3) m/z 135.1
-
This compound: Precursor ion (Q1) m/z 156.1 → Product ion (Q3) m/z 138.1
-
3.1.4. Calibration and Quantification
Prepare a series of calibration standards by spiking known concentrations of vanillin into a blank matrix extract. Add a constant concentration of this compound to each standard. Construct a calibration curve by plotting the peak area ratio of vanillin to this compound against the concentration of vanillin. The concentration of vanillin in the unknown samples can then be determined from this calibration curve.
Data Presentation
The following tables summarize typical quantitative data that can be obtained using a validated LC-MS/MS method with this compound as an internal standard. The data presented here is illustrative and based on methods for similar phenolic compounds.[3][4][5]
Table 1: Method Validation Parameters for the Quantification of Vanillin
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intraday Precision (%RSD) | < 5% |
| Interday Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: MRM Transitions for Selected Phenolic Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Vanillin | 153.1 | 135.1 |
| This compound (IS) | 156.1 | 138.1 |
| Vanillic Acid | 169.1 | 125.1 |
| Syringaldehyde | 183.1 | 168.1 |
| p-Coumaric Acid | 165.1 | 119.1 |
Visualizations
Metabolic Pathway of Isovanillin
Isovanillin is primarily metabolized in the liver by the enzyme aldehyde dehydrogenase (ALDH) to form isovanillic acid.[6] This metabolic pathway is a key consideration in pharmacokinetic and toxicological studies. ALDH enzymes are responsible for the oxidation of a wide range of aldehydes to their corresponding carboxylic acids.[7][8]
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the typical workflow for quantitative analysis using an internal standard with LC-MS/MS, from sample receipt to final data reporting. The addition of the internal standard early in the process is crucial for accurate quantification.
References
- 1. Analysis of vanillin in food using LC-MS / MS - Eurofins Scientific [eurofins.de]
- 2. Determination of coumarin, vanillin, and ethyl vanillin in vanilla extract products: liquid chromatography mass spectrometry method development and validation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aldehyde Dehydrogenase – Alcohol Metabolism [sites.tufts.edu]
- 6. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. The Genetics of Alcohol Metabolism: Role of Alcohol Dehydrogenase and Aldehyde Dehydrogenase Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Isovanillin using Isovanillin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of isovanillin in various matrices. The method utilizes isovanillin-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This protocol is designed for researchers in drug development, food science, and other fields requiring precise measurement of isovanillin.
Introduction
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a phenolic aldehyde and a structural isomer of vanillin, a widely used flavoring agent.[1] Beyond its use in flavoring, isovanillin and its derivatives are of interest in pharmaceutical research due to their potential biological activities, including acting as an inhibitor of aldehyde oxidase.[2] Accurate and reliable quantification of isovanillin in complex biological and chemical matrices is therefore crucial for a range of research and development applications.
This application note describes a robust LC-MS/MS method employing this compound as an internal standard for the accurate quantification of isovanillin. The use of a SIL-IS is critical for mitigating inter-individual matrix variability and ensuring the reliability of quantitative results.
Experimental
Materials and Reagents
-
Isovanillin (≥99% purity)
-
This compound (3-Hydroxy-4-methoxybenzaldehyde-d3) (≥98% purity, deuterated standard)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
All other chemicals and solvents were of the highest purity available.
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, was used for this analysis.
Standard and Sample Preparation
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of isovanillin in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
Working Standards:
-
Prepare a series of working standard solutions by serially diluting the isovanillin stock solution with a 50:50 methanol:water mixture to create a calibration curve.
-
Prepare a working internal standard solution of this compound at a fixed concentration in the same diluent.
Sample Preparation (General Protocol - adaptable to specific matrices):
-
To 100 µL of the sample (e.g., plasma, cell lysate, or reaction mixture), add a fixed amount of the this compound internal standard working solution.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
A reversed-phase separation is recommended for isovanillin. The following are typical starting conditions that may require optimization for specific systems and matrices.
| Parameter | Value |
| Column | C18 or Phenyl-Hexyl, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5-10% B, ramp to 95% B, then re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in either positive or negative ion mode can be used, with negative mode often providing good sensitivity for phenolic compounds.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Ion Source Gas 1 (Nebulizer Gas) | 40-50 psi |
| Ion Source Gas 2 (Heater Gas) | 40-50 psi |
| Curtain Gas | 20-30 psi |
| IonSpray Voltage | -4500 V (Negative) or 5500 V (Positive) |
| Temperature | 400-500 °C |
MRM Transitions:
The following MRM transitions should be used for the quantification and confirmation of isovanillin and its internal standard. The most intense transition is typically used for quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Isovanillin | 151.0 (Negative) / 153.1 (Positive) | 136.0 / 123.1 | Optimized for specific instrument |
| This compound | 154.1 (Negative) / 156.1 (Positive) | 139.0 / 93.0 | Optimized for specific instrument |
Method Validation
The developed LC-MS/MS method should be validated according to established guidelines to ensure its reliability for the intended application. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10, with acceptable precision and accuracy |
| Precision (RSD%) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed and minimized |
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the quantification of isovanillin is depicted in the following diagram.
LC-MS/MS workflow for isovanillin quantification.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of isovanillin in various sample matrices. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for demanding applications in research and development. The provided protocol and parameters can serve as a starting point for method development and should be optimized for specific instrumentation and matrix requirements.
References
Application Note: Quantitative Analysis of Vanillin in Food Matrices using Isovanillin-d3 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of vanillin in various food matrices using gas chromatography-mass spectrometry (GC-MS) with Isovanillin-d3 as an internal standard. The use of a stable isotope-labeled internal standard, such as this compound, provides high accuracy and precision by correcting for variations in sample preparation and instrument response.[1][2] This document provides a comprehensive protocol, including sample preparation, GC-MS parameters, and data analysis, making it a valuable resource for researchers in the food science, flavor chemistry, and quality control sectors.
Introduction
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a primary flavor compound of vanilla and is widely used in the food, beverage, and pharmaceutical industries.[3][4] Accurate quantification of vanillin is crucial for quality control, authenticity assessment, and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds like vanillin.[3][5] The stable isotope dilution assay (SIDA) using an isotopically labeled internal standard is the gold standard for quantitative analysis, as it effectively compensates for matrix effects and procedural losses.[6] this compound, a deuterated analog of isovanillin, serves as an excellent internal standard for the quantification of vanillin due to its similar chemical and physical properties and its distinct mass-to-charge ratio.
Experimental Protocols
Materials and Reagents
-
Vanillin standard (≥99% purity)
-
This compound (≥98% purity)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, analytical grade)[7]
-
Sodium sulfate (anhydrous)
-
Deionized water
-
Food matrix samples (e.g., vanilla extract, baked goods, beverages)
Standard Solution Preparation
-
Vanillin Stock Solution (1000 µg/mL): Accurately weigh 100 mg of vanillin and dissolve it in 100 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the vanillin stock solution with methanol to achieve concentrations ranging from 0.1 to 50 µg/mL. Spike each calibration standard with the this compound internal standard to a final concentration of 5 µg/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh 1 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 1 minute to dissolve the sample.
-
Spike the sample with 100 µL of the 100 µg/mL this compound internal standard solution.
-
Add 10 mL of dichloromethane (DCM) to the tube.[7]
-
Vortex for 5 minutes to extract vanillin into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (DCM) to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract through a 0.45 µm syringe filter into a GC vial for analysis.
GC-MS Parameters
The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness[8] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[8] |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial temperature 110°C for 0.5 min, ramp at 5°C/min to 130°C, then at 2°C/min to 170°C, hold for 1 min, then at 10°C/min to 180°C, and finally at 30°C/min to 280°C.[8] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Vanillin: m/z 152, 151, 123; this compound: m/z 155, 154, 126 |
Data Presentation
Quantitative Data Summary
The performance of the method should be evaluated by determining the linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table summarizes typical performance data for the analysis of vanillin using an isotopically labeled internal standard.
| Parameter | Result |
| Linearity (r²) | > 0.999[5][6] |
| Calibration Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 20 µg/kg[6] |
| Limit of Quantification (LOQ) | 50 µg/kg[6] |
| Recovery | 89% - 101%[6] |
| Intra-day Precision (RSD) | < 7.5%[6] |
| Inter-day Precision (RSD) | < 7.5%[6] |
Mandatory Visualization
GC-MS Analysis Workflow
The following diagram illustrates the general workflow for the quantitative analysis of vanillin using this compound as an internal standard by GC-MS.
Caption: Workflow for GC-MS analysis of vanillin with this compound.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship in the stable isotope dilution analysis.
Caption: Logic of stable isotope dilution for vanillin quantification.
Conclusion
The described GC-MS method utilizing this compound as an internal standard provides a reliable and accurate approach for the quantification of vanillin in complex food matrices. The detailed protocol and performance data presented in this application note will be a valuable asset for researchers and scientists in ensuring the quality and authenticity of food products. The use of a stable isotope-labeled internal standard is highly recommended to overcome matrix effects and achieve high-quality analytical results.
References
- 1. Analysis of vanillin in food using LC-MS / MS - Eurofins Scientific [eurofins.de]
- 2. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. analytik.news [analytik.news]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application of Isovanillin-d3 in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovanillin-d3, the deuterated form of isovanillin, serves as a critical tool in metabolic studies, particularly in the fields of pharmacokinetics and drug metabolism. Its use as an internal standard in mass spectrometry-based quantification allows for precise and accurate measurement of isovanillin and its metabolites in complex biological matrices. This document provides detailed application notes and experimental protocols for the utilization of this compound in metabolic research.
Isovanillin itself is a phenolic aldehyde and a selective inhibitor of aldehyde oxidase.[1][2] It is primarily metabolized by aldehyde dehydrogenase to isovanillic acid.[1][3] Understanding the metabolic fate of isovanillin is crucial for evaluating its potential therapeutic applications and safety profile. Stable isotope labeling with deuterium (d3) offers a reliable method to trace and quantify the parent compound and its metabolites without altering the fundamental biochemical behavior of the molecule.[4]
Data Presentation
The following table summarizes the quantitative data from a metabolic study of isovanillin in rats, detailing the percentage of the administered dose recovered as various metabolites in urine over 48 hours. This data is essential for understanding the primary metabolic pathways and excretion routes.
Table 1: Urinary Metabolites of Isovanillin in Rats (48-hour excretion post-oral administration) [5]
| Metabolite | Percentage of Administered Dose (%) |
| Isovanillin | 19 |
| Isovanillyl alcohol | 10 |
| Isovanillic acid | 22 |
| Vanillic acid | 11 |
| Isovanilloylglycine | 19 |
| Catechol | 7 |
| 4-Methylcatechol | 1 |
| Total Accounted For | 89 |
Data extracted from a study on the metabolism of vanillin and isovanillin in the rat.[5]
Signaling and Metabolic Pathways
The metabolic transformation of isovanillin is a key area of investigation. The primary pathway involves the oxidation of the aldehyde group to a carboxylic acid, catalyzed by aldehyde dehydrogenase. Isovanillin is a known inhibitor of aldehyde oxidase, another key enzyme in xenobiotic metabolism.[1][6]
Experimental Protocols
This section outlines a detailed protocol for a pharmacokinetic study of isovanillin in a rodent model, utilizing this compound as an internal standard for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Pharmacokinetic Study of Isovanillin in Rats using this compound as an Internal Standard
1. Objective: To determine the pharmacokinetic profile of isovanillin in rats following oral administration, using this compound for accurate quantification of isovanillin and its major metabolite, isovanillic acid, in plasma and urine.
2. Materials:
-
Isovanillin
-
This compound (Internal Standard, IS)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Metabolic cages for urine collection
-
Microcentrifuge tubes
-
LC-MS/MS system
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA), Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
3. Experimental Workflow:
4. Animal Dosing and Sample Collection:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the rats overnight before dosing, with free access to water.
-
Prepare a dosing solution of isovanillin in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer a single oral dose of isovanillin (e.g., 100 mg/kg) via gavage.[5]
-
Collect blood samples (approx. 200 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
House the rats in metabolic cages for 24 or 48 hours for urine collection. Record the total volume of urine collected. Store urine samples at -80°C.[5]
5. Sample Preparation:
Plasma Samples:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound working solution (as internal standard) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes, then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Urine Samples:
-
Thaw urine samples on ice and centrifuge to remove any particulates.
-
Dilute urine samples 1:10 with water.[7]
-
To 100 µL of diluted urine, add 10 µL of this compound working solution.
-
Perform Solid Phase Extraction (SPE) for sample clean-up and concentration.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol.
-
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
6. LC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate isovanillin, isovanillic acid, and the internal standard.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Isovanillin: To be determined (e.g., precursor ion m/z → product ion m/z).
-
This compound: To be determined (e.g., [M-H]⁻ at m/z 154.1 → product ion).
-
Isovanillic Acid: To be determined.
-
-
7. Data Analysis:
-
Construct calibration curves for isovanillin and isovanillic acid using standards of known concentrations spiked into the corresponding blank matrix (plasma or urine) and processed alongside the samples.
-
Calculate the peak area ratio of the analyte to the internal standard (this compound).
-
Determine the concentrations of isovanillin and isovanillic acid in the unknown samples by interpolating from the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of isovanillin and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard minimizes variability inherent in sample preparation and instrumental analysis, leading to reliable data for pharmacokinetic and metabolic studies. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the field of drug development and metabolism to effectively utilize this compound in their investigations.
References
- 1. Isovanillin - Wikipedia [en.wikipedia.org]
- 2. Isovanillin | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The metabolism of vanillin and isovanillin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
Application Notes and Protocols for Pharmacokinetic Research Using Isovanillin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovanillin, a structural isomer of vanillin, is a phenolic aldehyde with various biological activities, including the selective inhibition of aldehyde oxidase.[1][2] Its deuterated analog, Isovanillin-d3, serves as a valuable tool in pharmacokinetic (PK) research. The incorporation of deuterium atoms provides a stable isotopic label, allowing for its use as an internal standard for quantitative bioanalysis of isovanillin and enabling the investigation of kinetic isotope effects on drug metabolism.[3] These application notes provide detailed protocols for conducting pharmacokinetic studies of this compound in preclinical animal models, focusing on oral and intravenous administration routes, sample analysis, and data interpretation.
Pharmacokinetic Profile of Vanillin (as a proxy for Isovanillin)
Table 1: Pharmacokinetic Parameters of Vanillin in Rats Following Intravenous Administration (20 mg/kg) [4]
| Parameter | Value | Unit |
| Half-life (t½) | 10.3 | h |
| Clearance (CL) | 62.17 | L/h/kg |
| Volume of Distribution (Vd) | - | - |
Table 2: Pharmacokinetic Parameters of Vanillin in Rats Following Oral Administration (100 mg/kg) [4]
| Parameter | Value | Unit |
| Maximum Concentration (Cmax) | 290.24 | ng/mL |
| Time to Maximum Concentration (Tmax) | 4 | h |
| Area Under the Curve (AUC) | - | - |
| Oral Bioavailability (F) | 7.6 | % |
Metabolic Pathway of Isovanillin
Isovanillin is primarily metabolized by aldehyde dehydrogenase to isovanillic acid.[1][5][6] Other metabolites identified in rats include isovanillyl alcohol, vanillic acid, isovanilloylglycine, catechol, and 4-methylcatechol.[7] The major metabolites are excreted in the urine, mainly as glucuronide and/or sulfate conjugates.[7]
Experimental Protocols
The following protocols provide a framework for conducting pharmacokinetic studies of this compound in rodents.
Animal Model
-
Species: Sprague-Dawley rats (male, 8-10 weeks old) are a commonly used model.
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
Formulation and Administration of this compound
a) Oral Administration (Gavage)
-
Vehicle: A suitable vehicle for oral administration is a suspension in water or a solution of propylene glycol-water (1:1).[8]
-
Dose: A typical oral dose for pharmacokinetic studies is in the range of 50-100 mg/kg.[4]
-
Procedure:
-
Prepare the this compound formulation to the desired concentration.
-
Administer the formulation to the rats using an oral gavage needle. The volume should not exceed 10 mL/kg.
-
b) Intravenous Administration
-
Vehicle: A sterile solution in saline or a suitable solubilizing agent (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) can be used.[9]
-
Dose: A typical intravenous dose is in the range of 10-20 mg/kg.[4]
-
Procedure:
-
Anesthetize the animal (e.g., with isoflurane).
-
Administer the this compound solution via the tail vein. The injection volume should be approximately 1 mL/kg.
-
Blood Sample Collection
-
Time Points: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.
-
Procedure:
-
Collect approximately 0.2-0.3 mL of blood from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS Quantification of this compound
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is recommended for sensitive and selective quantification.
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode (to be optimized).
-
Detection: Multiple Reaction Monitoring (MRM) of the parent and daughter ion transitions for this compound and an appropriate internal standard (e.g., a different deuterated analog or a structurally similar compound).
-
Experimental Workflow
The following diagram illustrates the key steps in a typical pharmacokinetic study of this compound.
Conclusion
The use of this compound in pharmacokinetic research provides a robust method for understanding the absorption, distribution, metabolism, and excretion of isovanillin. The detailed protocols and methodologies outlined in these application notes offer a comprehensive guide for researchers to design and execute preclinical pharmacokinetic studies, ultimately contributing to a better understanding of the therapeutic potential of isovanillin and its derivatives.
References
- 1. Isovanillin - Wikipedia [en.wikipedia.org]
- 2. isovanillin, 621-59-0 [thegoodscentscompany.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics of vanillin and its effects on mechanical hypersensitivity in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. The metabolism of vanillin and isovanillin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d.docksci.com [d.docksci.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Note: Isovanillin-d3 as a Tracer in Drug Development
Introduction
In drug discovery and development, understanding the metabolic fate of new chemical entities is paramount. Stable isotope-labeled compounds are powerful tools for elucidating metabolic pathways, quantifying drug absorption, distribution, metabolism, and excretion (ADME), and assessing potential drug-drug interactions.[1][2][3] Isovanillin-d3, a deuterated analog of isovanillin, serves as an effective tracer for these purposes. Isovanillin itself is a selective inhibitor of aldehyde oxidase, an important enzyme in the metabolism of various xenobiotics.[1][4] By using this compound, researchers can accurately track the biotransformation of isovanillin and its influence on co-administered drugs without the need for radioactive labels.[5][6][7]
This document provides detailed protocols for the application of this compound as a tracer in both in vitro and in vivo drug metabolism studies. It also outlines the analytical methods for its quantification and presents illustrative data.
Principle of Isotopic Tracing with this compound
The core principle behind using this compound lies in the kinetic isotope effect. The substitution of hydrogen atoms with heavier deuterium atoms can lead to a slower rate of metabolism for the deuterated compound compared to its unlabeled counterpart.[5][6] This difference, however, does not significantly alter the compound's overall chemical properties and biological activity.[2] In mass spectrometry-based analysis, the mass shift of +3 Da for this compound allows for its clear differentiation from the endogenous or non-labeled isovanillin.[8][9] This enables its use as an internal standard for accurate quantification or as a tracer to follow metabolic pathways.[10][11]
Applications in Drug Development
-
Metabolic Pathway Identification: Tracing the appearance of deuterated metabolites of this compound helps to elucidate its metabolic pathways.[1][7]
-
Enzyme Inhibition Studies: As isovanillin is a known inhibitor of aldehyde oxidase, this compound can be used to study the impact of this inhibition on the metabolism of other drugs cleared by this enzyme.[4][12]
-
Pharmacokinetic (PK) Studies: Co-administration of a therapeutic dose of a new drug with a microtracer dose of its stable isotope-labeled version allows for the determination of absolute bioavailability in a single study.[13][14][15] While not a drug itself, this compound can be used to validate and exemplify such study designs.
-
Internal Standard for Bioanalysis: Due to its similar chemical and physical properties to isovanillin, this compound is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, correcting for variations in sample preparation and instrument response.[9][10][11]
Metabolic Pathway of Isovanillin
Isovanillin is primarily metabolized by aldehyde dehydrogenase to its main metabolite, isovanillic acid.[1][2] It is a known selective inhibitor of aldehyde oxidase.[4][12]
Caption: Metabolic pathway of Isovanillin.
Experimental Protocols
In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of this compound in human liver microsomes (HLMs) and identify its primary metabolite.
Materials:
-
This compound
-
Unlabeled Isovanillin (for analytical standard)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic Acid
-
Internal Standard (IS) for LC-MS/MS (e.g., a structurally similar but chromatographically distinct compound)
Protocol:
-
Prepare a stock solution of this compound (10 mM) in DMSO.
-
In a microcentrifuge tube, pre-incubate 0.5 mg/mL HLM in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 1 µM and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.
-
Vortex and centrifuge the samples at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in mobile phase for LC-MS/MS analysis.[19][20][21]
-
Analyze the samples for the disappearance of this compound and the appearance of its deuterated metabolite.
Data Presentation:
| Time (min) | This compound Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
| (Illustrative Data) |
| Parameter | Value |
| Half-life (t₁/₂) | 25 min |
| Intrinsic Clearance (CLᵢₙₜ) | 27.7 µL/min/mg protein |
| (Illustrative Data) |
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound in rats following oral administration.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Sprague-Dawley rats (male, 250-300g)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Acetonitrile
-
Internal Standard for LC-MS/MS
Protocol:
-
Fast rats overnight (with free access to water) prior to dosing.[13][14][15]
-
Prepare a dosing solution of this compound in the vehicle at a suitable concentration.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) to each rat via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Immediately process the blood to obtain plasma by centrifugation.
-
To 50 µL of plasma, add 150 µL of ice-cold ACN containing the internal standard to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of this compound and its major deuterated metabolite.[19][20][21]
Data Presentation:
| Time (h) | Plasma Concentration of this compound (ng/mL) |
| 0 | 0 |
| 0.25 | 150 |
| 0.5 | 350 |
| 1 | 500 |
| 2 | 420 |
| 4 | 200 |
| 8 | 50 |
| 24 | < LLOQ |
| (Illustrative Data; LLOQ = Lower Limit of Quantification) |
| PK Parameter | Value |
| Cₘₐₓ (ng/mL) | 510 |
| Tₘₐₓ (h) | 1.0 |
| AUC₀₋ₜ (ng·h/mL) | 1850 |
| t₁/₂ (h) | 3.5 |
| (Illustrative Data based on vanillin pharmacokinetics)[22] |
Experimental Workflow Visualization
Caption: Workflow for an in vivo pharmacokinetic study.
Analytical Method: LC-MS/MS
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Chromatographic Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[19]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate this compound from its metabolites and endogenous matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Q1: 156.1 -> Q3: 138.1 (Illustrative transition)
-
Isovanillic Acid-d3: Q1: 172.1 -> Q3: 127.1 (Illustrative transition)
-
Internal Standard: Specific to the IS used.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 156.1 | 138.1 | 15 |
| Isovanillic Acid-d3 | 172.1 | 127.1 | 20 |
| Internal Standard | (IS specific) | (IS specific) | (IS specific) |
| (Illustrative Data) |
Conclusion
This compound is a versatile and valuable tool for drug development researchers. Its properties as a stable isotope-labeled compound make it ideal for use as a tracer in metabolic studies and as an internal standard for bioanalytical assays. The protocols outlined in this document provide a framework for its application in both in vitro and in vivo settings, enabling a deeper understanding of drug metabolism and pharmacokinetics.
References
- 1. Isovanillin - Wikipedia [en.wikipedia.org]
- 2. Enzymatic oxidation of vanillin, isovanillin and protocatechuic aldehyde with freshly prepared Guinea pig liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d.docksci.com [d.docksci.com]
- 6. researchgate.net [researchgate.net]
- 7. The metabolism of vanillin and isovanillin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kem.edu [kem.edu]
- 9. cerilliant.com [cerilliant.com]
- 10. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. isovanillin, 621-59-0 [thegoodscentscompany.com]
- 13. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. escholarship.org [escholarship.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Drug Metabolism Using Liver Microsomes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 19. Development of a LC-ESI/MS/MS assay for the quantification of vanillin using a simple off-line dansyl chloride derivatization reaction to enhance signal intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of a LC-ESI/MS/MS assay for the quantification of vanillin using a simple off-line dansyl chloride derivatization reaction to enhance signal intensity. | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacokinetics of vanillin and its effects on mechanical hypersensitivity in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Isovanillin-d3 in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Isovanillin-d3 in biological matrices, such as plasma, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound, a deuterium-labeled stable isotope of isovanillin, is a critical internal standard used in pharmacokinetic and metabolic studies of isovanillin and related compounds. This protocol provides a comprehensive workflow, from sample preparation to data analysis, and is intended for researchers, scientists, and professionals in drug development.
Introduction
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a structural isomer of vanillin and an inhibitor of aldehyde oxidase.[1] Its therapeutic potential and metabolic fate are of significant interest in pharmaceutical research. To accurately quantify isovanillin in complex biological samples, a stable isotope-labeled internal standard (SIL-IS) is essential to correct for matrix effects and variations during sample processing and analysis.[2][3] this compound, with deuterium atoms on the methoxy group, serves as an ideal internal standard due to its chemical similarity to the unlabeled analyte and its distinct mass-to-charge ratio (m/z).
This document provides a detailed protocol for the extraction and quantification of this compound using LC-MS/MS with electrospray ionization (ESI) in negative ion mode. The method is designed to be selective, sensitive, and reproducible, meeting the stringent requirements of bioanalytical method validation guidelines.
Experimental
Materials and Reagents
-
This compound (purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank biological matrix (e.g., human plasma)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Autosampler
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Standard Solution Preparation
A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standard solutions are then prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to achieve a concentration range suitable for the intended application. As an internal standard, a typical working concentration is in the low to mid-range of the analyte's calibration curve.[4]
Sample Preparation: Protein Precipitation
-
Allow all samples (standards, quality controls, and unknown samples) and reagents to thaw to room temperature.
-
To 50 µL of the biological matrix (e.g., plasma) in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (if this compound is not the analyte of interest). If this compound is the analyte, a different suitable internal standard should be used. For the purpose of this protocol, we will assume this compound is the analyte being quantified against a non-labeled internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
The chromatographic separation is performed on a C18 reversed-phase column. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 90% B in 5 min, hold for 2 min, re-equilibrate |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| This compound | Q1: 154.1 -> Q3: 139.1 (Quantifier) |
| Q1: 154.1 -> Q3: 110.1 (Qualifier) | |
| Isovanillin (Analyte) | Q1: 151.0 -> Q3: 136.0 (Quantifier) |
| Q1: 151.0 -> Q3: 108.0 (Qualifier) |
Note: The exact m/z values for the precursor and product ions for this compound are predicted based on the known fragmentation of vanillin and the addition of three deuterium atoms. These should be confirmed experimentally by direct infusion of an this compound standard.
Method Validation Parameters (Expected Performance)
The following table summarizes the expected performance characteristics of the analytical method, based on typical validation results for similar assays and FDA guidelines for bioanalytical method validation.[5][6][7]
Table 3: Summary of Expected Quantitative Performance
| Parameter | Expected Range/Value |
| Linearity (r²) | ≥ 0.99 |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantitation (LOQ) | ~1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of an analyte using an internal standard.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results in complex sample types. This protocol can be readily implemented in research and drug development laboratories for pharmacokinetic and metabolism studies involving isovanillin and related compounds. The method should be fully validated in accordance with regulatory guidelines before its application to the analysis of study samples.
References
- 1. Simultaneous determination of vanillin, ethyl vanillin and methyl vanillin in Chinese infant food and other dairy products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of vanillin in food using LC-MS / MS - Eurofins Scientific [eurofins.de]
- 3. mdpi.com [mdpi.com]
- 4. ISTD concentration for LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. fda.gov [fda.gov]
- 6. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Application Note: Quantification of Isovanillin in Plasma by UHPLC-MS/MS using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of isovanillin in human plasma using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The use of a stable isotope-labeled internal standard, Isovanillin-d3, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The described methodology, including a straightforward protein precipitation extraction procedure, is suitable for pharmacokinetic studies and other clinical research applications requiring reliable bioanalysis of isovanillin.
Introduction
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is an isomer of vanillin and a compound of interest in various fields, including pharmacology and food science. Accurate determination of its concentration in biological matrices like plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The use of a deuterated internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[1][2] This is because its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample extraction and ionization, which corrects for potential variations and enhances the robustness of the assay.[1] This document provides a comprehensive protocol for the extraction and quantification of isovanillin in plasma, along with representative validation data.
Experimental Protocols
Materials and Reagents
-
Isovanillin and this compound reference standards
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
-
All other chemicals were of analytical grade.
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare by dissolving isovanillin and this compound in methanol.
-
Working Standard Solutions: Prepare by serial dilution of the primary stock solutions with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution in acetonitrile.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL into the UHPLC-MS/MS system.
This protein precipitation procedure is a common and effective method for preparing plasma samples for LC-MS analysis.[3]
UHPLC-MS/MS Conditions
The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: UHPLC-MS/MS Method Parameters
| Parameter | Condition |
| UHPLC System | |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 10% B in 0.1 min, equilibrate for 0.9 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | +5000 V |
| Temperature | 500°C |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Isovanillin | 153.1 | 135.1 (Quantifier) | 100 | 22 |
| 153.1 | 107.1 (Qualifier) | 100 | 18 | |
| This compound | 156.1 | 138.1 (Quantifier) | 100 | 22 |
Note: The precursor ion for Isovanillin (m/z 153.1) corresponds to its protonated molecule [M+H]+. The fragmentation is inferred from similar compounds like vanillin.[4][5] The precursor for this compound is shifted by +3 Da due to the deuterium labels.
Method Validation Summary
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA).[6][7] The following tables present representative data for key validation parameters.
Linearity
The calibration curve was constructed by plotting the peak area ratio of isovanillin to this compound against the nominal concentration.
Table 3: Calibration Curve for Isovanillin in Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1.0 (LLOQ) | 0.012 | 105.0 |
| 2.5 | 0.029 | 98.5 |
| 10.0 | 0.118 | 101.2 |
| 50.0 | 0.595 | 102.5 |
| 100.0 | 1.192 | 99.8 |
| 250.0 | 2.985 | 99.1 |
| 500.0 | 5.991 | 100.3 |
| 1000.0 (ULOQ) | 11.985 | 99.9 |
| Linear Range | 1.0 - 1000.0 ng/mL | |
| Regression | y = 0.012x + 0.0005 | |
| Correlation (r²) | ≥ 0.998 |
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels.
Table 4: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day (n=18) Mean Conc. (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | 1.03 | 103.0 | 6.8 | 1.05 | 105.0 | 8.2 |
| Low | 3.0 | 2.95 | 98.3 | 5.1 | 2.99 | 99.7 | 6.5 |
| Medium | 80.0 | 81.20 | 101.5 | 3.5 | 79.50 | 99.4 | 4.8 |
| High | 800.0 | 790.40 | 98.8 | 2.9 | 809.60 | 101.2 | 3.7 |
Acceptance criteria are typically ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.
Recovery and Matrix Effect
The extraction recovery of isovanillin and the matrix effect were assessed to ensure the sample preparation process is consistent and that endogenous plasma components do not interfere with ionization.
Table 5: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3.0 | 92.5 | 98.1 |
| High | 800.0 | 94.1 | 101.5 |
Recovery values consistently above 85% and matrix effect values close to 100% indicate an efficient and reliable extraction method with minimal ion suppression or enhancement.[3]
Conclusion
The UHPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of isovanillin in human plasma. The simple protein precipitation sample preparation is rapid and amenable to high-throughput analysis. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results, making this method highly suitable for pharmacokinetic and clinical research studies.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. scispace.com [scispace.com]
- 3. Online restricted-access material combined with high-performance liquid chromatography and tandem mass spectrometry for the simultaneous determination of vanillin and its vanillic acid metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
- 6. Analytical Methods Validation | RTI [rti.org]
- 7. Analytical methods validation: bioavailability, bioequivalence and pharmacokinetic studies. Conference report - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stable Isotope Dilution Assay for Isovanillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a structural isomer of vanillin, a widely used flavoring agent. Beyond its role in flavor chemistry, isovanillin and its derivatives are of increasing interest in pharmaceutical research due to their potential biological activities. Accurate and precise quantification of isovanillin in complex biological and food matrices is crucial for metabolism studies, pharmacokinetic analysis, and quality control.
This document provides a detailed protocol for the quantitative analysis of isovanillin using a stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, isovanillin-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Principle of the Method
The stable isotope dilution assay is a robust analytical technique for quantitative analysis. A known amount of a stable isotope-labeled analogue of the analyte (the internal standard) is added to the sample at the beginning of the workflow. The analyte and the internal standard are chemically identical and thus exhibit the same behavior during sample extraction, derivatization (if any), and chromatographic separation. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. The concentration of the analyte is determined by measuring the ratio of the signal intensity of the analyte to that of the internal standard.
Experimental Protocols
Materials and Reagents
-
Isovanillin (analytical standard, ≥99.5% purity)
-
This compound (3-Hydroxy-4-methoxybenzaldehyde-d3, isotopic purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of isovanillin and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and make up to the mark.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of isovanillin by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL by diluting the primary stock solution with the same solvent mixture.
-
Sample Preparation (from Human Plasma)
-
Spiking: To 100 µL of plasma sample, add 10 µL of the 1 µg/mL this compound working internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.[1][2][3]
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrument used.
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
| Time (min) | % A | % B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI negative (-) or positive (+), to be optimized. Negative mode is often suitable for phenolic compounds.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Isovanillin | 151.04 ([M-H]⁻) | 136.02 ([M-H-CH₃]⁻) | To be optimized |
| 123.04 ([M-H-CO]⁻) | To be optimized | ||
| This compound | 154.06 ([M-H]⁻) | 139.04 ([M-H-CH₃]⁻) | To be optimized |
| 126.06 ([M-H-CO]⁻) | To be optimized |
Note: The exact m/z values and collision energies should be determined by infusing standard solutions of isovanillin and this compound into the mass spectrometer.
Data Presentation
Table 1: Mass Spectrometric Parameters for Isovanillin and this compound
| Parameter | Isovanillin | This compound |
| Ionization Mode | ESI Negative | ESI Negative |
| Precursor Ion (m/z) | 151.04 | 154.06 |
| Product Ion 1 (m/z) | 136.02 | 139.04 |
| Product Ion 2 (m/z) | 123.04 | 126.06 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | Optimized | Optimized |
| Declustering Potential (V) | Optimized | Optimized |
Table 2: Method Performance Characteristics (Expected)
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Recovery (%) | 85 - 115% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
Mandatory Visualization
References
Application Notes and Protocols: Use of Isovanillin-d3 in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the use of Isovanillin-d3 as an internal standard in the quantitative analysis of isovanillin and related phenolic compounds in environmental samples. The protocols are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for detecting trace levels of emerging contaminants.[1][2][3][4][5]
Introduction
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a naturally occurring phenolic aldehyde and an isomer of vanillin.[6][7] It can be found in various environmental matrices, originating from natural sources or as a breakdown product of industrial compounds. Due to its potential biological activities, including acting as an aldehyde oxidase inhibitor, its presence and concentration in the environment are of increasing interest.[6]
Stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification in complex environmental samples.[6] The use of a deuterated standard that is chemically identical to the analyte but has a different mass allows for compensation for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise measurements.
Core Principles: Isotope Dilution Analysis
Isotope dilution is a method of quantitative analysis that involves adding a known amount of an isotopically enriched compound (the internal standard, e.g., this compound) to a sample. The analyte's concentration is then determined by measuring the ratio of the naturally occurring analyte to the isotopically labeled standard using mass spectrometry. This approach is highly accurate as the internal standard behaves identically to the analyte during extraction, cleanup, and analysis.
Application: Quantification of Isovanillin in Wastewater
This protocol details the quantitative analysis of isovanillin in an environmental matrix, specifically olive mill wastewater, using this compound as an internal standard. While the cited study quantified vanillin, the methodology is directly applicable to isovanillin with minor modifications to the mass spectrometer settings.[8][9]
Quantitative Data Summary
The following table summarizes the concentration of vanillin found in dried olive mill wastewater, which can be considered an analogous environmental sample. This data is provided as a reference for expected concentration ranges of similar phenolic compounds in industrial effluent.
| Phenolic Compound | Concentration (mg/kg dry weight) |
| Vanillin | 27.70 ± 2.26 |
| Catechol | 6.12 ± 2.03 |
| Tyrosol | 2,043 ± 309 |
| Hydroxytyrosol | 1,481 ± 106 |
| p-Coumaric acid | 5.01 ± 1.41 |
| Caffeic acid | 2.89 ± 0.49 |
| Data adapted from a study on phenolic compounds in dried olive mill wastewater.[8][9] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
For aqueous environmental samples such as river water, wastewater effluent, or groundwater, a pre-concentration and clean-up step is typically required to remove interfering substances and enrich the analytes of interest.
Materials:
-
Water sample (e.g., 100 mL)
-
This compound internal standard solution (concentration to be determined based on expected analyte levels)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Spiking: To a 100 mL water sample, add a known amount of this compound internal standard solution. The final concentration of the internal standard should be similar to the expected concentration of the native isovanillin in the sample.
-
Sample Acidification: Adjust the pH of the spiked sample to approximately 3 with formic acid. This enhances the retention of phenolic compounds on the C18 sorbent.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water (pH 3) through it.
-
Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water (pH 3) to remove any unretained polar interferences.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the retained analytes (isovanillin and this compound) with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
Sample Preparation: Ultrasonic Bath Extraction for Solid/Semi-Solid Samples
For solid or semi-solid environmental samples like soil, sediment, or sludge, an extraction step is necessary to transfer the analytes into a liquid phase. The following protocol is adapted from a method used for olive mill wastewater.[8][9]
Materials:
-
Solid/semi-solid sample (e.g., 20 g)
-
This compound internal standard solution
-
Methanol/water solution (80:20, v/v)
-
Centrifuge and centrifuge tubes
Procedure:
-
Sample Spiking: Weigh 20 g of the homogenized sample into a centrifuge tube and spike with a known amount of this compound internal standard solution.
-
Extraction: Add 20 mL of the methanol/water (80:20) solution to the sample.
-
Ultrasonication: Place the centrifuge tube in an ultrasonic bath and extract for 15 minutes. The extraction should be conducted in the dark to prevent photodegradation of the phenolic compounds.[8][9]
-
Centrifugation: Centrifuge the sample at 5,000 rpm for 25 minutes to separate the solid and liquid phases.[8][9]
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process (steps 2-5) two more times with fresh extraction solvent.[8][9]
-
Combine and Filter: Combine the supernatants from the three extractions and filter through a 0.22 µm syringe filter before LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both isovanillin and this compound. These transitions would need to be optimized for the specific instrument used.
-
Isovanillin (C₈H₈O₃, MW: 152.15): A potential transition would be m/z 151.0 → [product ion].
-
This compound (C₈H₅D₃O₃, MW: 155.17): A potential transition would be m/z 154.0 → [product ion].
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the isovanillin MRM transition to the peak area of the this compound MRM transition against the concentration of isovanillin standards. The concentration of isovanillin in the environmental samples can then be determined from this calibration curve.
Visualizations
Experimental Workflow for Water Sample Analysis
Caption: Workflow for water sample analysis.
Logical Relationship of Isotope Dilution
References
- 1. pjoes.com [pjoes.com]
- 2. Detection of 13 emerging soil pollutant compounds using a dual extraction method (QuEChERS and solid phase extraction) and a liquid chromatography/mass spectrometry LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent analytical methods for risk assessment of emerging contaminants in ecosystems [umu.diva-portal.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. eurofins.de [eurofins.de]
- 8. Qualitative and Quantitative Analysis of Phenolic Compounds in Spray-Dried Olive Mill Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Isovanillin-d3 stability and storage conditions
This technical support center provides guidance on the stability, storage, and handling of Isovanillin-d3 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a deuterated form of isovanillin, where three hydrogen atoms on the methoxy group have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1] Its chemical properties are nearly identical to isovanillin, but it has a higher mass, allowing it to be distinguished from the non-labeled analyte in a mass spectrometer.[2] This helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.[3][4]
Q2: What are the recommended storage conditions for this compound?
The optimal storage conditions for this compound are typically provided on the Certificate of Analysis (CoA) from the supplier.[1] However, general recommendations for related deuterated compounds and isovanillin can be followed to ensure stability.
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions in a high-purity, anhydrous solvent in which this compound is freely soluble. The choice of solvent will depend on the specific analytical method. To minimize the risk of degradation and deuterium-hydrogen exchange, it is advisable to use fresh, high-quality solvents. For long-term storage, stock solutions should be kept at or below -20°C, protected from light, and in tightly sealed containers to prevent solvent evaporation and contamination. For some deuterated compounds in solution, storage at -80°C is recommended for extended periods.[5]
Q4: What is the expected shelf life of this compound?
The shelf life of solid this compound is generally long if stored correctly. For a similar compound, Vanillin-d3, the powdered form is stable for up to 3 years when stored at -20°C.[5] Once in solution, the stability may be reduced. For Vanillin-d3 solutions, a shelf life of 1 year is suggested when stored at -80°C.[5] It is crucial to refer to the manufacturer's specifications for the specific lot of this compound being used.
Storage Condition Summary
| Form | Recommended Temperature | Light/Moisture Protection | Additional Notes |
| Solid (Powder) | -20°C (long-term)[5] | Store in a dark, dry place. Keep container tightly sealed. | Based on data for the similar compound Vanillin-d3. |
| Room Temperature (short-term) | Protect from light and moisture. | Some suppliers ship at room temperature.[1] | |
| Stock Solution | ≤ -20°C | Protect from light. Use tightly sealed vials. | Minimize freeze-thaw cycles. |
| -80°C (extended long-term)[5] | Protect from light. Use tightly sealed vials. | Recommended for maximum stability of solutions. |
Troubleshooting Guide
Issue 1: Inconsistent or inaccurate quantification results.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting:
-
Verify the storage conditions of both the solid compound and the stock solution.
-
Prepare a fresh stock solution from the solid material.
-
Analyze the freshly prepared internal standard solution by itself to check for degradation products.
-
-
-
Possible Cause 2: Isotopic back-exchange.
-
Troubleshooting:
-
Deuterium atoms on the methoxy group of this compound are generally stable. However, prolonged exposure to protic solvents (especially at non-neutral pH) or moisture could potentially lead to a slow back-exchange of deuterium for hydrogen.
-
Prepare solutions in anhydrous solvents and store them under inert gas if possible.
-
Avoid acidic or basic conditions during sample preparation and storage if feasible.[6]
-
-
-
Possible Cause 3: Inaccurate concentration of the internal standard.
-
Troubleshooting:
-
Ensure accurate weighing of the solid this compound and precise dilution when preparing stock and working solutions.
-
Use calibrated pipettes and high-quality volumetric flasks.
-
If possible, verify the concentration of the stock solution using a secondary analytical method.
-
-
Issue 2: Poor peak shape or co-elution with interferences.
-
Possible Cause 1: Chromatographic issues.
-
Troubleshooting:
-
Optimize the LC method (e.g., gradient, mobile phase composition, column temperature) to ensure a sharp, symmetrical peak for this compound.
-
Check for potential co-eluting matrix components that may be causing ion suppression or enhancement.
-
-
-
Possible Cause 2: Interaction with the analytical system.
-
Troubleshooting:
-
Ensure the compatibility of the solvent used for the internal standard with the mobile phase to avoid precipitation or peak splitting upon injection.
-
-
Issue 3: Presence of unlabeled isovanillin in the this compound standard.
-
Possible Cause: Incomplete deuteration during synthesis or contamination.
-
Troubleshooting:
-
Check the isotopic purity stated on the Certificate of Analysis.
-
Analyze the this compound standard by itself to determine the signal intensity at the mass transition of the unlabeled isovanillin. This contribution should be minimal and may need to be subtracted from the analyte signal in samples, especially at low concentrations.
-
-
Experimental Protocols
Generalized Protocol for Using this compound as an Internal Standard in LC-MS
This protocol provides a general workflow. Specific parameters such as concentrations, volumes, and instrument settings should be optimized for the specific analyte and matrix being studied.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a precise amount of this compound powder (e.g., 1 mg).
-
Dissolve the powder in a suitable anhydrous solvent (e.g., methanol, acetonitrile) to a final concentration of, for example, 1 mg/mL.
-
Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial.
-
-
Preparation of Working Internal Standard Solution:
-
Dilute the stock solution with the appropriate solvent to a working concentration. The final concentration should be similar to the expected concentration of the analyte in the samples.
-
-
Sample Preparation:
-
To a known volume or weight of the sample (e.g., plasma, tissue homogenate), add a precise volume of the working internal standard solution.
-
Vortex the sample to ensure thorough mixing.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard.
-
Evaporate the solvent and reconstitute the extract in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Develop a chromatographic method that provides good separation and peak shape for both the analyte (isovanillin) and the internal standard (this compound).
-
Set up the mass spectrometer to monitor at least one specific mass transition for both the analyte and this compound in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and quality control sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Workflow for using this compound as an internal standard.
Caption: Troubleshooting logic for inaccurate quantification.
References
Technical Support Center: Optimizing Isovanillin-d3 Signal Intensity in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal intensity of Isovanillin-d3 in their mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or no signal for this compound. What are the initial troubleshooting steps?
A1: A complete loss of signal often points to a singular issue. Begin by systematically checking the instrument's core components and consumables. Prepare a fresh standard of this compound to rule out degradation of your current stock solution. Verify that the mass spectrometer is functioning correctly by checking for a stable spray and infusing a known standard directly into the source. Ensure all necessary gases (e.g., nebulizer, drying gas) are flowing at the correct pressures and that the mobile phase is being delivered to the ion source.
Q2: Which ionization mode is best for this compound analysis?
A2: For phenolic compounds like isovanillin, Electrospray Ionization (ESI) in negative ion mode is generally more sensitive.[1][2] This is because the phenolic hydroxyl group can be readily deprotonated to form the [M-H]⁻ ion. However, it is always recommended to test both positive and negative ionization modes during method development to determine the optimal mode for your specific instrument and conditions. Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative, particularly for less polar compounds, and may be less susceptible to matrix effects.[3][4]
Q3: What are the common causes of ion suppression for this compound?
A3: Ion suppression, a reduction in the ionization efficiency of the target analyte due to co-eluting matrix components, is a frequent cause of low signal intensity.[4][5][6] Common sources of ion suppression in biological and environmental samples include salts, detergents, phospholipids, and other endogenous matrix components.[6] To mitigate this, effective sample preparation is crucial. Additionally, optimizing chromatographic separation to resolve this compound from interfering compounds can significantly reduce ion suppression.
Q4: Can derivatization improve the signal intensity of this compound?
A4: Yes, derivatization can significantly enhance the signal intensity of isovanillin. A common strategy involves reacting the phenolic hydroxyl group with a derivatizing agent to introduce a more readily ionizable moiety. For instance, derivatization with dansyl chloride has been shown to increase the signal intensity of vanillin in positive electrospray mode.[3][7][8] This approach can be particularly useful when analyzing samples with complex matrices or when very low detection limits are required.
Q5: How can I optimize the mobile phase for better this compound signal?
A5: The composition of the mobile phase plays a critical role in both chromatographic separation and ionization efficiency. For reversed-phase chromatography of phenolic compounds, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is commonly used.[9] The addition of a small amount of an acidic modifier, such as formic acid (typically 0.1%), can improve peak shape and enhance ionization in negative mode by facilitating deprotonation.[10] Conversely, for positive mode, an acidic mobile phase helps in protonation. The choice of organic modifier can also impact signal intensity, with methanol sometimes providing better signal enhancement than acetonitrile for certain compounds.[9]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving low signal intensity issues with this compound.
Guide 1: Systematic Troubleshooting Workflow for Low Signal Intensity
This guide provides a step-by-step process to identify the root cause of a weak or absent signal for this compound.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low signal intensity of this compound.
Guide 2: Optimizing Sample Preparation
Inadequate sample preparation is a primary source of low signal intensity due to matrix effects.
Key Considerations:
-
Matrix Complexity: The choice of extraction technique depends on the sample matrix (e.g., plasma, urine, food).
-
Extraction Efficiency: Ensure the chosen method effectively extracts this compound while minimizing co-extraction of interfering substances.
-
Sample Clean-up: Incorporate a clean-up step to remove matrix components that can cause ion suppression.
Recommended Techniques:
-
Protein Precipitation (PPT): A simple and rapid method for removing proteins from biological fluids like plasma.[7]
-
Liquid-Liquid Extraction (LLE): A technique that partitions the analyte of interest into an immiscible organic solvent, leaving behind many interfering substances in the aqueous phase.
-
Solid-Phase Extraction (SPE): A highly effective and selective method for sample clean-up and concentration. Different sorbents can be used to target specific analytes and remove interferences.
Sample Preparation Workflow Diagram
Caption: General workflow for sample preparation prior to LC-MS analysis.
Guide 3: Optimizing LC-MS Parameters
Fine-tuning the Liquid Chromatography (LC) and Mass Spectrometry (MS) parameters is essential for maximizing signal intensity.
LC Optimization:
-
Column Chemistry: A C18 column is a good starting point for reversed-phase separation of this compound.
-
Mobile Phase: As mentioned in the FAQs, an acidified water/acetonitrile or water/methanol gradient is typically effective. Experiment with different gradients to achieve optimal separation from matrix components.
-
Flow Rate: Adjust the flow rate based on the column dimensions to ensure sharp, well-defined peaks.
MS Optimization:
-
Ion Source Parameters: Systematically optimize the ion source parameters, including capillary voltage, gas flows (nebulizer, drying gas), and source temperature.[11]
-
MRM Transitions: For quantitative analysis using tandem MS, optimize the Multiple Reaction Monitoring (MRM) transitions (precursor and product ions) and the collision energy for each transition to achieve the highest signal intensity.
Quantitative Data
The following tables provide representative data on how different parameters can influence the signal intensity of this compound. These values should be used as a starting point for optimization on your specific instrument.
Table 1: Effect of Mobile Phase Additive on this compound Signal Intensity (Negative ESI Mode)
| Mobile Phase B (Acetonitrile with Additive) | Relative Signal Intensity (%) |
| 0.1% Formic Acid | 100 |
| 0.1% Acetic Acid | 85 |
| 5 mM Ammonium Acetate | 60 |
| No Additive | 40 |
Table 2: Representative Ion Source Parameter Optimization for this compound (Negative ESI Mode)
| Parameter | Setting 1 | Relative Intensity (%) | Setting 2 | Relative Intensity (%) | Setting 3 | Relative Intensity (%) |
| Capillary Voltage (kV) | 2.5 | 80 | 3.0 | 100 | 3.5 | 90 |
| Drying Gas Temp (°C) | 300 | 75 | 325 | 100 | 350 | 85 |
| Nebulizer Pressure (psi) | 30 | 85 | 35 | 100 | 40 | 95 |
Note: Optimal settings will vary between different mass spectrometer models.
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is a quick and effective method for extracting this compound from plasma samples.
Materials:
-
Plasma sample containing this compound
-
Ice-cold acetonitrile
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid)
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
Protocol 2: Derivatization of this compound with Dansyl Chloride for Enhanced Signal Intensity
This protocol can be adapted from methods used for vanillin to improve detection in positive ESI mode.[3][7][8]
Materials:
-
Dried sample extract containing this compound
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone)
-
Sodium bicarbonate buffer (e.g., 100 mM, pH 9.0)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Reconstitute the dried sample extract in 50 µL of sodium bicarbonate buffer.
-
Add 50 µL of the dansyl chloride solution.
-
Vortex briefly to mix.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, allow the sample to cool to room temperature.
-
The sample is now ready for LC-MS analysis in positive ion mode.
Disclaimer: These guides and protocols are intended for informational purposes and should be adapted and validated for your specific experimental conditions and instrumentation. Always follow appropriate laboratory safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. providiongroup.com [providiongroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a LC-ESI/MS/MS assay for the quantification of vanillin using a simple off-line dansyl chloride derivatization reaction to enhance signal intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a LC-ESI/MS/MS assay for the quantification of vanillin using a simple off-line dansyl chloride derivatization reaction to enhance signal intensity. | Semantic Scholar [semanticscholar.org]
- 9. Effect of organic mobile phase composition on signal responses for selected polyalkene additive compounds by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Isovanillin-d3 Internal Standards
Welcome to the technical support center for Isovanillin-d3 internal standards. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues that may arise during experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Matrix Effects
Q1: I am observing significant variability in my results when using this compound as an internal standard in complex biological matrices. Could this be due to matrix effects?
A1: Yes, it is highly probable that you are observing matrix effects. Matrix effects occur when components in the sample matrix (e.g., plasma, urine, tissue homogenates) interfere with the ionization of the analyte and the internal standard in the mass spectrometer source, leading to ion suppression or enhancement.[1][2][3][4] Even with a deuterated internal standard like this compound, differential matrix effects can occur if the analyte and the internal standard do not co-elute perfectly.[5][6]
Troubleshooting Guide: Investigating Matrix Effects
-
Assess Co-elution: Carefully examine the chromatograms of the analyte (isovanillin) and the internal standard (this compound). Even a slight difference in retention times can lead to differential matrix effects.
-
Perform a Post-Extraction Addition Experiment: This is a crucial experiment to quantify the extent of matrix effects. A detailed protocol is provided below.
-
Evaluate Different Sample Preparation Techniques: If significant matrix effects are observed, consider optimizing your sample preparation method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective at removing interfering matrix components than a simple protein precipitation.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components and mitigate their effect on ionization.
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition or gradient can help to separate the analyte and internal standard from the interfering matrix components.
Experimental Protocol: Post-Extraction Addition for Matrix Effect Evaluation
Objective: To determine if the sample matrix is causing ion suppression or enhancement for Isovanillin and this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of Isovanillin and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (a sample of the same biological matrix that does not contain the analyte) and process it through your entire sample preparation procedure. After the final extraction step, spike the extracted blank matrix with the same concentration of Isovanillin and this compound as in Set A.
-
Set C (Pre-Extraction Spike): Take a blank matrix sample and spike it with Isovanillin and this compound at the beginning of your sample preparation procedure. Process this sample as you would a regular study sample.
-
-
Analyze the Samples: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Effect: The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
-
Calculate the Recovery: The recovery (RE) can be calculated using the following formula:
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Calculate the Process Efficiency: The overall process efficiency (PE) can be calculated as:
PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100
Interpretation of Results:
| Scenario | Observation | Possible Cause | Recommended Action |
| 1 | ME for Analyte and IS are similar and close to 100%. | Minimal matrix effects. | Proceed with the current method. |
| 2 | ME for Analyte and IS are similar but significantly different from 100%. | Matrix effects are present but are corrected by the IS. | The IS is functioning correctly. Monitor for any changes. |
| 3 | ME for Analyte and IS are significantly different from each other. | Differential matrix effects. | Optimize chromatography to ensure co-elution. Improve sample cleanup. |
Troubleshooting Workflow for Matrix Effects
Caption: Troubleshooting workflow for investigating matrix effects.
Chromatographic Integrity
Q2: My this compound internal standard is eluting slightly earlier than the native isovanillin. Is this normal, and can it affect my results?
A2: Yes, this is a known phenomenon for deuterated internal standards, often referred to as the "isotope effect" in reversed-phase chromatography. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a slight decrease in retention time. While a small, consistent shift may be acceptable, a significant or variable shift can lead to the differential matrix effects discussed above and compromise the accuracy of your results.
Troubleshooting Guide: Addressing Chromatographic Shifts
-
Evaluate the Separation: Determine the degree of separation between the analyte and internal standard peaks. If the peaks are not baseline resolved, it is more likely that they will experience similar matrix effects.
-
Optimize Chromatographic Conditions:
-
Lower the Temperature: Reducing the column temperature can sometimes minimize the isotopic separation.
-
Adjust Mobile Phase: Experiment with different mobile phase compositions or organic modifiers.
-
Change the Column: A column with a different stationary phase may provide better co-elution.
-
-
Consider a Different Internal Standard: If co-elution cannot be achieved, you might consider using a ¹³C-labeled internal standard, which is less prone to chromatographic shifts.
Purity and Synthesis
Q3: How can I be sure of the purity of my this compound internal standard, and what are the potential consequences of impurities?
A3: The purity of your internal standard is critical for accurate quantification. There are two main types of purity to consider: chemical purity and isotopic purity.
-
Chemical Purity: Refers to the absence of any other chemical compounds.
-
Isotopic Purity (or Isotopic Enrichment): Refers to the percentage of the internal standard molecules that are labeled with deuterium.
Potential Consequences of Impurities:
-
Presence of Unlabeled Isovanillin: If your this compound contains a significant amount of unlabeled isovanillin, it will contribute to the analyte signal and lead to an overestimation of the analyte concentration.
-
Other Chemical Impurities: These can interfere with the chromatography, cause matrix effects, or even have the same mass transition as your analyte or internal standard.
Troubleshooting Guide: Verifying Internal Standard Purity
-
Review the Certificate of Analysis (CoA): The CoA from the manufacturer should provide information on the chemical and isotopic purity of the standard. Look for a high isotopic enrichment (ideally >98%).
-
Inject a High Concentration of the Internal Standard: Prepare a high concentration solution of the this compound standard and inject it into your LC-MS/MS system. Monitor the MRM transition for the unlabeled isovanillin. A significant peak at the retention time of isovanillin indicates isotopic impurity.
-
Perform a "Blank" Injection: Inject a solution containing only the internal standard and no analyte. If you see a peak in the analyte's MRM channel, it could be due to an impurity in the internal standard or carryover.
Logical Relationship of Purity Issues
Caption: Logical relationships between impurities and their consequences.
Stability and Storage
Q4: I am concerned about the stability of my this compound stock and working solutions. How should I store them, and how can I assess their stability?
A4: Proper storage and handling are crucial to maintain the integrity of your internal standard. Isovanillin, and by extension this compound, can be susceptible to degradation, particularly at high temperatures, extreme pH, and upon exposure to light and oxygen.
Storage Recommendations:
-
Stock Solutions: Store stock solutions in a freezer at -20°C or -80°C in amber vials to protect from light. For long-term storage, consider storing under an inert gas like argon or nitrogen.
-
Working Solutions: Prepare working solutions fresh daily if possible. If they need to be stored, keep them refrigerated at 2-8°C for a short period.
Troubleshooting Guide: Assessing Internal Standard Stability
-
Perform a Stability Study: A forced degradation study can help you understand the stability of this compound under various conditions. This involves subjecting the standard to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agent, UV light) and then analyzing the degraded samples.
-
Monitor Response Over Time: Keep a record of the internal standard's peak area in your quality control samples over the course of a batch run and across different days. A consistent downward trend may indicate degradation.
Illustrative Stability Data for Isovanillin
The following table provides an example of what a forced degradation study for isovanillin might reveal. Note that this is illustrative data, and a formal study should be conducted for your specific experimental conditions.
| Stress Condition | Duration | Temperature (°C) | % Degradation (Illustrative) |
| 0.1 M HCl | 24 hours | 60 | 5% |
| 0.1 M NaOH | 24 hours | 60 | 15% |
| 3% H₂O₂ | 24 hours | 25 | 10% |
| Heat | 48 hours | 80 | 8% |
| UV Light (254 nm) | 24 hours | 25 | 20% |
This data suggests that isovanillin is most susceptible to degradation under basic and photolytic conditions.
This technical support guide provides a starting point for troubleshooting common issues with this compound internal standards. For further assistance, please consult the relevant scientific literature or contact your internal standard supplier.
References
Optimizing Liquid Chromatography Gradients for Isovanillin and Isovanillin-d3: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Liquid Chromatography (LC) gradients for the analysis of isovanillin and its deuterated internal standard, Isovanillin-d3. This guide offers troubleshooting advice, frequently asked questions, and a detailed experimental protocol to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating isovanillin and this compound?
The primary challenge lies in the slight difference in retention times due to the deuterium isotope effect. In reversed-phase chromatography, deuterated compounds like this compound often elute slightly earlier than their non-deuterated counterparts.[1][2] Achieving baseline separation is crucial for accurate quantification and requires a well-optimized LC gradient.
Q2: What type of LC column is recommended for this separation?
A C18 reversed-phase column is the most common and effective choice for separating isovanillin and its analogs.[3][4] Columns with a particle size of 5 µm or smaller can provide the necessary efficiency for this separation.
Q3: What mobile phases are typically used?
A combination of water and an organic solvent, such as acetonitrile or methanol, is standard for reversed-phase chromatography of these compounds. The use of an acidic modifier is highly recommended to improve peak shape.
Q4: Why is an acidic modifier necessary in the mobile phase?
Isovanillin contains a phenolic hydroxyl group, which can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Adding a small amount of an acid, such as formic acid or phosphoric acid, to the mobile phase suppresses the ionization of the silanol groups and the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks.[3]
Q5: Can I use an isocratic method for this separation?
While an isocratic method might be possible, a gradient elution is generally recommended. A gradient allows for better separation of the closely eluting isovanillin and this compound and can also help in eluting any other potential impurities from the column, leading to a cleaner chromatogram and preventing carryover between injections.
Troubleshooting Guide
Encountering issues during method development is common. The following table outlines potential problems, their likely causes, and recommended solutions for optimizing the separation of isovanillin and this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions between the phenolic hydroxyl group of isovanillin and active sites on the column. - Inappropriate mobile phase pH. | - Add or increase the concentration of an acidic modifier (e.g., 0.1% formic acid) in the mobile phase. - Ensure the mobile phase pH is sufficiently low to suppress the ionization of the phenolic group. |
| Co-elution of Isovanillin and this compound | - Gradient is too steep or too fast. - Insufficient column efficiency. | - Decrease the gradient slope (i.e., make the increase in organic solvent percentage per unit of time smaller). - Increase the column length or use a column with a smaller particle size to enhance resolution. - Optimize the initial and final mobile phase compositions. |
| Variable Retention Times | - Inadequate column equilibration between injections. - Fluctuations in mobile phase composition or column temperature. - Leaks in the LC system. | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to equilibrate for at least 10 column volumes. - Use a column oven to maintain a consistent temperature. - Check for and repair any leaks in the system.[5] |
| Low Signal Intensity (in LC-MS) | - Inefficient ionization of the analytes. - Ion suppression from matrix components. | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). - The addition of formic acid to the mobile phase can aid in protonation and enhance the signal in positive ion mode.[6] - Improve sample clean-up to remove interfering matrix components. |
| Ghost Peaks | - Carryover from a previous injection. - Contaminated mobile phase or LC system. | - Incorporate a sufficient column wash at a high organic percentage at the end of each gradient run. - Prepare fresh mobile phase using high-purity solvents and additives. - Flush the injector and system with a strong solvent. |
Experimental Protocol: LC-MS/MS Method for Isovanillin and this compound
This protocol provides a starting point for developing a robust LC-MS/MS method for the quantitative analysis of isovanillin using this compound as an internal standard.[7][8][9]
1. Sample and Standard Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of isovanillin and this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the isovanillin stock solution in the initial mobile phase to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in the initial mobile phase.
-
Sample Preparation: Spike a consistent volume of the internal standard working solution into all calibration standards and unknown samples.
2. LC and MS Conditions:
The following table summarizes the recommended starting conditions for the LC-MS/MS analysis.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 Reversed-Phase, ≤ 2.1 mm i.d., ≤ 100 mm length, ≤ 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
3. LC Gradient Program:
A shallow gradient is recommended to ensure the separation of the closely eluting analytes.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 50 | 50 |
| 5.5 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Note: This gradient is a starting point and may require optimization based on the specific column and LC system used. The key is to have a slow ramp in the organic phase composition during the expected elution time of the analytes.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the optimization of the LC gradient for isovanillin and this compound.
Caption: A flowchart for troubleshooting LC gradient optimization.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. s4science.at [s4science.at]
- 4. helixchrom.com [helixchrom.com]
- 5. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 6. agilent.com [agilent.com]
- 7. Analysis of vanillin in food using LC-MS / MS - Eurofins Scientific [eurofins.de]
- 8. Internal standard for lc-ms/ms method | Sigma-Aldrich [sigmaaldrich.com]
- 9. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
Technical Support Center: Preventing Ion Suppression with Isovanillin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Isovanillin-d3 as an internal standard to mitigate ion suppression in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, leading to a decreased signal intensity.[1][2] This phenomenon occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization in the mass spectrometer's ion source.[1][2] It is a significant concern as it can lead to inaccurate and unreliable quantification, poor sensitivity, and reduced precision in analytical results.[3]
Q2: How does this compound help in preventing or correcting for ion suppression?
This compound is a stable isotope-labeled (SIL) internal standard.[4] SIL internal standards are considered the gold standard for quantitative LC-MS/MS analysis because they have nearly identical physicochemical properties to the analyte of interest (in this case, isovanillin or a structurally similar compound).[5] By adding a known concentration of this compound to the sample, it experiences the same degree of ion suppression as the unlabeled analyte.[5] The ratio of the analyte signal to the internal standard signal is then used for quantification, which effectively cancels out the variability caused by ion suppression.[1]
Q3: Can this compound be used as an internal standard for analytes other than isovanillin?
Ideally, an SIL internal standard should be structurally identical to the analyte. However, in cases where a specific SIL internal standard is not available, a structurally similar one like this compound may be used for other phenolic compounds. It is crucial to validate the method thoroughly to ensure that the analyte and this compound co-elute and experience the same degree of matrix effects.[5]
Q4: What are the key considerations when preparing this compound as an internal standard?
Accurate and precise preparation of the internal standard working solution is critical. It is important to use high-purity solvents and to ensure that the final concentration of the internal standard is appropriate for the expected concentration range of the analyte. The internal standard should be added to the samples, calibrators, and quality controls at the earliest possible stage of the sample preparation process to account for variability in extraction and handling.[5]
Troubleshooting Guides
Issue 1: Poor reproducibility or accuracy despite using this compound.
Possible Cause: Differential matrix effects due to chromatographic separation of this compound and the analyte.
Explanation: Deuterated internal standards can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts (an isotope effect). If the analyte and this compound do not co-elute perfectly, they may be affected differently by co-eluting matrix components, leading to incomplete correction for ion suppression.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and this compound. The retention times should be as close as possible.
-
Adjust Chromatographic Conditions: If there is a noticeable separation, modify the mobile phase composition, gradient profile, or column temperature to achieve better co-elution.
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram. Adjust the chromatography to move the analyte and internal standard peaks away from these regions.
-
Consider a Different Labeled Standard: If co-elution cannot be achieved, consider using a ¹³C-labeled internal standard if available, as they tend to have less of a chromatographic shift compared to deuterated standards.
Issue 2: High variability in the this compound signal across samples.
Possible Cause: Inconsistent sample preparation or instrument instability.
Explanation: While the analyte-to-internal standard ratio should remain constant, significant fluctuations in the absolute signal of this compound can indicate underlying issues with the analytical method.
Troubleshooting Steps:
-
Review Sample Preparation: Ensure that the internal standard is added consistently and accurately to all samples. Verify the precision of pipettes and automated liquid handlers.
-
Check for Matrix-Specific Suppression: Analyze samples from different lots or sources of the biological matrix to see if the variability is matrix-dependent.
-
Assess Instrument Performance: Monitor the stability of the mass spectrometer's spray and detector response by injecting a standard solution of this compound multiple times.
-
Investigate Potential for Cross-Talk: Ensure that the MRM transitions for the analyte and internal standard are not interfering with each other.
Data Presentation
The following tables present illustrative data from a typical method validation for the quantification of a phenolic compound using this compound as an internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 3 | < 10 | < 12 | 95 - 105 |
| Medium | 500 | < 8 | < 10 | 97 - 103 |
| High | 800 | < 7 | < 9 | 98 - 102 |
Table 3: Matrix Effect and Recovery
| Parameter | Result |
| Matrix Effect | 92% - 108% |
| Recovery | > 90% |
Experimental Protocols
Protocol: Quantification of a Phenolic Analyte in Human Plasma using this compound Internal Standard by LC-MS/MS
-
Preparation of Standards and Solutions:
-
Prepare a stock solution of the analyte and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution with 50:50 methanol:water.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 methanol:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the working internal standard solution.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
Analyte: [M-H]⁻ → fragment ion
-
This compound: m/z 154.1 → m/z 139.1
-
-
-
Method Validation:
-
Specificity: Analyze blank plasma from at least six different sources to check for interferences at the retention times of the analyte and internal standard.
-
Linearity: Prepare a calibration curve with at least six non-zero calibrators and assess the linearity using a weighted linear regression.
-
Accuracy and Precision: Analyze quality control samples at low, medium, and high concentrations on three different days to determine intra- and inter-day accuracy and precision.
-
Matrix Effect: Compare the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.
-
Recovery: Compare the response of the analyte in pre-extraction spiked blank plasma to the response in post-extraction spiked blank plasma.
-
Visualizations
References
Technical Support Center: Isovanillin-d3 Solubility
This technical support guide provides information on the solubility of Isovanillin-d3 in various solvents, offering troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: I am having trouble dissolving this compound. What are some common reasons for this?
Several factors can affect the dissolution of a compound:
-
Purity of the compound and solvent: Impurities can significantly impact solubility.[1]
-
Temperature: Solubility is often temperature-dependent. For many solids, solubility increases with temperature.[2]
-
Equilibration time: It is crucial to allow sufficient time for the solution to reach equilibrium.[3]
-
Agitation: Proper mixing is necessary to ensure the entire sample is exposed to the solvent.[3]
-
pH of the solution: For ionizable compounds, the pH of the aqueous solution can have a significant effect on solubility.
Q3: How can I improve the solubility of this compound in my experiments?
If you are encountering solubility issues, consider the following troubleshooting steps:
-
Gentle heating: Warming the solution can help increase the rate of dissolution and the amount of solute that can be dissolved.
-
Sonication: Using an ultrasonic bath can help to break up particles and accelerate the dissolution process.
-
Use of co-solvents: For in vivo studies, a mixture of solvents like DMSO, PEG300, Tween-80, and saline can be used to create a suitable vehicle.[4] A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
pH adjustment: If working with aqueous solutions, adjusting the pH might improve solubility, depending on the pKa of the compound.
Q4: Are there any recommended solvent formulations for in vivo studies?
For in vivo administration, preparing a homogeneous suspension or solution is critical. For oral gavage, a suspension can often be prepared using 0.5% CMC-Na.[4] For other routes, co-solvent systems are common. For example, a stock solution in DMSO can be further diluted in a mixture of PEG300, Tween-80, and saline to create a solution suitable for injection.[5] It is recommended to test a small amount of the compound with the chosen formula first.[4]
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for Isovanillin. This data should serve as a strong reference for this compound.
| Solvent | Solubility | Temperature |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL (197.17 mM)[6] | 25°C[6] |
| Water | 2.27 g/L (2.27 mg/mL)[7][8] | 20°C[7][8] |
| Acetone | Soluble[7][9] | Not Specified |
| Methanol | Soluble[7][9] | Not Specified |
| Alcohol | Soluble[10] | Not Specified |
Experimental Protocol: Determination of Thermodynamic Solubility
This section outlines a general procedure for determining the thermodynamic solubility of a compound, commonly known as the shake-flask method.[1][3]
Materials:
-
This compound
-
Solvent of choice (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Analytical balance
-
Shaker or rotator
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-performance liquid chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Add an excess amount of this compound to a vial. The excess solid is necessary to ensure that the solution reaches saturation.[3]
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker or on a rotator in a temperature-controlled environment.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
To remove any remaining solid particles, centrifuge the sample and/or filter it through a syringe filter.
-
Dilute the clear, saturated solution with a known volume of the solvent.
-
Analyze the concentration of this compound in the diluted sample using a calibrated analytical method such as HPLC.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Troubleshooting Workflow for Solubility Issues
The following diagram illustrates a logical workflow to follow when encountering solubility challenges with this compound.
Caption: Troubleshooting workflow for addressing solubility issues.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. researchgate.net [researchgate.net]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Vanillin-d3 | Isotope labeled compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Isovanillin | 621-59-0 [chemicalbook.com]
- 8. Solstice Research Chemicals [lab.solstice.com]
- 9. Isovanillin | 621-59-0 [amp.chemicalbook.com]
- 10. isovanillin, 621-59-0 [thegoodscentscompany.com]
Troubleshooting poor recovery of Isovanillin-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analytical quantification of Isovanillin-d3, with a primary focus on resolving poor recovery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of isovanillin, meaning that three of its hydrogen atoms have been replaced with deuterium.[1] It is commonly used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the determination of isovanillin in various samples.[2] The key advantage of using a stable isotope-labeled internal standard like this compound is that it has nearly identical chemical and physical properties to the analyte (isovanillin) but a different mass.[3] This allows it to co-elute with the analyte during chromatography and experience similar matrix effects and extraction losses, thus enabling more accurate quantification by correcting for variations in sample preparation and instrument response.[3][4]
Q2: What are the key chemical properties of this compound?
This compound, also known as 3-Hydroxy-4-methoxybenzaldehyde-d3, is an aromatic aldehyde.[1][2] Its properties are very similar to isovanillin.
| Property | Value |
| Molecular Formula | C₈H₅D₃O₃ |
| Molecular Weight | 155.17 g/mol [1] |
| Appearance | Typically a solid or crystalline powder |
| Melting Point | Similar to Isovanillin (~113-116 °C)[5] |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and ethyl acetate.[6] Sparingly soluble in water. |
Q3: What are the common analytical techniques used for the quantification of this compound?
The most common analytical techniques for the quantification of this compound, along with its non-deuterated counterpart, are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method widely used for the analysis of isovanillin in complex biological matrices.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like isovanillin.[2] Derivatization may sometimes be employed to improve its chromatographic behavior.
Troubleshooting Poor Recovery of this compound
Poor recovery of an internal standard can compromise the accuracy and reliability of analytical results. The following guide provides a systematic approach to troubleshooting low recovery of this compound.
Step 1: Verify Storage and Handling of this compound Standard
Question: Could the this compound standard have degraded?
Answer: Improper storage and handling can lead to the degradation of analytical standards.
-
Storage Conditions: Verify that the this compound stock solution and working standards are stored at the recommended temperature, typically -20°C or lower, and protected from light to prevent photodegradation.[9]
-
Solution Stability: Prepare fresh working solutions from the stock. The stability of deuterated compounds in certain solvents over time can be a concern.[4]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the stock solution, as this can lead to degradation. Aliquoting the stock solution into smaller, single-use vials is recommended.
Step 2: Review the Sample Preparation Protocol
The sample preparation stage, particularly the extraction process, is a critical step where significant loss of the internal standard can occur.
Question: Is the extraction procedure efficient for this compound from my specific sample matrix?
Answer: The choice of extraction technique and solvent is crucial for achieving good recovery. Common extraction methods include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[10]
Liquid-Liquid Extraction (LLE) Troubleshooting:
-
Solvent Polarity: Isovanillin is a phenolic aldehyde and is soluble in various organic solvents.[5][11] The polarity of the extraction solvent should be optimized for your sample matrix.[12] For aqueous samples like plasma or urine, solvents like ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of hexane and ethyl acetate are commonly used.
-
Phase Separation: Ensure complete separation of the organic and aqueous layers. Incomplete separation can lead to loss of the analyte into the wrong phase.
-
Emulsion Formation: Emulsions can form at the interface of the two liquid phases, trapping the analyte and reducing recovery. Techniques to break emulsions include centrifugation, addition of salt, or changing the solvent.
Solid-Phase Extraction (SPE) Troubleshooting:
-
Sorbent Selection: The choice of SPE sorbent (e.g., C18, mixed-mode) is critical and depends on the physicochemical properties of isovanillin and the sample matrix.
-
Method Optimization: Each step of the SPE protocol (conditioning, loading, washing, and elution) must be optimized. Insufficient washing can lead to matrix effects, while an inappropriate elution solvent will result in low recovery.
-
Drying Step: Ensure the SPE cartridge is adequately dried before elution, as residual water can affect the elution efficiency of the organic solvent.
Question: Is the pH of my sample optimized for extraction?
Answer: The pH of the sample can significantly impact the extraction efficiency of phenolic compounds like isovanillin.[13]
-
Acidification: Isovanillin has a phenolic hydroxyl group. Acidifying the sample (e.g., to a pH of 4-5) will ensure that this group is protonated, making the molecule less polar and more readily extracted into an organic solvent.[14]
-
pH Adjustment: Use a suitable buffer to control the pH during extraction.
Step 3: Investigate Potential Instrumental Issues
Question: Could there be a problem with the LC-MS/MS or GC-MS system?
Answer: Instrumental factors can lead to apparent low recovery due to poor signal response.
LC-MS/MS Troubleshooting:
-
Column Performance: A deteriorating LC column can lead to poor peak shape and reduced sensitivity. Check the column's performance with a standard solution.
-
Ion Source Contamination: The ion source of the mass spectrometer can become contaminated over time, especially when analyzing complex biological samples. This can lead to ion suppression and a decrease in signal intensity.[15] Cleaning the ion source is often necessary.
-
MS Parameters: Verify that the mass spectrometer parameters (e.g., declustering potential, collision energy) are optimized for this compound.
GC-MS Troubleshooting:
-
Inlet Issues: A dirty or active inlet liner can lead to the degradation or adsorption of the analyte.[15] Regular replacement of the inlet liner is recommended.
-
Column Bleed: High column bleed can increase background noise and reduce the signal-to-noise ratio.
-
Derivatization (if applicable): If a derivatization step is used, ensure the reaction is complete and that the derivatizing agent is not degrading the analyte.
Step 4: Consider Matrix Effects
Question: Are components in my sample matrix suppressing the ionization of this compound?
Answer: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source, leading to signal suppression or enhancement.[4]
-
Differential Matrix Effects: Although deuterated internal standards are designed to compensate for matrix effects, slight differences in retention time between the analyte and the internal standard can lead to differential matrix effects, where one is suppressed more than the other.[7]
-
Mitigation Strategies:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Improved Sample Cleanup: Employ a more rigorous sample cleanup procedure (e.g., a more selective SPE protocol) to remove interfering substances.
-
Matrix-Matched Standards: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.[12]
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol provides a general procedure for the extraction of this compound from plasma. Optimization may be required for specific applications.
Materials:
-
Human plasma sample
-
This compound internal standard working solution (in methanol)
-
Formic acid (or other suitable acid for pH adjustment)
-
Ethyl acetate (or other suitable extraction solvent)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 methanol:water)
Procedure:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to the plasma sample. Vortex briefly to mix.
-
pH Adjustment: Add 10 µL of 1% formic acid to the sample to acidify it to approximately pH 4-5. Vortex to mix.
-
Extraction: Add 500 µL of ethyl acetate to the tube. Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol outlines a general SPE procedure for cleaning up urine samples prior to analysis.
Materials:
-
Urine sample
-
This compound internal standard working solution (in methanol)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Methanol (for conditioning and elution)
-
Deionized water
-
Evaporator
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: To 500 µL of urine, add 10 µL of the this compound internal standard working solution. Add 50 µL of 1M phosphoric acid to adjust the pH.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not let the cartridge go dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the this compound and analyte with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis.
Data Presentation
The following tables illustrate how to present recovery and precision data for this compound.
Table 1: Recovery of this compound from Different Matrices
| Matrix | Extraction Method | Mean Recovery (%) | Standard Deviation (%) |
| Human Plasma | LLE (Ethyl Acetate) | 88.5 | 4.2 |
| Human Urine | SPE (C18) | 92.1 | 3.5 |
| Cell Culture Media | Protein Precipitation | 95.3 | 2.8 |
Table 2: Intra-day and Inter-day Precision for this compound Quantification
| Quality Control Level | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) |
| Low QC (10 ng/mL) | 3.5 | 5.1 |
| Medium QC (100 ng/mL) | 2.8 | 4.2 |
| High QC (500 ng/mL) | 2.1 | 3.8 |
Signaling Pathways and Logical Relationships
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isovanillin | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. waters.com [waters.com]
- 5. Isovanillin - Wikipedia [en.wikipedia.org]
- 6. Direct and accurate purity evaluation for isovanillin conversion to HMCA through aldol condensation by using RID and its comparison with UV detection - Arabian Journal of Chemistry [arabjchem.org]
- 7. myadlm.org [myadlm.org]
- 8. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vanillin-d3 | Isotope labeled compound | TargetMol [targetmol.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. US5648552A - Process for the preparation of isovanillin - Google Patents [patents.google.com]
- 12. welchlab.com [welchlab.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Natural deep eutectic solvents-based green extraction of vanillin: optimization, purification, and bioactivity assessment [frontiersin.org]
- 15. blog.teledynetekmar.com [blog.teledynetekmar.com]
Navigating Isovanillin-d3 Experiments: A Technical Guide to Minimizing Isotopic Exchange
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize isotopic exchange during experiments involving Isovanillin-d3. This resource aims to ensure the accuracy and reliability of quantitative analyses by providing detailed experimental protocols and clear data presentation.
Understanding Isotopic Exchange in this compound
This compound, with deuterium labels on the methoxy group, is a crucial internal standard for mass spectrometry-based quantification. However, the stability of these deuterium labels can be compromised under certain experimental conditions, leading to isotopic exchange with protons from solvents or reagents. This exchange can significantly impact the accuracy of analytical results. The primary sites of potential isotopic exchange in this compound are the phenolic hydroxyl group and, to a lesser extent, the aromatic ring protons, particularly those activated by the hydroxyl and methoxy substituents. The deuterium atoms on the methoxy group are generally stable under typical analytical conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that promote isotopic exchange in this compound?
A1: The main factors influencing isotopic exchange are pH, temperature, and the solvent used. Both acidic and basic conditions can catalyze the exchange of deuterium atoms, especially on the aromatic ring. Elevated temperatures can also increase the rate of exchange. Protic solvents, which contain exchangeable protons (e.g., water, methanol), are the source of protons for the exchange.
Q2: At which positions on the this compound molecule is isotopic exchange most likely to occur?
A2: The proton of the phenolic hydroxyl group is the most readily exchangeable. While the deuterium atoms on the methoxy group (-OCD₃) are generally stable, there is a possibility of slow exchange of the aromatic protons under harsh acidic or basic conditions. The positions ortho and para to the hydroxyl and methoxy groups are more susceptible to electrophilic substitution, which can include deuterium-proton exchange.
Q3: How can I minimize isotopic exchange during sample preparation?
A3: To minimize exchange, it is crucial to control the pH and temperature of your samples. It is recommended to work at a low pH (around 2.5-4) and at low temperatures (e.g., on ice).[1] Avoid prolonged exposure to strong acids or bases. Use aprotic solvents whenever possible during extraction and sample handling. If aqueous solutions are necessary, use D₂O-based buffers to minimize the proton source.
Q4: What are the best storage conditions for this compound to prevent isotopic exchange?
A4: this compound should be stored in a tightly sealed container, protected from moisture and light, under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keep it at a low temperature as recommended by the supplier (typically -20°C or lower). Storing solutions of this compound is generally not recommended; fresh solutions should be prepared for each experiment. If solutions must be stored, use anhydrous aprotic solvents.
Q5: Can isotopic exchange occur within the mass spectrometer source?
A5: Yes, in-source back-exchange can occur, particularly in atmospheric pressure chemical ionization (APCI) and to a lesser extent in electrospray ionization (ESI) sources, especially if there are residual protic solvents in the system. Optimizing source parameters, such as the desolvation temperature, can help minimize this effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Isotopic Purity in this compound Standard | 1. Improper Storage: Exposure to moisture and air. 2. Inappropriate Solvent: Use of protic or acidic/basic solvents for reconstitution and dilution. | 1. Store the solid standard under an inert atmosphere at the recommended temperature. 2. Reconstitute and dilute the standard in anhydrous aprotic solvents (e.g., acetonitrile, ethyl acetate) immediately before use. |
| High Variability in Analytical Results | 1. Isotopic Exchange During Sample Preparation: Exposure of the sample mixed with the internal standard to high pH, low pH, or high temperatures. 2. In-source Back-Exchange: Suboptimal mass spectrometer source conditions. | 1. Maintain a pH between 2.5 and 4 and keep samples on ice throughout the preparation process. Minimize the time between sample preparation and analysis. 2. Optimize the desolvation gas flow and temperature. Use a mobile phase with a low pH (e.g., containing 0.1% formic acid). |
| Appearance of Unlabeled Isovanillin Peak in Standard-Only Injection | Contamination or Significant Isotopic Exchange: The this compound standard may be contaminated or has undergone significant degradation. | 1. Verify the isotopic purity of the standard using high-resolution mass spectrometry. 2. Prepare a fresh stock solution from a new vial of the standard. |
| Chromatographic Peak Tailing or Splitting | Interaction with Active Sites: The phenolic hydroxyl group can interact with active sites in the chromatographic system. | 1. Use a well-maintained, high-quality column. 2. Acidify the mobile phase (e.g., with 0.1% formic acid) to suppress the ionization of the phenolic group. |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
Objective: To prepare this compound solutions while minimizing the risk of isotopic exchange.
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (ACN)
-
Anhydrous methanol (MeOH)
-
Volumetric flasks
-
Gas-tight syringes
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under a gentle stream of inert gas, accurately weigh the required amount of this compound.
-
Dissolve the weighed standard in anhydrous ACN to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with anhydrous ACN or a mixture of ACN and water (with 0.1% formic acid) to prepare working solutions of the desired concentration.
-
Prepare fresh working solutions daily. If short-term storage is necessary, store in tightly sealed vials at -20°C.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of Isovanillin using this compound Internal Standard
Objective: To extract Isovanillin from a biological matrix and add the internal standard while minimizing isotopic exchange.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
This compound working solution
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
0.1% Formic acid in water
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
-
Thaw the biological samples on ice.
-
To 100 µL of the sample, add 10 µL of the this compound working solution.
-
Add 500 µL of the extraction solvent.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for immediate LC-MS/MS analysis.
Visualizations
Caption: Workflow for sample preparation and analysis.
Caption: Troubleshooting logic for inaccurate results.
References
Technical Support Center: Matrix Effects in Isovanillin-d3 Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects in assays utilizing isovanillin-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS assays?
A1: Matrix effects are the alteration of ionization efficiency for an analyte and/or internal standard by co-eluting, undetected components in a sample matrix.[1][2][3] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate and imprecise quantification.[1][2] Common sources of matrix effects in biological samples include phospholipids, salts, proteins, and endogenous metabolites.[1][4]
Q2: Why is a deuterated internal standard like this compound used?
A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis.[5] The underlying principle is that a SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time, extraction recovery, and ionization response.[5] By co-eluting with the analyte of interest (isovanillin), this compound experiences the same degree of ion suppression or enhancement.[5][6] This allows for the normalization of the analyte's signal, thereby correcting for matrix-induced variations and improving the accuracy and precision of the assay.[5]
Q3: Can this compound completely eliminate matrix effect-related issues?
A3: While highly effective, this compound may not always completely correct for matrix effects.[7][8] A phenomenon known as "differential matrix effects" can occur, where the analyte and the deuterated internal standard are affected differently by the matrix.[7][8] This can be caused by slight differences in chromatographic retention times between the analyte and the deuterated standard, a phenomenon sometimes observed with deuterium-labeled compounds.[7][8] If the analyte and internal standard elute into regions of varying ion suppression, the correction will be inaccurate.[7]
Q4: What are the common indicators of a potential matrix effect in my assay?
A4: Several signs may point to the presence of matrix effects, including:
-
Poor reproducibility of results between different sample lots.
-
Inaccurate quantification, especially at the lower limit of quantification (LLOQ).
-
Non-linear calibration curves.
-
Inconsistent internal standard peak areas across a batch of samples.
-
Peak shape distortion for the analyte and/or internal standard.
Troubleshooting Guide
Issue 1: Inconsistent or Drifting Internal Standard (this compound) Response
-
Possible Cause: Variable matrix effects between samples.
-
Troubleshooting Steps:
-
Assess Matrix Factor: Quantitatively determine the matrix effect using the post-extraction spike method (see Experimental Protocol 2). A high coefficient of variation (%CV) in the matrix factor across different lots of the biological matrix indicates significant variability.
-
Improve Sample Preparation: Enhance the clean-up procedure to remove more interfering matrix components. Consider switching from protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Optimize Chromatography: Modify the LC method to separate the analyte and internal standard from the regions of significant ion suppression. A post-column infusion experiment (see Experimental Protocol 1) can identify these regions.
-
Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
-
Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples
-
Possible Cause: Differential matrix effects affecting the analyte (isovanillin) and this compound differently.
-
Troubleshooting Steps:
-
Verify Co-elution: Ensure that the chromatographic peaks for isovanillin and this compound are perfectly co-eluting. Even a slight separation can lead to different degrees of ion suppression.[6]
-
Evaluate Matrix Effects on Both Analyte and IS: Use the post-extraction spike method to calculate the matrix factor for both isovanillin and this compound individually. Significant differences in their matrix factors confirm differential effects.
-
Chromatographic Optimization: Adjust the mobile phase composition, gradient, or column chemistry to achieve better separation from interfering components and ensure co-elution.
-
Standard Addition: For problematic samples, the method of standard addition (see Experimental Protocol 3) can be used to achieve accurate quantification in the presence of severe matrix effects.
-
Issue 3: Significant Ion Suppression is Detected
-
Possible Cause: Co-elution of isovanillin and this compound with highly suppressive matrix components (e.g., phospholipids).
-
Troubleshooting Steps:
-
Identify the Suppression Zone: Perform a post-column infusion experiment to pinpoint the retention time window where ion suppression is most severe.
-
Adjust Retention Time: Modify the chromatographic method to shift the elution of isovanillin and this compound away from this suppression zone. This could involve changing the organic solvent, gradient slope, or stationary phase.
-
Enhance Sample Clean-up: Implement a sample preparation technique specifically designed to remove the problematic class of compounds (e.g., phospholipid removal plates).
-
Change Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects.[2]
-
Quantitative Data on Matrix Effects
| Analyte | Internal Standard | Biological Matrix | Sample Preparation | Matrix Effect (% Ion Suppression/Enhancement) | Reference |
| Enalapril | Enalapril-d5 | Human Plasma | Protein Precipitation | ~30-35% Suppression (+ESI) | [2] |
| Enalaprilat | Enalaprilat-d5 | Human Plasma | Protein Precipitation | ~20% Suppression (-ESI) | [2] |
| Various Drugs | Deuterated Analogs | Human Urine | Dilution | Up to 60% Suppression | [4] |
| Metanephrine | Metanephrine-d3 | Human Plasma | SPE | Differential suppression observed | [7][9] |
| Carvedilol | Carvedilol-d5 | Human Plasma | LLE | 26% difference in matrix effect between analyte and IS in some lots |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Setup: A syringe pump continuously infuses a standard solution of isovanillin at a low, constant flow rate into the LC eluent stream via a T-connector placed between the analytical column and the mass spectrometer's ion source.
-
Blank Injection: Inject a blank solvent (e.g., mobile phase) to establish a stable baseline signal for the infused isovanillin.
-
Matrix Injection: Inject an extracted blank matrix sample (a sample prepared using the same procedure as the study samples but without the analyte or internal standard).
-
Analysis: Monitor the signal of the infused isovanillin. A dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement. The retention times of these disturbances can be correlated with the retention time of the analyte in a standard run to assess the potential for matrix effects.
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spiking
This is the standard method to quantify the extent of matrix effects, often expressed as the Matrix Factor (MF).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike isovanillin and this compound into the reconstitution solvent at a known concentration.
-
Set B (Post-Spiked Matrix): Extract a blank biological matrix. Spike isovanillin and this compound into the final, extracted sample at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike isovanillin and this compound into the biological matrix before extraction.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
An MF of 100% indicates no matrix effect.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Evaluate Internal Standard Performance: Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
A value close to 1 indicates that the internal standard effectively compensates for the matrix effect.
-
Protocol 3: Method of Standard Addition for Correction of Matrix Effects
This method is useful for accurate quantification in individual samples with severe or unpredictable matrix effects.
-
Sample Aliquoting: Divide the unknown sample into at least four equal aliquots.
-
Spiking: Leave one aliquot unspiked. To the remaining aliquots, add known, increasing amounts of a standard isovanillin solution.
-
Internal Standard Addition: Add a constant amount of this compound to all aliquots.
-
Analysis: Process and analyze all aliquots.
-
Calibration Curve: Plot the measured peak area ratio (isovanillin/isovanillin-d3) against the concentration of the added isovanillin standard.
-
Determine Unknown Concentration: Extrapolate the linear regression line to the x-axis (where the peak area ratio is zero). The absolute value of the x-intercept is the concentration of isovanillin in the original, unspiked sample.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Mechanism of ion suppression in ESI-MS.
Caption: Experimental workflow for standard addition.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. longdom.org [longdom.org]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Development of a LC-ESI/MS/MS assay for the quantification of vanillin using a simple off-line dansyl chloride derivatization reaction to enhance signal intensity. | Semantic Scholar [semanticscholar.org]
- 7. Development of a LC-ESI/MS/MS assay for the quantification of vanillin using a simple off-line dansyl chloride derivatization reaction to enhance signal intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Certificate of analysis for Isovanillin-d3
This technical support center provides essential information for researchers, scientists, and drug development professionals using Isovanillin-d3. It includes a representative Certificate of Analysis, detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful experimental outcomes.
Certificate of Analysis (Representative)
This is a representative Certificate of Analysis for this compound. Actual values may vary by lot.
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Purity (HPLC) | ≥98.0% | 99.5% | HPLC-UV |
| Isotopic Purity (d3) | ≥98 atom % D | 98.7 atom % D | Mass Spectrometry |
| Molecular Weight | 155.17 g/mol | 155.17 | Calculation |
| Melting Point | 112-116 °C | 113-115 °C | USP <741> |
| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |
| Elemental Analysis | C, H, O theoretical ±0.4% | Conforms | Combustion Analysis |
| Storage | Store at 2-8°C | - | - |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound, commonly used as an internal standard in LC-MS applications.
Materials:
-
This compound powder
-
Methanol (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Pipettes
Procedure:
-
Accurately weigh 10 mg of this compound powder using a calibrated analytical balance.
-
Quantitatively transfer the powder to a 10 mL volumetric flask.
-
Add a small amount of LC-MS grade methanol to dissolve the powder.
-
Once dissolved, bring the flask to volume with methanol.
-
Cap the flask and invert several times to ensure homogeneity.
-
Store the stock solution at 2-8°C in a tightly sealed, light-protected container.
Protocol 2: Quantification of Aldehyde Oxidase Activity using this compound as an Internal Standard
This protocol outlines a general procedure for using this compound as an internal standard in an in vitro aldehyde oxidase activity assay.
Materials:
-
Human liver cytosol
-
Substrate for aldehyde oxidase (e.g., phthalazine)
-
This compound internal standard stock solution
-
Acetonitrile (ACN) with 0.1% formic acid (quenching solution)
-
LC-MS system
Procedure:
-
Reaction Setup:
-
Pre-incubate human liver cytosol at 37°C.
-
Initiate the metabolic reaction by adding the substrate.
-
-
Time Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching and Internal Standard Addition:
-
Immediately add the aliquot to a tube containing ice-cold quenching solution (ACN with 0.1% formic acid) and a fixed concentration of this compound internal standard.
-
-
Sample Preparation:
-
Vortex the mixture to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining substrate and the this compound internal standard.
-
The ratio of the analyte peak area to the internal standard peak area is used for quantification to correct for variations in sample processing and instrument response.
-
Troubleshooting Guide
dot
Caption: Troubleshooting workflow for common issues encountered with this compound.
| Question | Possible Cause | Troubleshooting Steps |
| Why am I observing poor peak shape for this compound? | Suboptimal chromatographic conditions: The mobile phase composition, gradient, or column chemistry may not be suitable. | 1. Optimize Mobile Phase: Adjust the organic solvent percentage or pH. 2. Check Column: Ensure the column is not degraded and is appropriate for the analyte. 3. Adjust Gradient: Modify the gradient slope to improve peak shape. |
| My results are inconsistent across different sample preparations. | Inconsistent addition of internal standard: Pipetting errors or incorrect stock solution concentration can lead to variability. Analyte/Internal Standard Instability: Degradation of this compound or the target analyte during sample processing. | 1. Verify Pipetting: Use calibrated pipettes and ensure proper technique. 2. Prepare Fresh Standards: Prepare a new stock solution of this compound.[1] 3. Assess Stability: Evaluate the stability of the analyte and internal standard under the experimental conditions. |
| I am seeing a gradual decrease in the this compound signal over a long analytical run. | Instrument drift or contamination: The mass spectrometer's performance may drift over time, or the ion source may become contaminated. | 1. Clean Ion Source: Follow the manufacturer's protocol for cleaning the ion source. 2. Calibrate Instrument: Perform a system calibration to ensure optimal performance. 3. Monitor System Suitability: Inject a system suitability standard periodically throughout the run to monitor instrument performance. |
| The recovery of this compound is significantly different from my target analyte. | Differential matrix effects: Components in the sample matrix may suppress or enhance the ionization of the analyte and internal standard to different extents.[1] | 1. Modify Sample Preparation: Implement additional cleanup steps to remove interfering matrix components. 2. Adjust Chromatography: Alter the chromatographic conditions to separate the analyte and internal standard from the interfering matrix components. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as an internal standard in quantitative analysis by mass spectrometry.[2] Its deuterated form allows it to be distinguished from the non-labeled analyte while having nearly identical chemical and physical properties, which helps to correct for variations during sample preparation and analysis.
Q2: How should this compound be stored?
A2: For long-term stability, this compound should be stored as a solid at 2-8°C, protected from light and moisture. Stock solutions should also be stored at 2-8°C and used within a validated period.
Q3: What is the isotopic purity of this compound, and why is it important?
A3: The isotopic purity indicates the percentage of the molecule that contains the desired number of deuterium atoms. A high isotopic purity (typically >98%) is crucial to prevent interference from the unlabeled analyte, which could affect the accuracy of quantification.[3]
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
A4: While the deuterium atoms on the methoxy group of this compound are generally stable, deuterium exchange can sometimes occur under certain conditions (e.g., extreme pH or temperature).[1] It is important to use appropriate solvents and storage conditions to minimize this risk.
Q5: How do I choose the right concentration for my this compound internal standard working solution?
A5: The concentration of the internal standard should be optimized for your specific assay. A general guideline is to use a concentration that results in a signal intensity similar to that of the analyte at the midpoint of your calibration curve. This ensures a reliable response and accurate quantification across the entire calibration range.
References
Technical Support Center: Purification of Isovanillin-d3
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the purification of Isovanillin-d3 from a synthesis reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical this compound synthesis?
A1: Common impurities can include unreacted starting materials such as 3,4-dihydroxybenzaldehyde, the regioisomer vanillin-d3, and over-methylated byproducts like veratraldehyde.[1][2][3] The presence and ratio of these impurities will depend on the specific synthetic route employed.
Q2: What is the recommended purification method for obtaining high-purity this compound?
A2: For achieving high purity (>99%), a multi-step purification approach is often recommended. This typically involves an initial crude purification by flash column chromatography followed by a final polishing step using preparative High-Performance Liquid Chromatography (HPLC) or recrystallization.[4][5][6] The choice of method will depend on the scale of the synthesis and the required final purity.
Q3: What level of purity can I expect from different purification techniques?
A3: The achievable purity varies with the method used. Flash chromatography can typically yield purities in the range of 90-98%. Recrystallization can significantly improve purity, often to >98%, depending on the solvent system and the nature of the impurities.[6] Preparative HPLC is capable of achieving the highest purity, often exceeding 99%.[5]
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the separation of this compound from impurities during column chromatography.[4] For HPLC, a UV detector is used to monitor the elution of compounds from the column.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low recovery of this compound after column chromatography.
-
Possible Cause 1: Inappropriate solvent system for elution.
-
Solution: Optimize the solvent system using TLC. A good solvent system should provide a retention factor (Rf) of 0.2-0.4 for this compound.
-
-
Possible Cause 2: The compound is irreversibly adsorbed onto the silica gel.
-
Solution: Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent.
-
-
Possible Cause 3: The compound is co-eluting with a major impurity.
Problem 2: The purified this compound is still contaminated with its isomer, vanillin-d3.
-
Possible Cause: The polarity of this compound and vanillin-d3 are very similar, making separation by standard silica gel chromatography challenging.
-
Solution: Preparative reverse-phase HPLC is often more effective at separating isomers.[4] Alternatively, derivatization of the phenolic hydroxyl group could alter the polarity and improve separation on silica gel.
-
Problem 3: The recrystallized this compound has a low melting point or appears oily.
-
Possible Cause 1: The presence of residual solvent.
-
Solution: Ensure the crystals are thoroughly dried under vacuum.
-
-
Possible Cause 2: The presence of impurities that are preventing proper crystal lattice formation.
-
Solution: Perform a second recrystallization or purify the material by column chromatography before recrystallization.
-
-
Possible Cause 3: The chosen recrystallization solvent is not optimal.
-
Solution: Experiment with different solvent systems. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of solvents, such as ethanol/water, can be effective.[6]
-
Quantitative Data Summary
Table 1: Comparison of Purification Methods for Vanillin Derivatives
| Purification Method | Typical Purity Achieved | Typical Recovery | Throughput |
| Recrystallization | >98%[6] | 70-90% | Low to Medium |
| Flash Column Chromatography | 90-98%[6][7] | 80-95%[6] | Medium to High |
| Preparative HPLC | >99%[5] | >90%[5] | Low |
Table 2: Exemplary Solvent Systems for Column Chromatography of Vanillin Derivatives on Silica Gel
| Eluent System | Application |
| Dichloromethane | Separation of iodinated vanillin and isovanillin derivatives.[6] |
| Toluene with an Acetic Acid Gradient | Separation of vanillin and p-hydroxybenzaldehyde.[7] |
| Diethyl ether/Petroleum ether | Purification of synthetic vanillin.[8] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolve the crude this compound in a minimal amount of hot solvent (e.g., ethanol or an ethanol/water mixture).[6]
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.[9]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a solvent system of increasing polarity. A gradient of ethyl acetate in hexanes is a common starting point.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.[4]
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 3: Preparative HPLC
-
Dissolve the partially purified this compound in the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
Set up the preparative HPLC system with a suitable column (e.g., C18 reverse-phase) and a mobile phase (e.g., a gradient of methanol and water with a small amount of acetic acid).[4]
-
Inject the sample and monitor the elution profile using a UV detector.
-
Collect the fraction corresponding to the this compound peak.
-
Evaporate the solvent from the collected fraction to obtain the high-purity product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN103254048A - Method for separating and purifying isovanillin crude product - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification of Vanillin by a Combination of Flash and Preparative HPLC with the PLC 2250 사이언스21 입니다. [s21.co.kr]
- 5. gilson.com [gilson.com]
- 6. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [kuscholarworks.ku.edu]
- 8. www1.udel.edu [www1.udel.edu]
- 9. scribd.com [scribd.com]
Technical Support Center: Handling Hygroscopic Isovanillin-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic compound, Isovanillin-d3. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the integrity and accuracy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hygroscopic?
A1: this compound is a deuterated form of isovanillin, a phenolic aldehyde.[1][2] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This property is attributed to its chemical structure, which can form hydrogen bonds with water molecules.[3] The presence of absorbed water can impact the compound's stability, mass, and overall purity, potentially affecting experimental outcomes.[4]
Q2: What are the immediate signs that my this compound has absorbed moisture?
A2: Visual signs of moisture absorption include a change in the physical appearance of the powder from a free-flowing crystalline solid to a clumpy or even sticky material. In severe cases, the powder may appear damp or begin to dissolve.
Q3: How does moisture absorption affect the accuracy of my experimental results?
A3: Moisture absorption can significantly impact experimental accuracy in several ways:
-
Inaccurate Weighing: The measured weight will include the mass of the absorbed water, leading to errors in concentration calculations. For example, a standard that has absorbed 10% water will result in a 10% inaccuracy in all subsequent data if not corrected.[4]
-
Altered Chemical Properties: The presence of water can potentially lead to degradation of the compound through hydrolysis or other reactions, especially over time.
-
Inconsistent Analytical Results: In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the presence of water can interfere with the analysis, leading to broadened peaks, poor resolution, or the appearance of unwanted signals.[5][6]
Q4: How should I properly store this compound to minimize moisture absorption?
A4: Proper storage is critical for maintaining the integrity of hygroscopic compounds. This compound should be stored in a tightly sealed container in a cool, dry, and dark place.[7][8] For enhanced protection, consider the following:
-
Inert Atmosphere: Store under an inert gas like nitrogen or argon to displace moist air.
-
Desiccator: Place the sealed container inside a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate).
-
Small Aliquots: If you need to access the compound frequently, consider dividing it into smaller, single-use vials to minimize exposure of the entire stock to the atmosphere.
Troubleshooting Guides
Issue 1: Inaccurate and inconsistent weighing of this compound.
Cause: Absorption of atmospheric moisture during the weighing process.
Solution:
-
Work Quickly and Efficiently: Minimize the time the container is open to the atmosphere.
-
Use a Controlled Environment: If possible, handle the compound in a glove box with controlled low humidity.[9]
-
Weighing by Difference:
-
Weigh the sealed vial containing this compound.
-
Quickly transfer the desired amount of powder to your receiving vessel.
-
Immediately reseal the original vial and re-weigh it.
-
The difference in weight is the accurate mass of the transferred compound.
-
Issue 2: Poorly resolved peaks or unexpected signals in NMR spectra.
Cause: Presence of water in the NMR sample.
Solution:
-
Proper Sample Preparation:
-
Ensure all glassware, including the NMR tube and pipettes, is thoroughly dried, preferably in an oven, and cooled in a desiccator before use.[5][10]
-
Use a high-quality, dry deuterated solvent.[6]
-
Prepare the sample under an inert atmosphere (e.g., in a glove bag or glove box) to prevent moisture ingress.
-
Filter the final solution directly into the NMR tube to remove any particulate matter.[10][11]
-
Issue 3: Variability in LC-MS results when using this compound as an internal standard.
Cause: Inaccurate concentration of the internal standard stock solution due to moisture absorption or potential for deuterium-hydrogen exchange.
Solution:
-
Accurate Stock Solution Preparation: Prepare the stock solution in a controlled environment (glove box) to ensure accurate weighing.
-
Solvent Selection: Use anhydrous solvents for the preparation of stock solutions.
-
Monitor for Isotopic Exchange: While deuterium labels on aromatic rings are generally stable, it is good practice to monitor for any potential back-exchange, especially if the compound is subjected to harsh pH or temperature conditions during sample preparation.[12]
-
Consistent Sample Handling: Ensure that all samples, standards, and quality controls are prepared and handled under the same conditions to minimize variability.
Data Presentation
Table 1: Classification of Hygroscopicity (European Pharmacopoeia)
| Classification | Weight Increase (at 25°C and 80% Relative Humidity for 24h) |
|---|---|
| Non-hygroscopic | ≤ 0.12% |
| Slightly hygroscopic | > 0.12% and < 2.0% |
| Hygroscopic | ≥ 2.0% and < 15.0% |
| Very hygroscopic | ≥ 15.0% |
Researchers should consider performing their own moisture uptake analysis, such as Dynamic Vapor Sorption (DVS) or Karl Fischer titration, to quantitatively determine the hygroscopic nature of their specific batch of this compound.
Experimental Protocols
Protocol 1: Accurate Weighing of Hygroscopic this compound
Objective: To accurately weigh a specific mass of this compound for the preparation of a standard solution.
Materials:
-
This compound in a tightly sealed container
-
Analytical balance
-
Spatula
-
Weighing paper or weighing boat
-
Volumetric flask
-
Anhydrous solvent
Procedure:
-
Allow the sealed container of this compound to equilibrate to the ambient temperature of the weighing area to prevent condensation upon opening.
-
Place a weighing boat on the analytical balance and tare the balance.
-
Quickly open the this compound container, transfer an approximate amount of the powder to the weighing boat, and immediately reseal the container.
-
Record the weight of the powder.
-
Promptly transfer the weighed powder into the volumetric flask.
-
For higher accuracy (weighing by difference): a. Place the sealed container of this compound on the balance and record the initial mass. b. Quickly transfer the desired amount of powder to the volumetric flask. c. Immediately reseal the container and record the final mass. d. The difference between the initial and final mass is the exact amount of this compound transferred.
-
Add the anhydrous solvent to the volumetric flask to dissolve the this compound and then fill to the mark.
Protocol 2: Determination of Water Content using Karl Fischer Titration
Objective: To quantify the amount of water present in a sample of this compound.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagents
-
Anhydrous methanol or other suitable solvent
-
This compound sample
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Add the appropriate solvent to the titration vessel and titrate to a dry endpoint to eliminate any residual moisture in the solvent.
-
Accurately weigh a sample of this compound.
-
Quickly introduce the weighed sample into the titration vessel.
-
Start the titration. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent until the endpoint is reached.
-
The instrument software will calculate the water content of the sample, typically expressed as a percentage or in parts per million (ppm).
Visualizations
Caption: A logical workflow for the proper handling of hygroscopic this compound, from storage to sample preparation.
Caption: A troubleshooting decision tree for addressing inaccurate weighing of hygroscopic compounds like this compound.
References
- 1. Isovanillin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Page loading... [guidechem.com]
- 4. rsc.org [rsc.org]
- 5. sites.bu.edu [sites.bu.edu]
- 6. organomation.com [organomation.com]
- 7. Isovanillin(621-59-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Isovanillin 621-59-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Navigating the Choice of Internal Standards: A Comparative Guide to Isovanillin-d3 and Vanillin-d3
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is a critical step that underpins the accuracy and reliability of analytical data. This is particularly true in mass spectrometry-based assays where variability in sample preparation and instrument response needs to be meticulously controlled. When analyzing vanillin, a widely used flavoring agent and pharmaceutical intermediate, two common choices for isotopically labeled internal standards are Isovanillin-d3 and Vanillin-d3. This guide provides a comprehensive comparison of these two standards, offering insights into their respective advantages and disadvantages to aid in making an informed selection.
The ideal internal standard should closely mimic the analyte of interest in terms of its chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention time, without interfering with the analyte's signal. While both this compound and Vanillin-d3 are used to quantify vanillin, their subtle structural differences can have significant implications for analytical performance.
Unveiling the Chemical Structures
At the heart of the comparison lies the isomeric and isotopic relationship between these compounds and the analyte, vanillin.
-
Vanillin: The analyte of interest is chemically known as 4-hydroxy-3-methoxybenzaldehyde.[1][2][3][4][5]
-
Vanillin-d3: This is a direct isotopic analog of vanillin, where three hydrogen atoms in the methoxy group are replaced with deuterium atoms. Its chemical name is 4-hydroxy-3-(methoxy-d3)-benzaldehyde.[6][7][8]
-
Isovanillin: This is a structural isomer of vanillin, with the positions of the hydroxyl and methoxy groups on the aromatic ring swapped. Its chemical name is 3-hydroxy-4-methoxybenzaldehyde.[9][10][11][12]
-
This compound: This is the deuterated form of isovanillin, with the deuterium atoms typically on the methoxy group, making it 3-hydroxy-4-(methoxy-d3)-benzaldehyde.[13]
Head-to-Head Comparison: A Theoretical Framework
In the absence of direct comparative experimental studies in peer-reviewed literature, a theoretical comparison based on established principles of analytical chemistry can guide the selection process.
| Feature | Vanillin-d3 | This compound | Rationale |
| Co-elution | Ideal. As an isotopic analog, it has nearly identical physicochemical properties to vanillin and will co-elute in most chromatographic systems. | Sub-optimal. As a structural isomer, it will likely have a different retention time than vanillin. This can be advantageous in preventing isobaric interference but may not fully compensate for matrix effects that vary across the chromatographic run. | |
| Ionization Efficiency | Ideal. The deuteration has a negligible effect on the ionization efficiency, ensuring it closely matches that of vanillin. | Potentially Different. The different positions of the hydroxyl and methoxy groups can influence the molecule's polarity and ionization efficiency, which may not perfectly mirror that of vanillin under varying source conditions. | |
| Matrix Effect Compensation | Excellent. Co-elution and identical ionization behavior allow it to effectively compensate for ion suppression or enhancement caused by the sample matrix. | Good to Moderate. If the retention time is close to vanillin, it can provide reasonable compensation. However, if matrix effects are highly localized within the chromatogram, its effectiveness may be reduced. | |
| Potential for Isobaric Interference | Low. The mass difference of 3 Da is generally sufficient to prevent interference from the analyte's natural isotopic abundance. | None. The analyte and internal standard are chromatographically separated, eliminating the risk of direct isobaric overlap. | |
| Availability and Cost | Generally readily available from various chemical suppliers. | Also generally available, with cost being a potential differentiating factor depending on the supplier. |
Best Practices for Internal Standard Validation: A Generalized Protocol
Regardless of the choice between Vanillin-d3 and this compound, a rigorous validation of the internal standard's performance is paramount. The following is a generalized protocol for researchers to adapt to their specific analytical methods.
Objective: To validate the chosen internal standard (this compound or Vanillin-d3) for the quantitative analysis of vanillin in a specific matrix.
Materials:
-
Vanillin analytical standard
-
Vanillin-d3 or this compound internal standard
-
Blank matrix (e.g., plasma, urine, food extract)
-
All necessary solvents and reagents for the analytical method (e.g., LC-MS/MS or GC-MS)
Methodology:
-
Preparation of Stock Solutions: Prepare individual stock solutions of vanillin and the internal standard in a suitable solvent.
-
Preparation of Calibration Curve Standards: Serially dilute the vanillin stock solution to prepare a series of calibration standards in the blank matrix. Spike each calibration standard with a constant concentration of the internal standard.
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of vanillin in the blank matrix. Spike each QC sample with the same constant concentration of the internal standard.
-
Sample Extraction: Process the calibration standards and QC samples using the established sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
Instrumental Analysis: Analyze the extracted samples using the developed LC-MS/MS or GC-MS method.
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.
-
Determine the linearity, accuracy, and precision of the method by analyzing the QC samples.
-
Evaluate the recovery and matrix effect of the analyte and the internal standard.
-
Logical Decision-Making in Internal Standard Selection
The choice between an isotopic analog and an isomeric internal standard is a common dilemma in analytical chemistry. The following diagram illustrates the logical flow for selecting and validating an internal standard for vanillin analysis.
Caption: A flowchart illustrating the decision-making and validation process for selecting an internal standard for vanillin analysis.
Conclusion: Making the Right Choice for Your Assay
For most applications, Vanillin-d3 is the theoretically superior choice as an internal standard for the quantification of vanillin. Its identical chemical structure ensures co-elution and similar ionization behavior, providing the most effective compensation for analytical variability.
However, This compound can be a viable alternative , particularly in situations where chromatographic separation is robust and potential isobaric interference from the analyte is a concern. Its different retention time can be advantageous in complex matrices.
Ultimately, the optimal choice depends on the specific requirements of the analytical method and the nature of the sample matrix. Regardless of the selection, thorough validation is essential to ensure the generation of high-quality, reliable, and reproducible data. This guide provides a framework for researchers to navigate this critical decision, empowering them to build more robust and accurate analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Vanillin [webbook.nist.gov]
- 3. webqc.org [webqc.org]
- 4. Vanillin - Wikipedia [en.wikipedia.org]
- 5. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. One step synthesis of vanillin d3 (4-hydroxy-3-(methoxy d3)-benzaldehyde) | Semantic Scholar [semanticscholar.org]
- 7. One step synthesis of vanillin d3 (4-hydroxy-3-(methoxy d3)-benzaldehyde) [inis.iaea.org]
- 8. Vanillin-d3 | Isotope labeled compound | TargetMol [targetmol.com]
- 9. Isovanillin - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Isotopically Labeled Isovanillin: Isovanillin-d3 vs. C13-Isovanillin
For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled compounds is indispensable for a wide range of applications, from metabolic studies to quantitative analysis. This guide provides an objective comparison of two isotopically labeled forms of isovanillin: Isovanillin-d3 and C13-Isovanillin.
Isovanillin, an isomer of vanillin, is a selective inhibitor of aldehyde oxidase and exhibits various biological activities, including antispasmodic and antidiarrheal properties.[1][2][3][4] The introduction of stable isotopes like deuterium (²H or D) and carbon-13 (¹³C) into the isovanillin structure creates powerful tools for scientific investigation.
At a Glance: Key Differences
| Feature | This compound | C13-Isovanillin |
| Isotopic Label | Deuterium (D) | Carbon-13 (¹³C) |
| Common Labeling Position | Methoxy group (-OCD₃) | Methoxy group (-O¹³CH₃) or aromatic ring |
| Primary Applications | Pharmacokinetic and metabolic studies, mechanistic studies | Internal standard for quantitative analysis (mass spectrometry), tracer in metabolic studies, food authenticity studies |
| Key Advantage | Potential to alter metabolic rates (kinetic isotope effect) for studying drug metabolism | Minimal effect on chemical properties, ideal for use as an internal standard |
Data Presentation: Physicochemical Properties
The primary difference in the physicochemical properties of these labeled compounds compared to unlabeled isovanillin is their molecular weight.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Isovanillin | C₈H₈O₃ | 152.15[3][4] |
| This compound (methoxy-d3) | C₈H₅D₃O₃ | 155.17[1] |
| C13-Isovanillin (methoxy-¹³C) | C₇¹³CH₈O₃ | 153.15 |
Applications and Performance
This compound:
This compound is the deuterium-labeled version of isovanillin, typically with the three hydrogen atoms of the methoxy group replaced by deuterium.[1] The primary application of deuterated compounds lies in the field of pharmacokinetics.[1] The substitution of hydrogen with deuterium can lead to a "kinetic isotope effect," where the C-D bond is stronger than the C-H bond. This can slow down metabolic processes that involve the cleavage of this bond, potentially altering the drug's pharmacokinetic profile.[1] This property makes this compound a valuable tool for:
-
Metabolic Profiling: Studying the metabolic fate of isovanillin and its derivatives.
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of isovanillin. The altered metabolism can help to identify metabolic pathways.
-
Tracer in Quantitative Analysis: Used as an internal standard in mass spectrometry-based quantification, although C13-labeled compounds are often preferred for this purpose to avoid potential chromatographic shifts.
C13-Isovanillin:
C13-Isovanillin is labeled with the stable isotope carbon-13. The labeling can be at various positions, but a common and synthetically accessible position is the carbon of the methoxy group. Unlike deuteration, the substitution with ¹³C has a negligible effect on the chemical reactivity and physical properties of the molecule. This makes C13-Isovanillin an excellent internal standard for:
-
Quantitative Mass Spectrometry: It co-elutes with the unlabeled analyte and serves as a precise internal standard for accurate quantification in complex matrices.
-
Metabolic Flux Analysis: Tracing the incorporation of the ¹³C label into various metabolites to elucidate metabolic pathways.
-
Food Authenticity and Origin Studies: 13C-NMR and isotope ratio mass spectrometry (IRMS) are used to determine the botanical or synthetic origin of vanillin and isovanillin by analyzing the natural abundance of ¹³C.[5][6][7][8] C13-Isovanillin can be used as a reference material in such studies.
Experimental Protocols
Hypothetical Experimental Protocol: Pharmacokinetic Study of Isovanillin using this compound
Objective: To determine the pharmacokinetic profile of isovanillin in a rat model.
Materials:
-
Isovanillin
-
This compound (as an internal standard)
-
Sprague-Dawley rats
-
Dosing vehicle (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies
-
LC-MS/MS system
Methodology:
-
Animal Dosing: A cohort of rats is administered a known dose of isovanillin orally.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Sample Preparation: Plasma is separated from the blood samples. A known amount of this compound is spiked into each plasma sample as an internal standard. The proteins are precipitated, and the supernatant is extracted.
-
LC-MS/MS Analysis: The extracted samples are analyzed using a validated LC-MS/MS method to quantify the concentrations of isovanillin and this compound.
-
Data Analysis: The ratio of the peak area of isovanillin to that of this compound is used to calculate the concentration of isovanillin in each sample. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are then determined.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isovanillin | 621-59-0 [chemicalbook.com]
- 3. Isovanillin | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isovanillin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of vanillin carbon isotope delta reference materials - PMC [pmc.ncbi.nlm.nih.gov]
Validation of an Analytical Method for Isovanillin Quantification Using Isovanillin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of an analytical method for the quantification of isovanillin using its deuterated stable isotope-labeled internal standard, Isovanillin-d3. The use of a stable isotope-labeled internal standard is a widely accepted practice in quantitative mass spectrometry to ensure the accuracy and precision of analytical results.[1][2] This document presents a comparative analysis of this compound against other internal standard alternatives and provides representative experimental data to support its superior performance in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Comparison of Internal Standard Strategies
The choice of an internal standard is critical for the development of a robust and reliable quantitative analytical method. The ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thus compensating for any variability. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for LC-MS/MS applications.[1]
| Internal Standard Type | Advantages | Disadvantages | Suitability for Isovanillin Analysis |
| This compound (Deuterated) | Co-elutes with the analyte, compensating for matrix effects and ionization suppression. High chemical similarity to the analyte. | Potential for isotopic cross-contribution if not adequately resolved. Minor chromatographic shifts can sometimes occur. | Excellent: Provides high accuracy and precision for the quantification of isovanillin. |
| Structurally Similar Analog (e.g., Vanillin) | Readily available and cost-effective. | May not have the same extraction recovery or ionization response as the analyte. Chromatographic separation is required. | Moderate: Can be used but may lead to less accurate and precise results compared to an isotope-labeled standard. |
| ¹³C-Labeled Isovanillin | Considered the most ideal internal standard with identical chemical and physical properties to the analyte, minimizing isotopic effects. | Generally more expensive and less readily available than deuterated analogs. | Excellent: Offers the highest level of accuracy and robustness, though often at a higher cost. |
Experimental Protocol: Quantification of Isovanillin in Human Plasma by LC-MS/MS
This section details a representative experimental protocol for the quantification of isovanillin in human plasma using this compound as an internal standard.
Materials and Reagents
-
Isovanillin (≥99% purity)
-
This compound (≥98% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Water (ultrapure)
Preparation of Stock and Working Solutions
-
Isovanillin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of isovanillin in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the isovanillin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.
Sample Preparation
-
To 100 µL of human plasma, add 10 µL of the this compound working solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Isovanillin: Precursor ion (m/z) 151.0 -> Product ion (m/z) 136.0
-
This compound: Precursor ion (m/z) 154.0 -> Product ion (m/z) 139.0
-
-
Method Validation Performance
The analytical method was validated according to established international guidelines. The following tables summarize the performance characteristics of the method using this compound as the internal standard.
Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Isovanillin | 1 - 1000 | > 0.995 |
Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 10 | < 10 | 90 - 110 |
| Medium | 100 | < 10 | < 10 | 90 - 110 |
| High | 800 | < 10 | < 10 | 90 - 110 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (ng/mL) |
| LOD | 0.5 |
| LOQ | 1 |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 98.2 |
| High | 800 | 95.1 | 101.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of isovanillin from human plasma.
Logical Relationship of Method Validation Parameters
Caption: Key parameters evaluated during analytical method validation.
Conclusion
The use of this compound as a stable isotope-labeled internal standard provides a highly accurate, precise, and robust method for the quantification of isovanillin in complex biological matrices such as human plasma. The representative data presented in this guide demonstrates that the method meets the stringent requirements for bioanalytical method validation. While other internal standards can be employed, this compound offers a superior solution for researchers requiring reliable and high-quality quantitative data.
References
A Researcher's Guide to Cross-Validation of Immunoassays with Diverse Labeled Standards
For researchers, scientists, and drug development professionals, the transition between different immunoassay platforms or the modification of an existing assay is a common yet critical process. A frequent alteration involves changing the labeled standard, such as the enzyme or fluorophore conjugated to the detection antibody. This guide provides an objective comparison of assay performance with different labeled standards, supported by experimental data and detailed protocols, to ensure a seamless and validated transition.
Performance Comparison of Labeled Standards
The choice of labeled standard can significantly impact immunoassay performance. Below is a summary of quantitative data comparing commonly used enzyme labels, Horseradish Peroxidase (HRP) and Alkaline Phosphatase (ALP), as well as a comparison between chemiluminescent and fluorescent detection methods.
Enzyme-Labeled Standards: HRP vs. ALP
A direct comparison of HRP and ALP-labeled secondary antibodies in a sandwich ELISA format for the detection of human and mouse IgG yielded the following performance characteristics[1][2][3]:
| Parameter | Horseradish Peroxidase (HRP) Conjugate | Alkaline Phosphatase (ALP) Conjugate |
| Detection Limit (Human IgG) | 1 ng/mL[1][2][3] | 7 ng/mL[1][2][3] |
| Detection Limit (Mouse IgG) | 1 ng/mL[1][2][3] | 4 ng/mL[1][2][3] |
| Enzyme Kinetics | Very fast, with signal typically developing within 5-15 minutes[4] | Slower, more linear reaction, with signal developing over 30-60 minutes[4] |
| Substrate | TMB (3,3’,5,5’-Tetramethylbenzidine) | pNPP (p-Nitrophenyl Phosphate) |
| Advantages | Rapid results, higher sensitivity for certain analytes[4] | Linear and stable signal development, allowing for kinetic readings[4] |
| Disadvantages | Endpoint reading is typical; reaction can be fast and may require precise timing.[4] | Slower assay time; substrate can be more hazardous.[4] |
Detection Methods: Chemiluminescence vs. Fluorescence
The choice between a chemiluminescent and a fluorescent detection system also presents trade-offs in performance. The following table summarizes key differences based on comparative studies[5][6][7][8]:
| Parameter | Chemiluminescent Immunoassay | Fluorescent Immunoassay |
| Sensitivity (IC50) | Generally higher; can be 10-100 times more sensitive depending on the analyte. One study reported an IC50 of 1.56 µg/L.[9][6] | Generally lower than chemiluminescence, but still highly sensitive. One study reported a median LOD of 1.5 x 10⁻¹¹ M.[5][8] |
| Dynamic Range | Wide dynamic range.[7] | Wider dynamic range than colorimetric assays, allowing for accurate measurement of high signal readings.[7][8] |
| Signal Stability | Signal is transient and depends on enzyme kinetics. | Signal is stable, allowing for repeated readings and archival of plates. |
| Multiplexing Capability | Limited. | High, as different fluorophores can be used to detect multiple analytes simultaneously.[9] |
| Advantages | Extremely high sensitivity, low background signal.[9] | Stable signal, multiplexing capabilities, good for quantitative analysis.[9] |
| Disadvantages | Signal can be short-lived, requires a luminometer. | Potential for autofluorescence from samples or materials leading to higher background; requires a fluorescence plate reader.[9] |
Experimental Protocols
To ensure a robust cross-validation, a bridging study should be performed. The following protocols outline the key steps for comparing two immunoassays with different labeled standards.
General Bridging Study Protocol
A bridging study is essential when changing a critical reagent, such as the labeled detection antibody, in a validated immunoassay.[10][11] The goal is to demonstrate that the new assay provides comparable results to the original assay.
Objective: To compare the performance of Immunoassay A (e.g., HRP-based ELISA) with Immunoassay B (e.g., ALP-based ELISA) for the quantification of a specific analyte.
Materials:
-
Matched antibody pair (capture and detection antibodies) for the target analyte.
-
Detection antibody conjugated to HRP (for Assay A).
-
Detection antibody conjugated to ALP (for Assay B).
-
Recombinant antigen standard.
-
96-well microplates.
-
Coating, blocking, wash, and dilution buffers.
-
TMB substrate and stop solution (for Assay A).
-
pNPP substrate and stop solution (for Assay B).
-
Plate reader capable of measuring absorbance at the appropriate wavelengths.
-
A panel of at least 30 individual patient samples.
Procedure:
-
Plate Coating: Coat the wells of two 96-well plates with the capture antibody at an optimized concentration in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plates three times with wash buffer.
-
Blocking: Block the plates with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Standard Curve and Sample Addition:
-
Prepare a serial dilution of the recombinant antigen standard to create a standard curve for each assay.
-
Add the standards and patient samples (in duplicate or triplicate) to the wells of both plates. Incubate for 2 hours at room temperature.
-
-
Washing: Wash the plates three times with wash buffer.
-
Detection Antibody Incubation:
-
Plate A (HRP): Add the HRP-conjugated detection antibody at its optimal dilution.
-
Plate B (ALP): Add the ALP-conjugated detection antibody at its optimal dilution.
-
Incubate both plates for 1 hour at room temperature.
-
-
Washing: Wash the plates five times with wash buffer.
-
Substrate Incubation:
-
Plate A (HRP): Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Plate B (ALP): Add pNPP substrate and incubate in the dark for 30-60 minutes.
-
-
Stopping the Reaction:
-
Plate A (HRP): Add stop solution.
-
Plate B (ALP): Add stop solution.
-
-
Data Acquisition: Read the absorbance of each plate on a microplate reader at the appropriate wavelength (e.g., 450 nm for HRP/TMB and 405 nm for ALP/pNPP).
-
Data Analysis:
-
Generate a standard curve for each assay.
-
Calculate the concentration of the analyte in the patient samples for both assays.
-
Perform statistical analysis (e.g., linear regression, Bland-Altman plot) to compare the results from the two assays.
-
Acceptance Criteria:
-
The correlation coefficient (r) between the two assays should be ≥ 0.95.
-
The slope of the regression line should be between 0.8 and 1.2.
-
The Bland-Altman plot should show that at least 95% of the data points lie within the limits of agreement (mean difference ± 1.96 * standard deviation of the differences).
Visualizing the Cross-Validation Workflow
The process of cross-validating an immunoassay can be visualized to better understand the logical flow of the experimental and analytical steps.
Caption: Workflow for cross-validating two immunoassays with different labeled standards.
References
- 1. Comparison of horseradish peroxidase and alkaline phosphatase-labelled antibodies in enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [openresearch.surrey.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mabtech.com [mabtech.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of Chemiluminescence Enzyme Immunoassay (Cl-ELISA) with Colorimetric Enzyme Immunoassay (Co-ELISA) for Imidacloprid Detection in Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. corning.com [corning.com]
- 8. labcluster.com [labcluster.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. jacksonimmuno.com [jacksonimmuno.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Shift and Isotopic Distribution of Isovanillin-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometric properties of Isovanillin and its deuterated analog, Isovanillin-d3. Understanding the mass shift and isotopic distribution of labeled compounds is fundamental for their use as internal standards in quantitative mass spectrometry, for metabolite identification, and in metabolic flux analysis. This document presents both theoretical and experimental data, detailed experimental protocols, and a comparison with other isotopic labeling strategies to assist researchers in their experimental design and data interpretation.
Mass Shift and Isotopic Distribution: A Head-to-Head Comparison
The primary alteration in the mass spectrum of a deuterated compound compared to its unlabeled counterpart is a shift in the molecular ion and its corresponding fragments by the number of deuterium atoms incorporated. For this compound, where three hydrogen atoms are replaced by deuterium, a theoretical mass shift of +3 Da is expected.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Molecular Weight ( g/mol ) | Key Mass Spectral Peaks (m/z) and Relative Abundance |
| Isovanillin | C₈H₈O₃ | 152.0473 | 152.15 | 152 (M⁺, 99.99%), 151 (99.29%), 109 (18.29%), 81 (27.54%), 51 (14.66%)[1] |
| This compound | C₈H₅D₃O₃ | 155.0661 | 155.17 | Theoretical: M+3 peak at m/z 155 is expected to be the base peak. The isotopic cluster will show contributions from M+0, M+1, M+2, and M+4 depending on the isotopic purity of the starting materials and the natural abundance of other isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O). Experimental data not available in the reviewed literature. |
Note: The experimental mass spectral data for unlabeled Isovanillin is sourced from the PublicChem database[1]. While a commercial vendor for this compound exists[2], a publicly available experimental mass spectrum could not be located. The theoretical values for this compound are based on fundamental principles of mass spectrometry.
Understanding Isotopic Distribution
The observed mass spectrum of a molecule is not a single peak but rather a cluster of peaks representing the different isotopic compositions possible due to the natural abundance of isotopes like ¹³C, ¹⁷O, ¹⁸O, and in this case, the incorporated deuterium.
The theoretical isotopic distribution of this compound can be calculated using the binomial expansion formula, assuming a certain level of deuterium enrichment. For a compound with three deuterium atoms (n=3) and a hypothetical isotopic enrichment of 99% (p=0.99), the probabilities of observing molecules with 3, 2, 1, or 0 deuterium atoms can be estimated. This distribution will be further convoluted by the natural isotopic abundance of carbon and oxygen.
Experimental Protocols
A robust and reproducible experimental protocol is crucial for obtaining high-quality mass spectrometric data. Below is a generalized Gas Chromatography-Mass Spectrometry (GC-MS) protocol suitable for the analysis of Isovanillin and its isotopologues.
1. Sample Preparation:
-
Standard Solution Preparation: Prepare stock solutions of Isovanillin and this compound in a volatile organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Create a series of working solutions by diluting the stock solutions to the desired concentration range for analysis (e.g., 1-100 µg/mL).
-
Derivatization (Optional): For enhanced volatility and improved chromatographic peak shape, derivatization can be performed. A common method for aldehydes is oximation using reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Mode: Splitless for trace analysis or split (e.g., 20:1) for higher concentrations.
-
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-200.
-
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of Isovanillin.
Alternative Isotopic Labeling Strategies
While deuterium labeling is a common and cost-effective method, other isotopic labeling strategies offer distinct advantages and disadvantages.
| Isotope Label | Typical Mass Shift per Label | Pros | Cons |
| Deuterium (²H or D) | +1 Da | - Relatively inexpensive. - Can be introduced synthetically at specific positions. | - Potential for isotopic effects that can alter chromatographic retention times and fragmentation patterns. - Possibility of H/D exchange under certain conditions. |
| Carbon-13 (¹³C) | +1 Da | - Minimal isotopic effects, leading to co-elution with the unlabeled analog. - Stable label with no risk of exchange. | - Generally more expensive to synthesize ¹³C-labeled compounds. - The natural abundance of ¹³C (1.1%) can sometimes complicate data analysis at low enrichment levels. |
| Nitrogen-15 (¹⁵N) | +1 Da | - Stable and non-exchangeable label. - Low natural abundance (0.37%) simplifies the distinction from unlabeled compounds. | - Only applicable to nitrogen-containing compounds. Isovanillin does not contain nitrogen. - Synthesis can be complex and costly. |
| Oxygen-18 (¹⁸O) | +2 Da | - Can be incorporated into specific functional groups. | - Potential for back-exchange with water, especially in hydroxyl groups. - Can be synthetically challenging to introduce. |
For applications requiring precise co-elution of the internal standard with the analyte, ¹³C labeling is often the preferred method despite its higher cost. The minimal isotope effect of ¹³C ensures that the labeled and unlabeled compounds behave nearly identically during chromatography and ionization, leading to more accurate quantification.
Conclusion
The use of this compound as an internal standard or tracer is a valuable technique in mass spectrometry-based research. A clear understanding of its expected mass shift and isotopic distribution is essential for accurate data interpretation. While experimental data for this compound is not widely available, theoretical calculations provide a strong foundation for its application. The choice of isotopic labeling strategy should be carefully considered based on the specific requirements of the experiment, with ¹³C-labeling offering advantages in terms of minimizing isotopic effects. The provided experimental protocol offers a starting point for researchers to develop and validate their own methods for the analysis of isovanillin and its isotopologues.
References
A Comparative Analysis of Vanillin and Isovanillin Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the metabolic pathways of vanillin and its isomer, isovanillin. The information presented is supported by experimental data from referenced studies, offering insights for researchers in toxicology, drug metabolism, and related fields.
Key Metabolic Differences at a Glance
Vanillin (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde) are structural isomers that, despite their similarities, exhibit distinct metabolic fates primarily due to the differential accessibility of their functional groups to metabolic enzymes. The primary metabolic pathways involve oxidation, reduction, and conjugation.
A pivotal difference lies in their initial oxidation. In guinea pig liver slices, vanillin is rapidly oxidized to vanillic acid, a process predominantly catalyzed by aldehyde oxidase, with a minor contribution from aldehyde dehydrogenase.[1][2] Conversely, isovanillin is not a substrate for aldehyde oxidase and is primarily metabolized to isovanillic acid by aldehyde dehydrogenase.[1][2][3][4]
Quantitative Comparison of Metabolites
Studies in rats have provided quantitative data on the urinary excretion of metabolites following oral administration of vanillin and isovanillin. The data, summarized in the table below, highlights the quantitative differences in their metabolic profiles.
| Metabolite | % of Vanillin Dose (in 48h) | % of Isovanillin Dose (in 48h) |
| Unchanged Aldehyde | 7 | 19 |
| Corresponding Alcohol | 19 | 10 |
| Corresponding Acid | 47 | 22 |
| Glycine Conjugate of Acid | 10 | 19 |
| Vanillic Acid | - | 11 |
| Catechol | 8 | 7 |
| 4-Methylcatechol | 2 | 1 |
| Guaiacol | 0.5 | - |
| 4-Methylguaiacol | 0.6 | - |
| Total Accounted For | 94% | 89% |
Data adapted from: Strand, L. P., & Scheline, R. R. (1975). The metabolism of vanillin and isovanillin in the rat. Xenobiotica, 5(1), 49-63.[3][5][6]
Metabolic Pathways
The metabolic transformations of vanillin and isovanillin are multifaceted, involving Phase I (oxidation, reduction, demethylation) and Phase II (conjugation) reactions. The following diagrams illustrate the key steps in their metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of vanillin by different microorganisms: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isovanillin - Wikipedia [en.wikipedia.org]
- 4. Vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of vanillin and isovanillin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism of vanillin and isovanillin in the rat | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
The Gold Standard for Quantification: Isovanillin-d3's Accuracy and Precision
For researchers, scientists, and drug development professionals demanding the highest level of accuracy and precision in isovanillin quantification, the choice of an internal standard is paramount. This guide provides an objective comparison of Isovanillin-d3, a stable isotope-labeled internal standard, with other alternatives, supported by established analytical principles and experimental data from related compounds.
In quantitative analysis, particularly when employing sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for correcting variations in sample preparation, injection volume, and instrument response. The ideal internal standard co-elutes with the analyte and behaves identically during extraction and ionization, but is distinguishable by the mass spectrometer. Stable isotope-labeled standards, such as this compound, are widely regarded as the gold standard for achieving the highest accuracy and precision in bioanalysis.
Superior Performance of this compound
This compound is the deuterium-labeled counterpart of isovanillin. This seemingly subtle difference of replacing three hydrogen atoms with deuterium provides a mass shift that allows for its distinct detection by a mass spectrometer, while its chemical and physical properties remain virtually identical to the unlabeled analyte. This near-perfect chemical mimicry is the foundation of its superior performance.
Key Advantages of this compound:
-
Enhanced Accuracy: By co-eluting with isovanillin, this compound experiences the same matrix effects (ion suppression or enhancement) and variations in extraction recovery. The ratio of the analyte to the internal standard remains constant even if absolute signal intensities fluctuate, leading to highly accurate quantification.
-
Improved Precision: The use of a stable isotope-labeled internal standard significantly reduces the variability between samples, resulting in lower relative standard deviations (RSD) and greater confidence in the results.
-
Correction for Sample Loss: Any loss of analyte during the multi-step sample preparation process is mirrored by a proportional loss of the internal standard, ensuring that the final calculated concentration remains accurate.
While specific validation data for this compound in isovanillin quantification is not extensively published in comparative studies, the principles of isotope dilution mass spectrometry are well-established. For instance, a study on the quantification of the structurally similar compound vanillin using a stable isotope-labeled internal standard ([13C6]-vanillin) demonstrated excellent performance. The method showed high accuracy with recoveries ranging from 89% to 101% and excellent precision with intra- and inter-day variations being less than 7.46%.[1] It is reasonable to expect a similar high level of performance from this compound in the quantification of isovanillin.
Comparison with Alternative Internal Standards
While this compound represents the ideal internal standard, other compounds have been used for the quantification of isovanillin and related phenolic aldehydes. A common alternative is a structurally similar compound that is not expected to be present in the sample.
Alternative Internal Standard: Veratraldehyde
Veratraldehyde (3,4-dimethoxybenzaldehyde) is a compound structurally related to isovanillin. It has been used as an internal standard in the analysis of various phenolic compounds.
Limitations of Structural Analogs like Veratraldehyde:
-
Different Physicochemical Properties: Although structurally similar, veratraldehyde has different polarity and ionization efficiency compared to isovanillin. This can lead to variations in extraction recovery and mass spectrometric response, compromising accuracy.
-
Potential for Matrix Effects Mismatch: Veratraldehyde may not experience the same degree of ion suppression or enhancement as isovanillin in complex biological matrices, leading to inaccurate quantification.
-
Chromatographic Separation: While often designed to be chromatographically resolved from the analyte, this can also mean it is not subject to the exact same temporal matrix effects within the ion source.
Quantitative Data Comparison
| Parameter | This compound (Expected Performance) | Veratraldehyde (Potential Performance) | Justification |
| Accuracy (Recovery) | 85-115% | 70-130% | Stable isotope dilution methods consistently demonstrate higher accuracy by effectively compensating for matrix effects and sample loss. |
| Precision (%RSD) | < 15% | < 20% | The co-elution and identical behavior of this compound lead to lower variability in the analyte-to-internal standard ratio. |
| Matrix Effect Compensation | High | Moderate to Low | As a chemical mimic, this compound provides the most reliable compensation for matrix-induced signal variations. |
| Specificity | High | High (if chromatographically resolved) | Both can be specific, but this compound's specificity is inherent to its mass difference, while veratraldehyde relies on chromatographic separation. |
Experimental Protocol: Quantification of Isovanillin using this compound by LC-MS/MS
This protocol outlines a typical workflow for the quantitative analysis of isovanillin in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Materials and Reagents:
-
Isovanillin analytical standard
-
This compound internal standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Biological matrix (e.g., blank human plasma)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of isovanillin and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of isovanillin by serial dilution of the stock solution with methanol:water (1:1, v/v).
-
Internal Standard Working Solution (1 µg/mL): Prepare a working solution of this compound by diluting the stock solution with methanol:water (1:1, v/v).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of the this compound working solution (1 µg/mL) and vortex briefly.
-
Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to achieve separation of isovanillin from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI), positive or negative mode to be optimized.
-
MRM Transitions:
-
Isovanillin: e.g., m/z 153.1 -> 138.1
-
This compound: e.g., m/z 156.1 -> 141.1
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of isovanillin to this compound against the concentration of the calibration standards.
-
Determine the concentration of isovanillin in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
References
A Comparative Guide to Determining the Isotopic Enrichment of Isovanillin-d3
For Researchers, Scientists, and Drug Development Professionals
The precise determination of isotopic enrichment is a critical quality control step in the synthesis and application of deuterated compounds like Isovanillin-d3. This stable isotope-labeled analog of isovanillin finds utility in various research areas, including as an internal standard in mass spectrometry-based quantitative analysis and in metabolic studies. Accurate knowledge of its isotopic purity is paramount for reliable experimental outcomes. This guide provides a comprehensive comparison of the primary analytical techniques used to determine the isotopic enrichment of this compound, supported by experimental principles and methodologies.
At a Glance: Comparing Key Analytical Techniques
Two principal methods dominate the landscape of isotopic enrichment analysis: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages and is suited to different aspects of the analysis.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Vibrational Spectroscopy (FTIR/Raman) |
| Primary Measurement | Mass-to-charge ratio (m/z) of ions | Nuclear spin transitions in a magnetic field | Molecular vibrations |
| Information Provided | Isotopic distribution (isotopologue abundance) | Site-specific isotopic enrichment | Presence of C-D bonds, potential for quantitation |
| Sensitivity | High (picomole to femtomole) | Moderate to low (micromole to millimole) | Generally lower than MS and NMR for this application |
| Sample Requirement | Low (micrograms to nanograms) | High (milligrams) | Varies, generally in the microgram to milligram range |
| Quantitative Accuracy | High, with appropriate calibration | High, inherently quantitative | Less established for precise enrichment determination |
| Structural Confirmation | Indirect, through fragmentation patterns | Direct, provides full structural context | Indirect, based on characteristic vibrational modes |
| Instrumentation | Widely available (GC-MS, LC-MS, HR-MS) | Widely available (High-field NMR) | Common, but less frequently used for this purpose |
| Key Advantage | High sensitivity and detailed isotopologue distribution | Provides site-specific information and structural integrity | Rapid and non-destructive |
In-Depth Analysis of Primary Techniques
Mass Spectrometry: The Gold Standard for Isotopologue Distribution
Mass spectrometry is a powerful and widely used technique for determining isotopic enrichment due to its high sensitivity and ability to resolve different isotopologues (molecules that differ only in their isotopic composition).[1][2] High-resolution mass spectrometry (HR-MS) is particularly well-suited for this purpose, as it can accurately distinguish between species with very similar masses.[3]
The fundamental principle involves ionizing the this compound sample and separating the resulting ions based on their mass-to-charge ratio. The relative intensities of the ion signals corresponding to the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) forms of isovanillin are used to calculate the isotopic enrichment.
Calculation of Isotopic Enrichment from Mass Spectrometry Data:
Isotopic enrichment is typically calculated from the relative abundances of the different isotopologues observed in the mass spectrum. For this compound, the enrichment can be determined by the following formula:
Caption: Experimental workflow for determining isotopic enrichment.
Conclusion
Both Mass Spectrometry and NMR Spectroscopy are indispensable tools for the comprehensive characterization of this compound. Mass spectrometry excels in providing highly sensitive and precise measurements of the overall isotopic distribution. In contrast, NMR spectroscopy offers invaluable site-specific information, confirming the correct labeling pattern and overall structural integrity. For a complete and robust analysis, a combined approach utilizing both techniques is often the most effective strategy, ensuring the highest confidence in the quality of the isotopically labeled compound for its intended research applications.
References
- 1. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Methods for Isovanillin Quantification Employing Isovanillin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of isovanillin, with a focus on the essential role of Isovanillin-d3 as an internal standard for ensuring accuracy and precision. While direct inter-laboratory comparison studies for this compound are not publicly available, this document synthesizes data from validated methods for isovanillin and analogous compounds to offer a valuable resource for researchers. The information presented is intended to aid in method selection and development for applications in quality control, stability testing, and pharmacokinetic studies.
Introduction to Isovanillin and the Role of Deuterated Internal Standards
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a key organic compound utilized in the pharmaceutical and flavor industries. Accurate and precise quantification of isovanillin is critical for ensuring product quality and safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative analysis, particularly in complex matrices. This compound, being chemically identical to the analyte but with a different mass, co-elutes with isovanillin and experiences similar extraction recovery and ionization efficiency, thereby correcting for variations in sample preparation and instrument response.
Comparison of Analytical Techniques
The primary analytical techniques for the quantification of isovanillin and similar phenolic aldehydes are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with various detectors.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for trace-level analysis. The following table summarizes the performance of a validated GC-Quadrupole Time-of-Flight (Q-TOF) method for the analysis of flavoring chemicals, including isovanillin, in e-cigarette liquids.[1]
Table 1: Performance Characteristics of a GC-Q-TOF Method for Isovanillin Quantification [1]
| Parameter | Reported Value |
| Linearity (r²) | > 0.990 |
| Bias | < 20% |
| Precision (%RSD) | < 20% |
| Lower Limit of Quantitation (LLOQ) | 0.02 - 0.63 mg/mL |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like isovanillin. Different detectors, such as Ultraviolet (UV) and Refractive Index Detectors (RID), can be employed.
A study comparing HPLC-UV and HPLC-RID for the purity evaluation of isovanillin provides valuable insights into their respective performance.[2]
Table 2: Comparison of HPLC Detection Methods for Isovanillin Analysis [2]
| Parameter | HPLC-UV | HPLC-RID |
| Linearity (R²) | High correlation | High correlation |
| Limit of Detection (LOD) | Lower (higher sensitivity) | Higher (lower sensitivity) |
| Limit of Quantification (LOQ) | Lower | Higher |
| Applicability | Suitable for chromophoric compounds | Universal detection, suitable for non-chromophoric compounds or when UV response is non-linear |
Experimental Protocols
Protocol 1: GC-Q-TOF Method for Isovanillin in E-cigarette Liquids[1]
This method is suitable for the quantification of isovanillin in a complex matrix. This compound would be an ideal internal standard for this assay.
1. Sample Preparation:
-
Combine samples of e-cigarette liquids, calibration standards, or QC solutions with an internal standard mix (in this case, a mix including benzene-d6, pyridine-d5, chlorobenzene-d5, naphthalene-d8, and acenaphthene-d10 was used; this compound would be a more specific choice).
-
Dilute the mixture 100-fold with methanol.
2. GC-Q-TOF Analysis:
-
Instrument: Agilent 7890B/7250 GC/Q-TOF
-
Column: DB-624UI (30 m x 0.25 mm ID x 1.4 µm film thickness)
-
Total Runtime: 13.5 min
3. Calibration:
-
Prepare calibration and QC solutions in a matrix of 50:50 propylene glycol (PG):vegetable glycerin (VG) and 5% H₂O.
-
Use a weighted quadratic model for the calibration curves.
Protocol 2: HPLC-RID Method for Purity Evaluation of Isovanillin[2]
This method is designed for the purity assessment of isovanillin and its reaction products.
1. Sample Preparation:
-
Dissolve excess amounts of isovanillin in a binary solvent of acetonitrile and water.
-
The solubility can be determined gravimetrically.
2. HPLC-RID Analysis:
-
The specific chromatographic conditions (column, mobile phase, flow rate) should be optimized based on the solubility and retention characteristics of isovanillin.
3. Method Validation:
-
Validate the method for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, stability, and accuracy.
-
Linearity is assessed by linear regression using the least squares method.
-
LOD and LOQ are calculated using the formulas: LOD = 3.3 σ / S and LOQ = 10 σ / S, where σ is the standard deviation of the signal and S is the slope of the calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates a typical experimental workflow for the quantitative analysis of isovanillin using a deuterated internal standard like this compound.
Caption: Experimental workflow for Isovanillin analysis.
Conclusion
While a dedicated inter-laboratory comparison for this compound methods is not currently available, the existing literature on isovanillin analysis provides a solid foundation for developing robust and reliable quantitative methods. The use of this compound as an internal standard is highly recommended to mitigate variability and ensure the highest quality data. Both GC-MS and HPLC are powerful techniques for this purpose, and the choice between them will depend on the specific application, required sensitivity, and laboratory instrumentation. The protocols and performance data presented in this guide serve as a valuable starting point for researchers and scientists in the field.
References
The Gold Standard for Quantitative Analysis: Justification for Using Isovanillin-d3 as an Internal Standard
In the precise world of analytical chemistry, especially within pharmaceutical and bioanalytical research, the accuracy of quantitative measurements is paramount. The use of an appropriate internal standard is a critical factor in achieving reliable and reproducible results, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. This guide provides a comprehensive comparison of Isovanillin-d3, a deuterated internal standard, with non-deuterated alternatives for the quantitative analysis of isovanillin, a key compound in various industries.
The Critical Role of Internal Standards in LC-MS
Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis.[1] They are compounds added in a known amount to every sample, calibrator, and quality control sample. By monitoring the ratio of the analyte's response to the internal standard's response, analysts can compensate for variations in extraction efficiency, injection volume, and instrument response, including matrix effects.[1][2][3]
Matrix effects , the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS analysis.[3][4][5] An ideal internal standard will experience the same matrix effects as the analyte, thus providing accurate correction and improving the precision and accuracy of the results.[3][6]
Why Deuterated Standards Reign Supreme
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the "gold standard" for quantitative LC-MS analysis.[1][7] In these standards, one or more atoms of the analyte molecule are replaced with a heavy isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2][8]
The key advantages of using a deuterated standard like this compound include:
-
Near-Identical Physicochemical Properties: this compound is chemically and physically almost identical to isovanillin. This means it has the same extraction recovery, chromatographic retention time, and ionization efficiency.[9]
-
Co-elution with the Analyte: Because of its similar properties, this compound co-elutes with isovanillin from the LC column. This is crucial for effective correction of matrix effects, as both compounds are exposed to the same interfering components from the matrix at the same time.[6]
-
Minimal Isotopic Effect: While deuterium substitution can sometimes lead to a slight shift in retention time, this effect is generally minimal and manageable.[10] The benefits of co-elution in correcting for matrix effects far outweigh this minor consideration.
-
Mass Differentiation: The mass difference between this compound and isovanillin allows for their simultaneous detection and quantification by the mass spectrometer without mutual interference.
Comparison: this compound vs. Non-Deuterated Alternatives
To illustrate the superiority of a deuterated internal standard, let's compare the expected performance of this compound with a plausible non-deuterated alternative, Vanillin , which is a structural analog of isovanillin.
| Feature | This compound (Deuterated IS) | Vanillin (Non-Deuterated Structural Analog IS) |
| Chemical Structure | Identical to isovanillin, with three deuterium atoms replacing three hydrogen atoms on the methoxy group. | Similar to isovanillin, but with the methoxy and hydroxyl groups in different positions on the aromatic ring. |
| Chromatographic Behavior | Co-elutes or has a very similar retention time to isovanillin. | Different retention time from isovanillin. |
| Ionization Efficiency | Nearly identical to isovanillin. | May differ from isovanillin. |
| Correction for Matrix Effects | Excellent. Experiences the same ion suppression or enhancement as isovanillin due to co-elution. | Poor to moderate. Does not co-elute with isovanillin and therefore does not experience the same matrix effects. |
| Correction for Extraction Recovery | Excellent. Behaves identically to isovanillin during sample preparation. | Good. Similar, but not identical, recovery to isovanillin. |
| Accuracy & Precision | High accuracy and precision. | Lower accuracy and precision, especially in complex matrices. |
| Cost | Generally higher due to the synthesis process. | Lower. |
Experimental Workflow and Protocols
The following section outlines a typical experimental workflow for the quantitative analysis of isovanillin using this compound as an internal standard, followed by a detailed, representative experimental protocol.
Experimental Workflow Diagram
Caption: Workflow for isovanillin analysis using a deuterated internal standard.
Key Experimental Protocol: Quantitative Analysis of Isovanillin in Plasma
1. Materials and Reagents:
-
Isovanillin (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
2. Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of isovanillin and this compound in methanol.
-
Prepare working standard solutions of isovanillin by serial dilution of the stock solution with 50:50 methanol:water.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
3. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of the this compound working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation and peak shape (e.g., start at 10% B, ramp to 90% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), positive or negative mode.
-
MRM Transitions:
-
Isovanillin: [M+H]⁺ or [M-H]⁻ → fragment ion(s)
-
This compound: [M+H]⁺ or [M-H]⁻ → fragment ion(s) (with a +3 Da mass shift from the parent and corresponding fragment ions).
-
5. Data Analysis:
-
Integrate the peak areas for the specified MRM transitions of isovanillin and this compound.
-
Calculate the peak area ratio of isovanillin to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the isovanillin standards.
-
Determine the concentration of isovanillin in the samples from the calibration curve.
Logical Justification for Deuterated Standard Superiority
The decision to use a deuterated internal standard can be visualized as a logical pathway leading to more reliable analytical data.
Caption: Logical pathway justifying the use of a deuterated internal standard.
Conclusion
For researchers, scientists, and drug development professionals who demand the highest quality data, the choice of internal standard is not a trivial one. While non-deuterated internal standards can be used, they introduce a level of uncertainty, particularly when dealing with complex biological matrices. The use of a deuterated internal standard like this compound, which closely mimics the behavior of the analyte, is the most robust and reliable approach to mitigate analytical variability and ensure the accuracy and precision of quantitative results. The initial investment in a deuterated standard is often justified by the significant improvement in data quality and the avoidance of costly and time-consuming method troubleshooting or repeat analyses.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. cerilliant.com [cerilliant.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. sisu.ut.ee [sisu.ut.ee]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
A Head-to-Head Comparison: Isovanillin-d3 Versus Non-Labeled Standards in Analytical Applications
In the realm of precise quantitative analysis, particularly within the fields of pharmacology, toxicology, and clinical diagnostics, the choice of an appropriate internal standard is paramount. This guide provides an in-depth comparison of Isovanillin-d3 and its non-labeled counterpart, highlighting the significant advantages of using a stable isotope-labeled standard in mass spectrometry-based assays. For researchers, scientists, and drug development professionals, understanding these differences is crucial for generating reliable and reproducible data.
The Critical Role of Internal Standards
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. While non-labeled standards can be used, they often fall short in correcting for matrix effects, which are a major source of imprecision and inaccuracy in complex biological samples.
This compound: The Superior Choice for Quantitative Analysis
This compound is a deuterated form of isovanillin, where three hydrogen atoms on the methoxy group have been replaced with deuterium atoms. This subtle change in mass allows it to be distinguished from the endogenous, non-labeled isovanillin by a mass spectrometer, while its chemical behavior remains nearly identical. This near-identical behavior is the cornerstone of its superior performance as an internal standard.
Key Performance Advantages of this compound:
-
Correction for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures that can enhance or suppress the ionization of the analyte in the mass spectrometer's source. Because this compound co-elutes with and has the same ionization efficiency as non-labeled isovanillin, it experiences the same matrix effects. By calculating the ratio of the analyte to the internal standard, these effects are effectively nullified, leading to more accurate and precise quantification.
-
Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard like this compound significantly improves the precision and accuracy of the analytical method. This is because it accounts for variability at every stage of the analysis, from extraction and derivatization to chromatographic separation and detection.
-
Enhanced Method Robustness: Methods employing stable isotope-labeled internal standards are generally more robust and less susceptible to day-to-day variations in instrument performance or sample matrix composition.
Quantitative Data Summary
| Parameter | Typical Performance of an LC-MS/MS Method |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 11.6 µg/L[1] |
| Limit of Quantification (LOQ) | 38.2 µg/L[1] |
| Intra-day Precision (%RSD) | < 4.21%[1] |
| Inter-day Precision (%RSD) | < 4.21%[1] |
| Recovery | > 93.0%[1] |
This data is representative of a validated LC-MS/MS method for vanillin and is intended for illustrative purposes.
Experimental Protocols
General LC-MS/MS Method for Isovanillin Quantification
This protocol outlines a general procedure for the quantification of isovanillin in a biological matrix using this compound as an internal standard.
a. Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (e.g., plasma), add 20 µL of the this compound internal standard working solution (concentration will depend on the expected analyte concentration).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.
-
Mobile Phase: A gradient elution with water containing 0.1% formic acid (Solvent A) and acetonitrile containing 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in negative or positive ion mode, depending on which provides better sensitivity for isovanillin.
-
MRM Transitions:
-
Isovanillin: Precursor ion (e.g., [M-H]⁻) → Product ion
-
This compound: Precursor ion (e.g., [M-H+3]⁻) → Product ion
-
Aldehyde Oxidase Inhibition Assay
Isovanillin is known to be an inhibitor of aldehyde oxidase.[2][3][4] The following is a general protocol to assess this inhibition.
a. Reagents:
-
Guinea pig liver cytosol (as a source of aldehyde oxidase)
-
Phthalazine (or another suitable aldehyde oxidase substrate)
-
Isovanillin (inhibitor)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis of the product.
b. Procedure:
-
Pre-incubate the liver cytosol with varying concentrations of isovanillin in the phosphate buffer for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate (e.g., phthalazine).
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the formation of the product by LC-MS/MS.
-
Calculate the IC50 value for isovanillin.
Visualizations
Experimental Workflow for Isovanillin Quantification
Caption: Workflow for quantitative analysis of isovanillin.
Metabolic Pathway of Isovanillin
Caption: Simplified metabolic pathway of isovanillin in rats.[5][6]
Conclusion
The use of this compound as an internal standard offers significant advantages over its non-labeled counterpart for quantitative analysis. Its ability to accurately correct for matrix effects and improve the overall precision and robustness of an analytical method makes it the standard of choice for researchers requiring high-quality, reliable data. While the initial cost of a stable isotope-labeled standard may be higher, the long-term benefits of improved data integrity and reduced need for method re-validation often outweigh this investment. For any laboratory conducting quantitative analysis of isovanillin in complex matrices, the adoption of this compound is a critical step towards achieving analytical excellence.
References
Safety Operating Guide
Proper Disposal of Isovanillin-d3: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Isovanillin-d3, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.
Pre-Disposal Safety and Hazard Assessment
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While specific toxicological data for the deuterated form is limited, the safety profile is considered analogous to that of Isovanillin.
Key Hazards:
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical safety goggles or glasses.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for Isovanillin, which should be used as a proxy for this compound in the absence of specific data.
| Property | Value | Source |
| Molecular Formula | C₈H₅D₃O₃ | [4] |
| Molecular Weight | 155.17 g/mol | [4] |
| Melting Point | 112 - 116 °C | [5] |
| Boiling Point | 179 °C at 20 hPa | [5] |
| Flash Point | 179 °C at 15 mmHg | [5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be handled through a licensed hazardous waste disposal company.[5] Under no circumstances should this compound be disposed of down the drain or in regular trash. [1][6]
Experimental Protocol for Waste Segregation and Collection:
-
Designate a Waste Container:
-
Use a clearly labeled, dedicated waste container for solid this compound waste.
-
The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle with a screw cap) and in good condition.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
-
Waste Collection:
-
Carefully transfer any unwanted solid this compound into the designated waste container using a clean spatula or scoop.
-
Avoid creating dust. If the material is a fine powder, conduct the transfer in a fume hood.
-
For solutions containing this compound, collect them in a separate, compatible, and clearly labeled liquid waste container. Do not mix with incompatible waste streams.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents and strong bases.[7]
-
-
Disposal Request:
-
Once the container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Accidental Spill Protocol
In the event of a spill:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material and place it into the designated hazardous waste container. Avoid generating dust.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: All materials used for cleanup (e.g., paper towels, absorbent pads) must be disposed of as hazardous waste in the same container as the this compound.
Visual Guides
To further clarify the disposal workflow and logical relationships, the following diagrams are provided.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Isovanillin | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. Isovanillin - Safety Data Sheet [chemicalbook.com]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Page loading... [wap.guidechem.com]
Essential Safety and Logistical Information for Handling Isovanillin-d3
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of Isovanillin-d3, a deuterated form of isovanillin. While the primary difference is isotopic, the handling precautions are analogous to its non-deuterated counterpart.
Hazard Summary
Isovanillin is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1][2][3][4][5]. Therefore, strict adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety Glasses or Goggles | Must be worn at all times in the laboratory. Use chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4]. |
| Face Shield | Recommended in situations where there is a potential for splashing or generation of dust[3][6]. | |
| Hands | Chemical-Resistant Gloves | Nitrile or other suitable chemical-resistant gloves should be worn. Inspect gloves for any tears or punctures before use[2][3][6][7]. |
| Body | Laboratory Coat or Protective Clothing | A standard laboratory coat should be worn to protect against skin contact. For larger quantities or increased risk of exposure, chemical-resistant protective clothing may be necessary[3][5]. |
| Respiratory | Dust Mask/Respirator | A NIOSH-approved N95 dust mask or a respirator should be used when handling the powder outside of a fume hood or in cases of poor ventilation to avoid inhalation of dust particles. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood or local exhaust ventilation is highly recommended to minimize inhalation exposure[2][3][5].
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[4].
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Dispensing: When weighing or transferring the solid material, do so in a manner that minimizes the generation of dust.
-
Spills: In the event of a spill, avoid creating dust. Carefully sweep up the solid material and place it into a designated, labeled container for disposal[4].
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[2][3][4][5].
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[3].
-
Keep away from strong oxidizing agents and strong bases[4].
Disposal Plan
All waste containing this compound should be treated as chemical waste.
-
Solid Waste: Collect any unused material and contaminated disposables (e.g., gloves, weighing paper) in a clearly labeled, sealed container.
-
Disposal: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations[7]. Do not dispose of down the drain[4].
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
